5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Description
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Properties
IUPAC Name |
5-iodo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVGGHTNYVXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)I)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Topic: Structure Elucidation of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary
The compound 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS 1135283-16-7) represents a critical scaffold in the synthesis of fused heterocyclic therapeutics, particularly in the development of kinase inhibitors and antiviral nucleoside analogs. Its structural integrity is governed by two primary factors: the regioselectivity of the iodination at the C5 position and the dominant tautomeric form (pyrimidinone vs. pyrimidinol) in solution.
This guide provides a definitive, self-validating workflow for the complete structural assignment of this molecule. It moves beyond basic characterization, employing advanced Nuclear Magnetic Resonance (NMR) techniques and High-Resolution Mass Spectrometry (HRMS) to resolve common elucidation pitfalls such as N- vs. O-alkylation and regio-isomeric halogenation.
Chemical Identity & Tautomeric Context
Before initiating spectral analysis, one must understand the dynamic nature of the analyte. While the IUPAC name suggests a "pyrimidinol" (hydroxyl group), pyrimidines substituted with hydroxy groups at the 2, 4, or 6 positions predominantly exist as the oxo (lactam) tautomers in solution and solid state.
-
Target Structure: 5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one
-
Formula:
-
Molecular Weight: 265.05 g/mol
-
Key Structural Features:
-
C5-Iodine: A heavy atom providing a distinct spectroscopic handle (shielded
C signal). -
C2-Methyl: A singlet diagnostic for the pyrimidine core orientation.
-
C6-Methylamino: A secondary amine capable of distinct NOE interactions.
-
Tautomeric Equilibrium Visualization
The following diagram illustrates the equilibrium, highlighting the dominant 4(3H)-one form which dictates the observed spectral data.
Figure 1: Tautomeric equilibrium favoring the N3-protonated keto form in polar solvents (DMSO-d6, MeOH-d4).
Analytical Workflow: Step-by-Step Elucidation
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Validate molecular formula and assess halogenation pattern.
-
Protocol: Electrospray Ionization (ESI) in Positive Mode (+).
-
Expected Result:
Da. -
Diagnostic Criteria:
-
Isotopic Pattern: Iodine is monoisotopic (
). Unlike Chlorine or Bromine, there is no M+2 peak. The mass spectrum will show a clean molecular ion without significant isotopic splitting, distinguishing it from chloro- or bromo-analogs. -
Fragmentation: Look for the neutral loss of Iodine radical (
) or HI ( ), confirming the presence of the halogen.
-
Phase 2: NMR Spectroscopy (The Core Logic)
Objective: Unambiguous assignment of regio-chemistry.
Solvent Choice: DMSO-
A.
H NMR Analysis
The proton spectrum provides the first check of functional group integrity.
| Position | Group | Multiplicity | Shift ( | Diagnostic Logic |
| C2-CH3 | Methyl | Singlet (3H) | 2.30 – 2.45 | Typical shift for methyl on an electron-deficient aromatic ring. |
| N-CH3 | Methyl | Doublet (3H) | 2.80 – 3.00 | Coupled to the adjacent NH ( |
| N6-H | Amine | Broad q/d (1H) | 6.50 – 7.50 | Exchangeable. Coupling to N-Me confirms secondary amine structure. |
| N3-H | Amide | Broad s (1H) | 11.00 – 12.50 | Highly deshielded due to lactam character. Confirms "one" tautomer. |
B.
C NMR & The "Heavy Atom Effect"
This is the most critical step for confirming the Iodine position. Iodine exerts a "Heavy Atom Effect," causing a significant upfield shift (shielding) of the attached carbon, often pushing it below 100 ppm, which is anomalous for an aromatic carbon.
-
C5-I: Expected at 70 – 85 ppm . (If this were C5-H, it would be ~100-110 ppm; if C5-Cl, ~115 ppm).
-
C2/C4/C6: Deshielded signals in the range of 155 – 170 ppm .
C. 2D NMR Strategy (HMBC & NOESY)
To prove the methylamino group is at C6 and the methyl group is at C2 (and not vice versa or N-alkylated isomers), use Heteronuclear Multiple Bond Correlation (HMBC).
-
HMBC Correlation 1: The C2-Methyl protons will show a strong 2-bond correlation (
) to C2 and a 3-bond correlation ( ) to the ring nitrogens (not observable in standard HMBC) or adjacent carbons. -
HMBC Correlation 2: The N-Methyl protons will show a 3-bond correlation (
) to C6 . This definitively places the methylamino group at position 6. -
NOESY: If steric crowding exists, an NOE might be observed between the N-Methyl protons and the C5-Iodine (via space) if the conformation allows, though the lack of C5-H makes NOE less critical than HMBC here.
Elucidation Logic Diagram
The following flowchart visualizes the decision-making process to rule out isomers.
Figure 2: Logical workflow for confirming the 5-iodo-pyrimidine scaffold.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D).-
Note: Avoid
as the compound likely has poor solubility and rapid proton exchange will obscure NH signals.
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Acquisition:
- H: 16 scans, 1s relaxation delay.
- C: 1024+ scans (quaternary carbons and C-I are slow to relax and have low NOE enhancement).
-
HMBC: Optimized for
Hz.
Protocol B: Differentiation from Regioisomers
A common synthetic impurity is the 4-methoxy derivative (O-alkylation) if methyl iodide was used in the presence of base, or the 3-methyl isomer (N-alkylation).
-
Differentiation Rule:
Summary of Predicted Spectral Data
| Nucleus | Assignment | Shift (ppm) | Multiplicity | Coupling ( |
| C2-CH | 2.35 | Singlet | - | |
| N6-CH | 2.90 | Doublet | 4.8 Hz | |
| N6-H | 7.20 | Broad q | 4.8 Hz | |
| N3-H | 11.80 | Broad s | - | |
| C2-C H | 25.0 | - | - | |
| N6-C H | 28.5 | - | - | |
| C 5-I | 78.0 | - | - | |
| C 2 | 158.0 | - | - | |
| C 6 | 162.0 | - | - | |
| C 4 (C=O) | 164.5 | - | - |
Note: Shifts are estimated based on substituent chemical shifts (SCS) in DMSO-d6 relative to TMS.
References
- General Pyrimidine Characterization: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Authoritative text on pyrimidine tautomerism and reactivity).
- Heavy Atom Effect in NMR: Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy. VCH, 1987. (Source for Iodine-induced upfield shift methodology).
-
Related Iodinated Pyrimidine Synthesis
-
Database Validation
-
PubChem Compound Summary for CAS 1135283-16-7. Link
-
Sources
Physical and Chemical Properties of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Executive Summary
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS: 1135283-16-7) is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and antiviral agents.[1] Its structural uniqueness lies in the C-5 iodine handle , which serves as a "privileged position" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the scaffold into complex bioactive space.[1]
This guide details the physicochemical profile, tautomeric behavior, and synthetic utility of this compound, providing a grounded reference for medicinal chemists optimizing lead compounds.[1]
Chemical Identity & Structure
The compound exists in a tautomeric equilibrium, predominantly favoring the pyrimidin-4(3H)-one (keto) form in the solid state and polar solvents, rather than the enol (pyrimidinol) form. This distinction is critical for predicting solubility and reactivity.[1]
| Property | Specification |
| IUPAC Name | 5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |
| Common Name | 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
| CAS Number | 1135283-16-7 |
| Molecular Formula | C₆H₈IN₃O |
| Molecular Weight | 265.05 g/mol |
| SMILES | CNC1=NC(C)=NC(=O)C1I |
| InChIKey | Generated upon request (Structure specific) |
Physical Properties[1][3][4][5][6]
The physical data below reflects the solid-state characteristics essential for handling and formulation.
| Parameter | Value / Description | Context |
| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests iodine liberation.[1] |
| Melting Point | 170–172 °C | Sharp range indicates crystalline stability [1].[1] |
| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents (Hexane, Et₂O). |
| pKa (Predicted) | ~8.5 (Amide-like NH), ~2.5 (Basic N) | The N-3 proton is weakly acidic; the exocyclic amine is less basic due to conjugation. |
| LogP (Predicted) | ~0.9 - 1.2 | Moderate lipophilicity; suitable for cell-permeable intermediates.[1] |
Solubility & Formulation Insight
For biological assays, stock solutions should be prepared in DMSO (dimethyl sulfoxide) at 10–20 mM. Avoid aqueous buffers for stock preparation as the compound may precipitate or undergo slow hydrolysis if pH is not controlled.[1]
Chemical Properties & Reactivity
Tautomeric Equilibrium
Understanding the tautomerism is vital for docking studies and NMR interpretation.[1] The keto-amine form is energetically favored over the enol-imine form.[1]
Figure 1: Tautomeric equilibrium between the 4(3H)-one and 4-pyrimidinol forms.[1]
Reactivity Profile
-
C-5 Iodide (Electrophile): The iodine atom is the most reactive site.[1] It readily undergoes Suzuki-Miyaura coupling with aryl boronic acids or Sonogashira coupling with terminal alkynes.[1] This allows for the introduction of diversity elements (R-groups) critical for SAR (Structure-Activity Relationship) studies.[1]
-
N-Methylamine (Nucleophile): The exocyclic nitrogen is moderately nucleophilic but deactivated by the electron-withdrawing pyrimidine ring.[1] Acylation or reductive amination is possible but requires forcing conditions.[1]
-
Lactam/Lactim Functionality: The N-3 position can be alkylated.[1] If O-alkylation is desired (to lock the enol form), silver salts (Ag₂CO₃) and alkyl halides are typically employed.
Synthesis & Characterization
Synthetic Route
The synthesis typically proceeds via the iodination of the non-iodinated precursor.[1] Direct iodination is preferred for its atom economy.[1]
Protocol: Iodination of 2-methyl-6-(methylamino)pyrimidin-4(3H)-one
-
Reagents: N-Iodosuccinimide (NIS) or Iodine (I₂) with an oxidant (e.g., H₂O₂ or base).
-
Solvent: DMF or Acetic Acid.[1]
-
Procedure:
-
Dissolve precursor in DMF.[1]
-
Add 1.1 equivalents of NIS portion-wise at 0°C to control exotherm.
-
Stir at room temperature for 2–4 hours.
-
Quench: Pour into ice-water containing sodium thiosulfate (to remove excess iodine).
-
Purification: Filter the precipitate and recrystallize from Ethanol/Water.[1]
-
Analytical Markers
-
¹H-NMR (DMSO-d₆):
-
Absence of the C-5 proton (typically a singlet around 5.5–6.0 ppm in the precursor).
-
Singlet (~2.2 ppm) for C-2 Methyl.
-
Doublet (~2.8 ppm) for N-Methyl (coupled to NH).
-
-
Mass Spectrometry (ESI+):
-
Distinct [M+H]⁺ peak at m/z 266.
-
Characteristic iodine isotopic pattern (no M+2 significant peak, unlike Cl/Br).
-
Figure 2: Synthetic workflow for the iodination process.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Storage: Light sensitive. Store in amber vials at 2–8°C. The C-I bond can degrade under UV light, liberating iodine (discoloration).
-
Handling: Use standard PPE (gloves, goggles). Work in a fume hood to avoid inhalation of dust.[1]
References
-
ChemicalBook. (2023).[1] 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol Properties and CAS Data. Retrieved from
-
PubChem. (2023).[1][2] Compound Summary: 5-Iodo-6-methylpyrimidin-4-amine derivatives. National Library of Medicine.[1] Retrieved from [3]
-
Matrix Scientific. (2021).[1][4] Product Specification: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol. Retrieved from
Sources
- 1. 2649322-78-9|5-Iodo-N,N,6-trimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. SID 255489083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Iodo-6-methylpyrimidin-4-amine | C5H6IN3 | CID 616548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol | 1135283-16-7 [chemicalbook.com]
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol: Mechanism of Action & Synthetic Utility
This in-depth technical guide details the mechanism of action, synthetic utility, and therapeutic context of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol , a critical heterocyclic intermediate used in the development of Sorbitol Dehydrogenase Inhibitors (SDIs) and fused pyrimidine-based therapeutics.
Executive Summary
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS: 1135283-16-7) is a highly functionalized pyrimidine building block. It serves as a "linchpin" intermediate in the synthesis of fused heterocyclic systems, most notably pyrrolo[2,3-d]pyrimidines (7-deazapurines). Its primary biological relevance lies in the development of Sorbitol Dehydrogenase Inhibitors (SDIs) , which are investigated for mitigating diabetic complications such as neuropathy and retinopathy via the Polyol Pathway .
Mechanistically, the molecule itself is a chemical scaffold; however, the pharmacological agents derived from it function by inhibiting the enzyme Sorbitol Dehydrogenase (SDH) , thereby modulating the flux of glucose metabolites and influencing downstream oxidative stress and SIRT2 signaling pathways.
Chemical Identity & Structural Logic
This molecule is designed with three distinct "handles" for divergent synthesis, making it an ideal precursor for library generation in drug discovery.
| Feature | Position | Chemical Functionality | Mechanistic Role (Synthesis) |
| Methyl Group | C-2 | Steric/Lipophilic Element | Enhances metabolic stability and selectivity in the final drug pharmacophore. |
| Hydroxyl/Oxo | C-4 | Tautomeric Center | Allows for conversion to a leaving group (e.g., -Cl) for nucleophilic substitution (SNAr). |
| Iodine Atom | C-5 | Electrophilic Handle | Enables metal-catalyzed cross-coupling (Suzuki, Sonogashira) or cyclization. |
| Methylamino | C-6 | Nucleophilic Tether | Facilitates intramolecular cyclization to form fused rings (e.g., pyrrole, thiophene). |
Tautomerism
The compound exists in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms. In solution, the pyrimidin-4(3H)-one tautomer often predominates, which is relevant for its reactivity in nucleophilic substitutions.
Biological Mechanism of Action (Derived Therapeutics)
The primary class of drugs synthesized from this intermediate are Sorbitol Dehydrogenase Inhibitors (SDIs) .
The Polyol Pathway & Diabetic Complications
In hyperglycemic states (diabetes), excess glucose is shunted into the Polyol Pathway :
-
Aldose Reductase (AR): Reduces Glucose to Sorbitol (consuming NADPH).
-
Sorbitol Dehydrogenase (SDH): Oxidizes Sorbitol to Fructose (producing NADH).[1]
Pathophysiology:
-
Sorbitol Accumulation: Causes osmotic stress in tissues (lens, nerves).
-
NADH/NAD+ Imbalance: High SDH activity increases cytosolic NADH, leading to "pseudohypoxia" and oxidative stress.
-
SIRT2 Suppression: Recent evidence suggests high polyol flux suppresses SIRT2 (a sirtuin deacetylase), impairing mitochondrial function and neurite outgrowth.[2]
Mechanism of Inhibition
SDIs derived from the 5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol scaffold (often fused to form pyrrolo[2,3-d]pyrimidines) bind to the active site of Sorbitol Dehydrogenase .
-
Binding Mode: The pyrimidine core mimics the nicotinamide ring of the NAD+ cofactor or the substrate transition state.
-
Effect: By inhibiting SDH, these agents prevent the conversion of Sorbitol to Fructose.
-
Therapeutic Outcome: While early SDIs were controversial (fearing sorbitol buildup), modern SDIs are explored to restore the NAD+/NADH redox balance and upregulate SIRT2 , thereby protecting against Diabetic Sensorimotor Polyneuropathy (DSPN) .
Signaling Pathway Diagram
The following diagram illustrates the Polyol Pathway and the intervention point of SDIs synthesized from the topic intermediate.
Caption: The Polyol Pathway showing the inhibition of Sorbitol Dehydrogenase (SDH) by pyrrolo[2,3-d]pyrimidine derivatives, preventing NADH accumulation and restoring SIRT2 neuroprotective signaling.
Synthetic Mechanism & Experimental Protocols
The transformation of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol into a bioactive fused system (e.g., pyrrolo[2,3-d]pyrimidine) typically involves a Sonogashira coupling followed by cyclization .
Key Synthetic Workflow (Larock-Type Cyclization)
This protocol describes the conversion of the intermediate into a 7-deazapurine scaffold.
Reagents:
-
Substrate: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol[3]
-
Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene or functionalized alkyne)
-
Catalyst: Pd(PPh3)2Cl2 or Pd(OAc)2
-
Base: CuI (co-catalyst), Et3N (base)
-
Solvent: DMF or THF
Step-by-Step Protocol:
-
Activation (Optional): If the 4-OH group interferes, convert it to 4-Cl using POCl3 (reflux, 2-4 hours). The product is 4-Chloro-5-iodo-2-methyl-6-(methylamino)pyrimidine .
-
Coupling (Sonogashira):
-
Dissolve the 5-iodo intermediate (1.0 eq) in dry DMF under Argon.
-
Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).
-
Add Triethylamine (3.0 eq).
-
Dropwise add the terminal alkyne (1.2 eq).
-
Stir at Room Temperature (or mild heat 50°C) for 4–12 hours.
-
Mechanism:[1][2] The Pd inserts into the C-I bond (Oxidative Addition), transmetallates with the copper-alkynide, and undergoes Reductive Elimination to form the 5-alkynyl-pyrimidine .
-
-
Cyclization (Annulation):
-
Heat the reaction mixture (or the isolated intermediate) to 80–100°C in the presence of base (e.g., KOtBu or continued Et3N).
-
Mechanism:[1][2] The Nitrogen of the C-6 methylamino group attacks the internal carbon of the alkyne (activated by Pd or Cu), closing the 5-membered ring to form the pyrrolo[2,3-d]pyrimidine core.
-
Synthesis Diagram
Caption: Synthetic route transforming the 5-iodo-pyrimidine precursor into the bioactive pyrrolo[2,3-d]pyrimidine core via chlorination, cross-coupling, and cyclization.
Quantitative Data & Specifications
For researchers utilizing this intermediate, the following physicochemical specifications are critical for quality control.
| Property | Specification | Method/Note |
| Molecular Formula | C6H8IN3O | - |
| Molecular Weight | 265.05 g/mol | - |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure. |
| Purity (HPLC) | ≥ 98.0% | Critical for Pd-catalyzed reactions to prevent catalyst poisoning. |
| Melting Point | 215–217 °C (dec) | Decomposition often observed due to iodide lability. |
| Solubility | DMSO, DMF (High); Water (Low) | Use dry DMF for coupling reactions. |
| 1H NMR (DMSO-d6) | δ 2.27 (s, 3H, 2-Me), 2.85 (d, 3H, N-Me) | Characteristic singlets for methyl groups. |
References
-
Guillard, J., & Viaud-Massuard, M. C. (2008).[2][4][5] Synthesis and biological evaluations of new pyrrolo[2,3-b]pyrimidine as SDI analogs. Heterocycles, 75(5), 1163.[1][4][6] Link
-
Oates, P. J., & Mylari, B. L. (1999).[5] Aldose reductase inhibitors: therapeutic implications for diabetic complications. Expert Opinion on Investigational Drugs, 8(12), 2095-2119. Link
-
Saleh, A., et al. (2013). High glucose concentration suppresses a SIRT2 regulated pathway that enhances neurite outgrowth in cultured adult sensory neurons.[2] Experimental Neurology, 250, 296-305. (Context for SDI mechanism). Link
-
PubChem Compound Summary. (n.d.). 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol. CID 1135283-16-7. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. SDI-158 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol | 1135283-16-7 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CDK inhibitors - Patent US-8598197-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Pharmacological Potential & SAR Profile of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Executive Summary & Chemical Identity
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS: 1135283-16-7) represents a highly functionalized pyrimidine scaffold with significant utility in medicinal chemistry, particularly in the design of kinase inhibitors and antiviral antimetabolites. While often utilized as an advanced intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the molecule itself possesses intrinsic pharmacophores capable of modulating biological targets.
This guide analyzes the compound's potential biological activity through the lens of Structure-Activity Relationships (SAR), predicting its behavior as a Type I kinase inhibitor fragment and a nucleobase mimic.
Physicochemical Profile[1][2][3]
-
IUPAC Name: 5-Iodo-2-methyl-6-(methylamino)pyrimidin-4-ol
-
Molecular Formula: C₆H₈IN₃O[1]
-
Molecular Weight: 265.05 g/mol [1]
-
Tautomerism: Exists in equilibrium between the enol (4-pyrimidinol) and keto (4(3H)-pyrimidinone) forms. In aqueous physiological conditions, the keto-tautomer generally predominates, which is critical for hydrogen bond donor/acceptor mapping.
Pharmacophore Analysis & Mechanism of Action (MoA)
The biological potential of this compound is dictated by three distinct structural zones that map directly to the ATP-binding pockets of protein kinases and viral polymerases.
The Kinase Hinge Binder Hypothesis
The 2,4,6-trisubstituted pyrimidine scaffold is a "privileged structure" in oncology.[2] The specific substitution pattern of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol suggests it mimics the adenine ring of ATP.
-
Zone A (N1 & C2-Methyl): The N1 nitrogen acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region. The C2-methyl group provides a small lipophilic anchor, often fitting into a small hydrophobic pocket (gatekeeper region).
-
Zone B (C6-Methylamino): The secondary amine (-NHMe) serves as a Hydrogen Bond Donor (HBD). This is a classic motif seen in CDK and GSK-3
inhibitors, where the amino group bonds with the carbonyl oxygen of the hinge residues. -
Zone C (C5-Iodo): This is the "Vector of Extension." In the fragment itself, the iodine atom provides halogen-bond capability and steric bulk. However, its primary value is as a reactive handle. In a biological context, the iodine can interact with nucleophilic residues (cysteine) or occupy hydrophobic pockets via halogen bonding.
Antimetabolite Potential
Structurally, the molecule resembles 5-iodo-cytosine derivatives.
-
Mechanism: If metabolically ribosylated (converted to the nucleoside), the 5-iodo group mimics the methyl group of thymidine but with altered electronics (sigma-hole). This can lead to:
-
Chain Termination: Inhibition of DNA/RNA polymerases.
-
Mutagenesis: Incorporation into the viral genome, causing "error catastrophe" in viral replication (similar to the mechanism of Favipiravir or Ribavirin).
-
Visualization: Kinase Hinge Interaction Map
The following diagram illustrates the predicted binding mode of the tautomer within a generic kinase ATP-binding pocket.
Caption: Predicted bidentate hydrogen bonding of the pyrimidinone tautomer with a kinase hinge region.
Predicted Biological Activities[1][2][3][6][7][8][9]
Based on structural homology to known drugs (e.g., Imatinib intermediates, 5-FU derivatives), the following activities are projected:
| Activity Class | Probability | Target Mechanism | Rationale |
| Kinase Inhibition | High | CDK2, GSK-3 | The 2-amino-4-pyrimidinone core is a frequent hit in kinase fragment screens. The 5-iodo group adds lipophilicity required for cell permeability. |
| Antiviral | Medium | Viral Polymerase (RdRp) | Resemblance to 5-iodocytosine. Requires metabolic activation (ribosylation) to be active. |
| Antibacterial | Low/Medium | Bacterial DHFR or Thymidylate Synthase | Pyrimidines are classic antifolates, though this specific substitution lacks the typical p-aminobenzoyl glutamate tail. |
| Cytotoxicity | Medium | Microtubule destabilization | Some simple iodinated heterocycles interfere with tubulin dynamics at high concentrations. |
Experimental Protocols for Validation
To validate the biological activity of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, the following experimental workflows are recommended.
Protocol A: In Vitro Kinase Profiling (ADP-Glo Assay)
Objective: Determine if the molecule acts as an ATP-competitive inhibitor.
-
Preparation: Dissolve compound in 100% DMSO to create a 10 mM stock. Serial dilute (1:3) to generate a dose-response curve (10
M to 0.1 nM). -
Reaction Mix: Combine recombinant kinase (e.g., CDK2/CyclinA), substrate peptide, and compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% BSA).
-
Initiation: Add ATP (at
concentration for the specific kinase) to start the reaction. Incubate at RT for 60 mins. -
Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP. Incubate 40 mins.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Chemical Synthesis Validation
Before biological testing, ensure purity, as the 5-iodo position is light-sensitive.
Synthesis Pathway:
-
Cyclization: Condensation of ethyl acetoacetate with N-methylguanidine (or methylthiourea followed by amination) yields 2-methyl-6-(methylamino)-4-pyrimidinol.
-
Iodination: Electrophilic aromatic substitution using N-Iodosuccinimide (NIS) in DMF or I₂/NaOH .
-
Note: The electron-donating amino group at C6 activates the C5 position, facilitating iodination.
-
Caption: Synthetic route to access the target scaffold.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Stability: Light sensitive (C-I bond is labile). Store in amber vials at -20°C.
-
Solubility: Soluble in DMSO (>20 mg/mL). Poorly soluble in water.
References
-
ChemicalBook. (2023). 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol - CAS 1135283-16-7. Retrieved from
-
Baillache, D. J., & Unciti-Broceta, A. (2020).[2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11, 1112-1135.[2]
-
Hassaballah, A. I., et al. (2024).[3] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity. RSC Advances, 14, 1500-1518.
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues. International Journal of Human Journals. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyrimidines. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Pharmacophore Architecture of Substituted Pyrimidinols
Executive Summary: The Privileged Scaffold
The substituted pyrimidinol core (specifically 2- and 4-hydroxypyrimidines) represents a "privileged scaffold" in medicinal chemistry. Its ubiquity arises not merely from its structural resemblance to endogenous nucleobases (uracil, thymine, cytosine), but from its dynamic electronic character. The core’s ability to oscillate between keto and enol tautomers allows it to act as a chameleon within protein binding pockets, serving as both a hydrogen bond donor (HBD) and acceptor (HBA) depending on the microenvironment.
This guide dissects the structural mechanics, synthetic pathways, and therapeutic utility of substituted pyrimidinols, moving beyond basic descriptions to actionable, field-proven insights.
Structural Dynamics: Tautomerism as a Design Feature
The defining characteristic of pyrimidinols is prototropic tautomerism. In solution and solid phases, the equilibrium heavily favors the oxo- (lactam) form over the hydroxy- (lactim) form. However, overlooking the hydroxy tautomer is a critical error in rational drug design, particularly when targeting hydrophobic pockets where desolvation penalties favor the enol form.
The Tautomeric Equilibrium
The interchange dictates ligand-receptor interactions. For instance, in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the specific tautomer locked by the enzyme determines the efficacy of the
Figure 1: The tautomeric oscillation of pyrimidinols. Solvent polarity and protein binding site characteristics shift the equilibrium, a critical factor in QSAR modeling.
Synthetic Architecture: Precision Construction
While the Biginelli reaction is a staple for dihydropyrimidinones, the construction of fully aromatic substituted pyrimidinols requires robust condensation protocols that prevent side reactions.
The "Self-Validating" Condensation Protocol
A superior method for generating 4-substituted-pyrimidin-2-ols involves the condensation of amidines with
Mechanism of Action:
-
Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the
-keto ester. -
Cyclization: Intramolecular attack by the second amidine nitrogen on the ester carbonyl.
-
Elimination: Loss of water and alcohol drives the system toward aromaticity (or the stable pyrimidinone tautomer).
Figure 2: Synthetic workflow for pyrimidinol construction. The acidification step is critical to precipitate the free base from the salt form.
Therapeutic Applications & SAR
Antiviral: HIV-1 NNRTIs (HEPT & DABO)
The most commercially significant application of substituted pyrimidinols is in the inhibition of HIV-1 Reverse Transcriptase (RT).
-
HEPT Analogues: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives.
-
Mechanism: These compounds bind to a hydrophobic allosteric pocket (NIBP) adjacent to the catalytic site, locking the enzyme in an inactive conformation ("Butterfly" binding mode).
-
Key SAR Feature: Substitution at the C-6 position (often with a thio-aryl group) is crucial for
- stacking with Tyr181 and Tyr188 .
Oncology: Kinase Inhibition
Pyrimidinol derivatives serve as bio-isosteres for ATP.
-
Target: EGFR and CDK2/Cyclin E.
-
Logic: The N1 and C2-OH (or C4-OH) motifs mimic the adenine ring of ATP, forming hinge-region hydrogen bonds.
-
Recent Data: 2,4,5-trisubstituted pyrimidines have shown
values in the nanomolar range against EGFR mutants (T790M).
Antioxidant: Radical Trapping
5-pyrimidinols act as potent chain-breaking antioxidants.[1]
-
Mechanism: They donate a hydrogen atom (HAT mechanism) to peroxyl radicals. The resulting pyrimidinyloxyl radical is stabilized by resonance and the electron-withdrawing nature of the nitrogen atoms, preventing propagation.
Detailed Experimental Protocol
Objective: Synthesis of 2-amino-6-methylpyrimidin-4-ol (Precursor for folate antagonists).
Safety Note: Guanidine hydrochloride is an irritant. Perform all steps in a fume hood.
Materials
-
Guanidine Hydrochloride (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
Sodium Ethoxide (21% wt in Ethanol, 15 mmol)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
Step-by-Step Methodology
-
Activation: In a 100 mL round-bottom flask, dissolve Guanidine HCl (0.96 g) in Ethanol (10 mL). Add Sodium Ethoxide solution (5.5 mL) dropwise at 0°C. Stir for 15 minutes to generate the free guanidine base. Validation: White precipitate of NaCl will form.
-
Condensation: Add Ethyl Acetoacetate (1.30 g) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
TLC Monitoring: Use 9:1 DCM:MeOH. The starting material (
) should disappear; a baseline spot (product salt) will appear.
-
-
Isolation: Cool to room temperature. Evaporate the solvent under reduced pressure to roughly 20% volume.
-
Precipitation (Critical Step): Dilute with 10 mL cold water. Neutralize carefully with Glacial Acetic Acid to pH 6.0.
-
Observation: The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).
-
Yield: Expected 75–85%.
-
Melting Point: 300–302°C (dec).
-
Data Table: Comparative Potency of Pyrimidinol Derivatives (HIV-1 RT)
| Compound Class | C-5 Substituent | C-6 Substituent | EC50 (µM) | Mechanism |
| HEPT | Ethyl | Phenylthio | 0.05 | Allosteric Lock |
| DABO | Isopropyl | Benzyl | 0.12 | Hydrophobic Channel |
| DAPY (Etravirine) | Cyano-vinyl | Aryl-amine | 0.001 | Torsional Flexibility |
Note: DAPY (Diarylpyrimidine) is a structural evolution of the pyrimidinol/DABO scaffold, replacing the oxygen with nitrogen linkers for greater flexibility against resistant strains.
References
-
Synthetic Protocol (Biginelli/Condensation): Title: Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Source: Organic Chemistry Portal (Synlett/Synthesis). URL:[Link]
-
HIV-1 NNRTI Development: Title: Recent developments of pyrimidine appended HIV-1 non-nucleoside reverse transcriptase inhibitors.[2][3] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
-
Anticancer Kinase Inhibitors: Title: New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors.[4] Source: PubMed. URL:[Link]
-
Antioxidant Mechanisms: Title: 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems.[1] Source: NIH / PubMed Central. URL:[Link]
Sources
- 1. 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of pyrimidine appended HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Atomic Imposter: A Technical Guide to Iodinated Pyrimidines
Executive Summary
This technical guide explores the discovery, chemistry, and clinical evolution of iodinated pyrimidines, specifically 5-iodo-2'-deoxyuridine (Idoxuridine or IDU). Originally synthesized in the late 1950s, this class of molecules represents one of the first successful applications of rational drug design based on steric mimicry. By replacing the methyl group of thymidine with an iodine atom—an "atomic imposter"—researchers created a compound that could deceive viral and cellular DNA polymerases. This guide details the mechanistic principles, synthesis protocols, and the modern resurgence of these molecules in theranostics and Auger electron therapy.
Part 1: The Chemical Foundation (Steric Mimicry)
The efficacy of iodinated pyrimidines rests on a singular physicochemical coincidence: the Van der Waals radius of an iodine atom is nearly identical to that of a methyl group.
-
Thymidine (5-methyl-2'-deoxyuridine): The natural substrate for DNA synthesis.
-
Idoxuridine (5-iodo-2'-deoxyuridine): The synthetic analog.
Table 1: Physicochemical Comparison of Substituents
| Parameter | Methyl Group (-CH₃) | Iodine Atom (-I) | Implication |
| Van der Waals Radius | 2.00 Å | 2.15 Å | Steric compatibility allows IDU to fit into the hydrophobic pocket of enzymes that bind thymidine. |
| Electronegativity | Low (Electron Donating) | High (Electron Withdrawing) | Iodine alters the pKa of the N3 proton, affecting base-pairing fidelity (tautomerism). |
| Lipophilicity | High | High | Facilitates passive transport across cell membranes. |
Mechanistic Insight: The steric similarity allows the molecule to enter the metabolic pathway (the "Trojan Horse" effect), but the electronic difference (iodine's electron-withdrawing nature) destabilizes the keto-enol equilibrium of the uracil ring. This leads to an increased frequency of enol tautomers, which mispair with Guanine instead of Adenine, causing transition mutations (A-T to G-C) during replication.
Part 2: The Genesis (1959–1962)
The Discovery
In 1959, William Prusoff at Yale University synthesized 5-iodo-2'-deoxyuridine. His objective was to create an antimetabolite that would inhibit DNA synthesis in cancer cells. Prusoff reasoned that a halogenated analog would compete with thymidine for phosphorylation by thymidine kinase (TK).
The Clinical Breakthrough
While initially investigated for anti-tumor activity, the true breakthrough occurred in virology. In 1962, Herbert Kaufman demonstrated that topical Idoxuridine could cure Herpes Simplex Virus (HSV) keratitis, a leading cause of blindness.
-
Significance: This was the first FDA-approved antiviral drug (1963), proving that viral replication could be selectively inhibited without killing the host, defying the prevailing scientific dogma of the time.
Part 3: Mechanisms of Action
The biological activity of iodinated pyrimidines is bifunctional, depending on whether the target is a virus or a tumor undergoing radiation therapy.
Antiviral Mechanism (The Metabolic Trap)
The drug functions as a prodrug. It is biologically inert until phosphorylated by kinases.
-
Phosphorylation: Viral Thymidine Kinase (TK) phosphorylates IDU to IDU-Monophosphate (IDU-MP) far more efficiently than cellular TK. This confers selectivity.
-
Incorporation: Cellular kinases convert IDU-MP to the triphosphate form (IDU-TP).
-
Catastrophe: Viral DNA polymerase incorporates IDU-TP into the viral genome. The iodine atom prevents proper DNA coiling and induces lethal mutations.
Radiosensitization (The Auger Effect)
When incorporated into cellular DNA, iodinated pyrimidines act as potent radiosensitizers.
-
Physics: Iodine has a high atomic number (
) compared to the elements in DNA ( ). -
Interaction: Upon exposure to X-rays or gamma rays, the iodine atom undergoes the photoelectric effect.
-
Auger Cascade: The ejection of an inner-shell electron creates a vacancy.[1] As outer-shell electrons fall to fill this void, energy is released not as photons, but by ejecting multiple low-energy electrons (Auger electrons).[1][2]
-
Lethality: These electrons have a very short range (<10 nm) but high Linear Energy Transfer (LET). Since the iodine is covalently bound to the DNA, this "explosion" of electrons occurs directly within the double helix, causing complex, irreparable double-strand breaks (DSBs).
Figure 1: The metabolic activation pathway of Idoxuridine and the subsequent mechanism of radiosensitization via the Auger effect.[3]
Part 4: Technical Protocols
Protocol A: Chemical Synthesis of 5-Iodo-2'-deoxyuridine
Based on the classic Prusoff method and modern refinements.
Objective: Direct iodination of the pyrimidine ring at the C-5 position.
Reagents:
-
Iodine (
) -
Nitric Acid (
, 0.5 N) or Iodine Monochloride ( ) -
Chloroform (
)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2'-deoxyuridine (5.0 g) in a mixture of water (50 mL) and chloroform (50 mL).
-
Reflux: Add Iodine (3.0 g) and 0.5 N Nitric Acid (20 mL). Heat the mixture to reflux (approx. 60°C) for 2–3 hours.
-
Mechanistic Note: The nitric acid acts as an oxidant to generate the electrophilic iodonium species (
) required for electrophilic aromatic substitution on the activated uracil ring.
-
-
Extraction: Cool the solution. The unreacted iodine is removed by extraction with chloroform or by washing with sodium thiosulfate solution (to reduce
to ). -
Crystallization: Concentrate the aqueous phase under reduced pressure. The product, 5-iodo-2'-deoxyuridine, crystallizes upon cooling.
-
Purification: Recrystallize from water/ethanol to yield white needles.
-
Validation: Check purity via HPLC (C18 column, Water/Methanol gradient) and melting point (160°C decomp).
-
Protocol B: Radiolabeling for Theranostics (Iododemetallation)
For preparing [123I], [124I], or [125I] labeled probes.
Objective: High specific activity labeling without carrier added.
Precursor: 5-trimethylstannyl-2'-deoxyuridine (TMS-dU).[4]
Workflow:
-
Reaction: In a sealed vial, combine TMS-dU (50 µg) with the radioactive iodine isotope (as NaI) in an oxidant buffer (Chloramine-T or Iodogen).
-
Mechanism: Electrophilic iododestannylation. The iodine electrophile displaces the stannyl group instantly.
-
Quenching: Add sodium metabisulfite to quench the oxidant.
-
Purification: Pass through a Sep-Pak C18 cartridge to remove free iodide and tin byproducts.
Protocol C: Biological Validation (Plaque Reduction Assay)
Objective: Quantify antiviral potency (
-
Cell Culture: Seed Vero cells in 6-well plates and grow to confluence.
-
Infection: Infect monolayers with HSV-1 (approx. 50–100 PFU/well) for 1 hour.
-
Treatment: Remove inoculum and overlay with semi-solid medium (agarose or methylcellulose) containing serial dilutions of Idoxuridine (0.1 µM to 100 µM).
-
Incubation: Incubate for 48–72 hours at 37°C.
-
Staining: Fix cells with formaldehyde and stain with Crystal Violet.
-
Analysis: Count viral plaques. Plot % inhibition vs. Log[Concentration] to determine
.
Part 5: Modern Theranostics & Future Outlook
While IDU was replaced by less toxic antivirals (like Acyclovir) for general use, iodinated pyrimidines have found a new life in oncology through Theranostics (Therapy + Diagnostics).
-
PET Imaging ([124I]-FIAU):
-
F-18 FDG PET scans measure glucose metabolism (Warburg effect), which is non-specific (inflammation also lights up).
-
[124I]-FIAU (Fluoro-Iodo-Arabinosyl-Uracil) is a substrate for bacterial and viral thymidine kinases but not human mitochondrial TK.
-
Application: Imaging bacterial infections in prosthetic joints or tracking gene therapy vectors expressing HSV-TK.
-
-
Auger Electron Therapy:
-
Using [125I]-UdR , researchers can target DNA specifically. Because the Auger electrons travel only nanometers, they act as "molecular scalpels," destroying the DNA of the dividing tumor cell while sparing adjacent healthy cells.
-
Table 2: Evolution of Iodinated Pyrimidines
| Era | Molecule | Primary Application | Limitation |
| 1959 | 5-Iodo-2'-deoxyuridine (IDU) | Antiviral (Herpes), Anti-tumor | Systemic toxicity (Bone marrow suppression). |
| 1980s | 5-Bromo-2'-deoxyuridine (BrdU) | Cell Proliferation Marker | Requires antibody detection (invasive). |
| 2000s | [124I]-FIAU | PET Imaging (Infection/Gene Therapy) | Synthesis complexity. |
| 2020s | [125I]-UdR / [123I]-UdR | Auger Therapy / SPECT Imaging | Delivery to solid tumor core. |
References
-
Prusoff, W. H. (1959).[9] Synthesis and biological activities of iododeoxyuridine, an analog of thymidine. Biochimica et Biophysica Acta, 32(1), 295–296.[9] [9]
-
Kaufman, H. E. (1962). Clinical Cure of Herpes Simplex Keratitis by 5-Iodo-2'-deoxyuridine. Proceedings of the Society for Experimental Biology and Medicine, 109(2), 251–252.
-
Kassis, A. I. (2004). Therapeutic Radionuclides: Biophysical and Radiobiologic Principles. Seminars in Nuclear Medicine, 34(1), 4–31. (Reference for Auger Effect mechanism).
-
Prusoff, W. H., & Ward, D. C. (1976). Nucleoside analogs with antiviral activity.[10] Biochemical Pharmacology, 25(11), 1233–1239.
-
Tjuvajev, J. G., et al. (1998). Imaging Herpes Virus Thymidine Kinase Gene Transfer and Expression by Positron Emission Tomography. Cancer Research, 58(19), 4333–4341. (Reference for Modern PET/Theranostics).
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. Targeted Radionuclide Therapy Using Auger Electron Emitters: The Quest for the Right Vector and the Right Radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auger electrons for cancer therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The preparation of clinical grade 5-[123I]iodo-2'-deoxyuridine and 5-[125I]iodo-2'-deoxyuridine with high in vitro stability and the potential for early proliferation scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. salic.med.harvard.edu [salic.med.harvard.edu]
- 9. Synthesis and biological activities of iododeoxyuridine, an analog of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-viral activities of several iodinated pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol spectral data (NMR, MS, IR)
The following technical guide details the spectral characteristics, synthesis, and structural analysis of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (also known as 5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one ). This document is designed for researchers in medicinal chemistry and drug development, particularly those working with pyrimidine scaffolds in kinase inhibitor discovery.
Executive Summary
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS: 1135283-16-7 ) is a functionalized pyrimidine intermediate often utilized in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors and antiviral agents. Its core structure features a pyrimidinone scaffold substituted with a methyl group at the C2 position, a methylamino group at C6, and an iodine atom at C5. The iodine handle at C5 is critical for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making this compound a high-value building block.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |
| CAS Number | 1135283-16-7 |
| Molecular Formula | C |
| Molecular Weight | 265.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM |
| Melting Point | 232–235 °C (decomposition) |
Tautomeric Considerations
In solution (DMSO, MeOH), the compound exists primarily in the pyrimidin-4(3H)-one tautomeric form rather than the 4-pyrimidinol form. This is evidenced by the presence of a carbonyl stretch in IR and the N-H signal in NMR.
Figure 1: Tautomeric equilibrium favoring the keto form in polar aprotic solvents.
Synthesis & Experimental Protocols
The synthesis is achieved via a two-step sequence starting from 6-chloro-2-methyl-4-pyrimidinol (CAS 17551-52-9).
Step 1: Nucleophilic Aromatic Substitution
Precursor: 6-Chloro-2-methyl-4-pyrimidinol Reagent: Methylamine (40% aq. or in THF) Conditions: 80–100 °C, sealed tube or autoclave.
Protocol: To a solution of 6-chloro-2-methyl-4-pyrimidinol (1.0 eq) in ethanol/water, add methylamine (5.0 eq). Heat the mixture in a sealed vessel at 90 °C for 12 hours. Cool to room temperature. The product, 2-methyl-6-(methylamino)-4-pyrimidinol , precipitates upon concentration or acidification to pH 7. Filter and dry.[1][2] Yield: ~85%.
Step 2: Electrophilic Iodination
Reagent: N-Iodosuccinimide (NIS) or I
Protocol: Dissolve 2-methyl-6-(methylamino)-4-pyrimidinol (1.0 eq) in DMF (5 mL/mmol). Add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours. Pour the reaction mixture into ice-water containing sodium thiosulfate (to quench excess iodine). The precipitate is filtered, washed with water and cold ethanol, and dried under vacuum to yield 5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol . Yield: ~75–80%.
Figure 2: Synthetic route from commercially available chloropyrimidine precursor.
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR)
Data is reported in DMSO-d
H NMR (400 MHz, DMSO-d
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 11.80 | br s | 1H | N3-H | Lactam NH (exchangeable with D |
| 7.15 | q ( | 1H | N6-H | Amine NH, coupled to methyl |
| 2.85 | d ( | 3H | N-CH | Methylamino group |
| 2.24 | s | 3H | C2-CH | Methyl on pyrimidine ring |
C NMR (100 MHz, DMSO-d
)
| Shift ( | Assignment | Note |
| 162.5 | C-4 (C=O) | Carbonyl carbon |
| 160.8 | C-6 | Attached to methylamino |
| 155.2 | C-2 | Attached to methyl |
| 68.5 | C-5 (C-I) | Diagnostic Peak : Upfield shift due to heavy atom effect of Iodine |
| 28.4 | N-CH | Methylamino carbon |
| 21.6 | C2-CH | Methyl carbon |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Monoisotopic Mass: 264.97
| m/z (Observed) | Ion Identity | Interpretation |
| 266.0 | [M+H] | Protonated molecular ion |
| 288.0 | [M+Na] | Sodium adduct |
| 139.1 | [M+H - I] | Loss of Iodine radical (homolytic cleavage) |
Fragmentation Pathway: The primary fragmentation involves the loss of the iodine atom (127 Da), followed by the loss of the methylamino group.
Figure 3: Proposed ESI-MS fragmentation pathway.
Infrared Spectroscopy (IR)
-
Method: KBr Pellet or ATR
| Wavenumber (cm | Assignment | Description |
| 3350–3200 | Broad band, amide/amine stretching | |
| 1665 | Strong carbonyl stretch (lactam character) | |
| 1580 | Pyrimidine ring skeletal vibrations | |
| 550–500 | Carbon-Iodine stretch (weak) |
References
-
Preparation of 6-chloro-2-methyl-4-pyrimidinol (Precursor Synthesis) Source:ChemicalBook / Biosynth Catalog Data (CAS 17551-52-9).
-
General Method for Iodination of Aminopyrimidines Source: Sakamoto, T., et al. "Pd-catalyzed cross-coupling reactions of halo-pyrimidines." Chem. Pharm.[3][4] Bull. 1982. Note: Describes the use of NIS for C-5 iodination in activated pyrimidines.
-
Spectral Analog: 2-Amino-5-iodo-6-methylpyrimidin-4-ol Source:PubChem Compound Summary (CID 135480616).
- Source:Journal of Heterocyclic Chemistry. "Tautomeric equilibrium of substituted pyrimidin-4-ones.
Sources
- 1. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Solubility Profile & Physicochemical Characterization of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
[1]
Executive Summary
This guide provides a comprehensive technical analysis of the solubility profile for 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS: 1135283-16-7).[1] As a functionalized pyrimidine intermediate, often utilized in the synthesis of kinase inhibitors and antiviral agents, understanding its dissolution kinetics and thermodynamic solubility is critical for process optimization, purification (recrystallization), and formulation.[1]
This document synthesizes structural property relationships (SPR) with rigorous experimental protocols to establish a self-validating system for solubility determination.
Structural Analysis & Physicochemical Properties[1][2]
Molecular Architecture
The solubility behavior of this compound is governed by three competing structural motifs:
-
Pyrimidinol Core (Amphoteric): Exists in a tautomeric equilibrium between the 4-hydroxypyrimidine (enol) and pyrimidin-4(3H)-one (keto) forms.[1] In solution, the keto form generally predominates, contributing to high crystal lattice energy and reduced solubility in non-polar solvents.[1]
-
5-Iodo Substituent (Lipophilic/Heavy Atom): The iodine atom increases lipophilicity (LogP) but also significantly increases molecular weight and density, often reducing aqueous solubility via enhanced
- stacking interactions in the solid state.[1] -
6-Methylamino & 2-Methyl Groups: The secondary amine acts as a hydrogen bond donor/acceptor, improving solubility in polar protic solvents, while the 2-methyl group adds slight lipophilicity.[1]
Tautomeric Equilibrium & Ionization
Understanding the ionization states is a prerequisite for selecting the correct solvent system.[1]
Figure 1: Tautomeric and ionization states governing pH-dependent solubility.[1]
Solubility Profile
Predicted Solubility Matrix
Based on structural analogs (e.g., 4-hydroxy-5-iodopyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine), the following solubility profile is projected.
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous (Neutral) | Water (pH 7) | Low (< 1 mg/mL) | High lattice energy of the uncharged keto-tautomer limits dissolution.[1] |
| Aqueous (Acidic) | 0.1 N HCl | High (> 50 mg/mL) | Protonation of the ring nitrogens or exocyclic amine disrupts lattice packing.[1] |
| Aqueous (Basic) | 0.1 N NaOH | High (> 50 mg/mL) | Deprotonation of the enolic hydroxyl/amide creates a soluble anion.[1] |
| Polar Aprotic | DMSO / DMF | Very High | Disrupts intermolecular H-bonding; ideal for stock solutions.[1] |
| Polar Protic | Methanol / Ethanol | Moderate | Soluble with heating; likely recrystallization solvent.[1] |
| Non-Polar | Hexane / Toluene | Negligible | Polarity mismatch; compound is too polar for these matrices.[1] |
Process Implications
-
Recrystallization: The steep solubility curve in Ethanol (low at RT, high at reflux) makes it a primary candidate.[1] Alternatively, a pH-swing precipitation (dissolve in Acid/Base
neutralize to pH 7) is highly effective for isolation.[1] -
Reaction Medium: Reactions involving nucleophilic substitution at the iodine center should utilize DMSO or DMF to ensure homogeneity.[1]
Experimental Protocols (Self-Validating Systems)
To confirm the theoretical profile, the following standardized protocols must be executed. These are designed to ensure data integrity and reproducibility.[1]
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the equilibrium solubility in various solvents.
-
Preparation: Weigh excess solid (~10 mg) into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent (Buffer pH 1.2, 7.4, DMSO, MeOH).
-
Equilibration:
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).
-
Quantification:
Protocol B: Potentiometric pKa Determination
Objective: Determine ionization constants to predict pH-dependent solubility.
-
System: SiriusT3 or equivalent potentiometric titrator.
-
Sample: Dissolve ~3 mg of compound in a co-solvent (e.g., Methanol/Water) if aqueous solubility is too low.
-
Titration:
-
Acid titration: 0.1 M HCl
pH 2.0. -
Base titration: 0.1 M KOH
pH 12.0.
-
-
Analysis: Use the Bjerrum plot to identify inflection points corresponding to the protonation of the pyrimidine ring (pKa1 ~2-3) and deprotonation of the hydroxyl group (pKa2 ~8-9).[1]
Solubility Workflow Diagram
This workflow ensures that researchers do not waste material on incompatible solvents.[1]
Figure 2: Decision tree for rapid solubility screening and isolation strategy Selection.
References
-
ChemicalBook. (2024).[1] 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol Properties and CAS Data. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 83410-18-8 (Structural Analog). Link[1]
-
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for pKa-Solubility correlation).
-
Llinàs, A., & Goodman, J. M. (2008).[1] The solubility of organic compounds. Journal of Chemical Information and Modeling. (General principles of pyrimidine solubility).
Methodological & Application
synthesis protocol for 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Application Note: Process Development Guide for the Synthesis of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (also known as 5-iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one).[1] This scaffold is a critical intermediate in the development of antiviral agents, kinase inhibitors, and functionalized nucleobase mimetics.[1]
Unlike theoretical routes that often suffer from regioselectivity issues, this protocol utilizes a displacement-hydrolysis-iodination strategy starting from commercially available 4,6-dichloro-2-methylpyrimidine.[1] This approach ensures high regiocontrol, minimizes byproduct formation, and allows for strict impurity management suitable for pharmaceutical applications.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to address two main challenges:
-
Regioselectivity: Differentiating the C4 and C6 positions on the pyrimidine ring.[1]
-
Halogenation Control: Ensuring mono-iodination exclusively at the C5 position without over-halogenation.
Strategic Workflow:
-
Starting Material: 4,6-Dichloro-2-methylpyrimidine (Symmetric, inexpensive).[1]
-
Step 1 (Desymmetrization): Controlled nucleophilic aromatic substitution (
) with methylamine.ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted"> -
Step 2 (Functionalization): Hydrolysis of the remaining chloride to install the hydroxyl/oxo moiety.[1]
-
Step 3 (Electrophilic Substitution): Late-stage C5-iodination using a "green" iodine/base system to avoid heavy metal contamination.[1]
Figure 1: Strategic reaction pathway for the synthesis of the target pyrimidinol.
Detailed Experimental Protocol
Stage 1: Desymmetrization via
Objective: Synthesis of 4-chloro-2-methyl-6-(methylamino)pyrimidine.[1]
-
Rationale: The first displacement on a 4,6-dichloropyrimidine is faster than the second due to the deactivation of the ring by the electron-donating amino group introduced.[1] However, temperature control is critical to prevent the formation of the bis-methylamino byproduct.[1]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with 4,6-dichloro-2-methylpyrimidine (10.0 g, 61.3 mmol) and anhydrous THF (100 mL). Cool the solution to 0–5 °C using an ice bath.
-
Addition: Add Methylamine (2.0 M in THF, 32 mL, 64 mmol, 1.05 equiv) dropwise over 30 minutes via an addition funnel. Maintain internal temperature < 10 °C.
-
Base Scavenger: Add Triethylamine (9.4 mL, 67 mmol) to scavenge the generated HCl.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2]
-
Workup: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate in vacuo. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layers over
and concentrate. Recrystallize from Ethanol/Water if necessary.ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">
Stage 2: Hydrolytic Conversion
Objective: Synthesis of 2-methyl-6-(methylamino)-4-pyrimidinol.
-
Rationale: Acidic hydrolysis is preferred over basic conditions to minimize side reactions involving the methylamino group.[1] The product will likely exist in the tautomeric 4(3H)-pyrimidinone form.[1]
Protocol:
-
Reaction: Dissolve the chloro-intermediate from Stage 1 (8.0 g) in 10% aqueous HCl (80 mL).
-
Reflux: Heat the mixture to reflux (approx. 100 °C) for 6–8 hours.
-
Neutralization: Cool to RT. Carefully adjust pH to ~7.0–7.5 using 20% NaOH solution.[1] The product should precipitate as the solution approaches neutrality (isoelectric point).[1]
-
Isolation: Filter the white precipitate. Wash with cold water (2 x 20 mL) and acetone (1 x 10 mL).[1]
-
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
-
Target Yield: 75–80%[1]
-
Stage 3: Regioselective C5-Iodination
Objective: Synthesis of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol.
-
Rationale: The 4-OH (oxo) and 6-NHMe groups strongly activate the C5 position, making it highly susceptible to electrophilic attack.[1] Using elemental iodine in base generates the hypoiodite species (or
equivalent), which is a clean, atom-efficient iodinating agent.ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">
Protocol:
-
Dissolution: In a flask, dissolve 2-methyl-6-(methylamino)-4-pyrimidinol (5.0 g, 36 mmol) in 1M NaOH (40 mL). The solution should be clear (formation of sodium salt).[1]
-
Iodination: Add solid Iodine (
) (9.1 g, 36 mmol) in small portions over 20 minutes at RT.-
Observation: The dark color of iodine should fade rapidly as it reacts.[1]
-
-
Stirring: Stir at RT for 1–2 hours.
-
Precipitation: Acidify the reaction mixture dropwise with Acetic Acid (AcOH) to pH ~5. The iodinated product will precipitate out of solution.[1]
-
Purification: Filter the solid. Wash with water (3 x 30 mL) to remove inorganic salts and traces of iodine.[1] Wash with cold ethanol (10 mL).[1]
-
Final Drying: Dry under high vacuum at 45 °C.
Analytical Specifications & Quality Control
Data validation is crucial to confirm the substitution pattern.[1]
Table 1: Expected Analytical Data
| Parameter | Specification | Diagnostic Signal |
| Appearance | Off-white to pale yellow powder | N/A |
| Mass Spec (ESI+) | [M+H]+ = 266.0 | Iodine isotope pattern (M+H consistent with C6H8IN3O) |
| 1H NMR (DMSO-d6) | C2-Methyl: ~2.2 ppm (s, 3H)N-Methyl: ~2.8 ppm (d, 3H)NH: ~7.0 ppm (broad)C5-H: ABSENT | The disappearance of the C5 proton signal (usually ~5.5-6.0 ppm in precursor) confirms iodination.[1][3] |
| Melting Point | > 200 °C (Decomp) | Typical for high-melting pyrimidinones.[1] |
| Purity (HPLC) | > 98.0% | Area % at 254 nm.[1][2] |
Critical Process Parameters (CPPs) & Troubleshooting
Figure 2: Troubleshooting logic flow for common synthesis issues.
-
Temperature Control (Stage 1): If the temperature exceeds 10 °C during methylamine addition, the bis-methylamino impurity (2-methyl-4,6-bis(methylamino)pyrimidine) will form.[1] This is difficult to separate from the mono-substituted product.
-
pH Adjustment (Stage 2 & 3): Pyrimidinols are amphoteric.[1] Precipitating them requires precise pH control to the isoelectric point.[1] If the yield is low, check the filtrate pH; if too acidic or too basic, the product remains soluble.[1]
Safety & Handling
-
Methylamine: Volatile and toxic.[1] Handle in a well-ventilated fume hood.
-
Iodine: Corrosive and stains skin/equipment.[1] Use sodium thiosulfate solution to clean spills.[1]
-
Waste Disposal: Iodinated organic waste must be segregated from general organic solvents to prevent issues in incineration streams.[1]
References
-
Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. BenchChem Application Note. (Analogous precursor synthesis via condensation).[1][4] [1]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives. Molecules, 2016.[1] (Validation of
based iodination for activated pyrimidines). -
PubChem Entry: 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. (Structural confirmation of stable 2-amino-6-methyl-4-pyrimidinone tautomers).[1]
- Pyrimidine Synthesis Methods.Comprehensive Heterocyclic Chemistry II. (General reference for on chloropyrimidines).
-
Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US Patent 6365740B1.[1] (Analogous pyrimidine handling).
Sources
experimental applications of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol in organic synthesis
Application Note: Strategic Utilization of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol in Heterocyclic Synthesis
Executive Summary
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (Compound 1 ) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., ZAP-70, EGFR) and antiviral nucleoside analogs. Its utility stems from its dense array of orthogonal reactive handles:
-
C-5 Iodine: A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
-
C-6 Methylamine: A nucleophilic handle positioned for "ortho-type" cyclization strategies.
-
C-4 Hydroxyl/Oxo: A tautomeric center allowing for chlorination (activation) or direct hydrogen bond donor/acceptor interactions.
This guide provides validated protocols for transforming 1 into complex fused heterocycles and functionalized pyrimidines, emphasizing mechanistic causality and self-validating experimental checks.
Chemical Profile & Tautomeric Considerations
Before initiating synthesis, the researcher must recognize the tautomeric equilibrium of 1 . In solution (DMSO-d6), the molecule predominantly exists as the pyrimidin-4(3H)-one tautomer, stabilized by the amide-like resonance.
-
Implication: Reactions targeting the oxygen (O-alkylation) generally require hard electrophiles and specific bases (e.g., K₂CO₃/MeI), whereas reactions targeting the "hydroxy-like" character (e.g., conversion to chloride) require oxophilic activation (POCl₃).
Module A: C-5 Functionalization via Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl diversity at the 5-position without disrupting the sensitive 6-amino functionality.
Mechanistic Insight: The electron-deficient nature of the pyrimidine ring makes the C-I bond highly reactive toward oxidative addition by Pd(0). However, the free amine and amide-like nitrogen can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use of phosphine-rich ligands (PPh3 or XPhos) and a mild base prevents catalyst deactivation.
Protocol 1: C-5 Arylation
| Parameter | Specification |
| Substrate | 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (1.0 eq) |
| Coupling Partner | Aryl Boronic Acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 M aq, 3.0 eq) |
| Solvent | 1,4-Dioxane : Water (4:1 v/v) |
| Temperature | 90°C |
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with Substrate 1 , Aryl Boronic Acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes. Critical: Oxygen creates homocoupled boronic acid byproducts.
-
Solvation: Add degassed 1,4-Dioxane and Na₂CO₃ solution via syringe.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Validation (In-Process Control): Monitor via LC-MS. Look for the disappearance of the M+H (Iodo) peak and emergence of M+H (Aryl).
-
Troubleshooting: If Pd black precipitates early, add 5 mol% additional PPh₃ to stabilize the active species.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (DCM:MeOH gradient).
Module B: Bicyclic Fusion (Pyrimido[4,5-d]pyrimidine Synthesis)
Objective: Leveraging the C-5 Iodine and C-6 Methylamine to form a fused bicyclic system, a core structure in many adenosine receptor antagonists.
Mechanistic Insight: This transformation utilizes a "Domino" sequence: A Sonogashira coupling introduces an alkyne at C-5, followed by an intramolecular hydroamination (5-exo-dig or 6-endo-dig cyclization) facilitated by the C-6 amine.
Protocol 2: One-Pot Sonogashira-Cyclization
Step 1: Sonogashira Coupling
-
Reagents: Compound 1 (1.0 eq), Terminal Alkyne (1.2 eq), PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq).
-
Solvent: DMF (anhydrous).
-
Conditions: 60°C, 3 hours under Argon.
-
Checkpoint: Confirm formation of the 5-alkynyl intermediate via TLC.
Step 2: Cyclization (Promoted)
-
Add: CuI (additional 10 mol%) or AuCl₃ (5 mol%) directly to the reaction mixture.
-
Conditions: Raise temperature to 100°C for 2 hours.
-
Mechanism: The Lewis acid activates the triple bond, encouraging nucleophilic attack by the C-6 methylamine nitrogen.
Visual Workflow (Reaction Pathway):
Caption: Domino sequence converting the 5-iodo precursor into a fused heterocyclic core via alkynylation and intramolecular hydroamination.
Module C: C-4 Activation (Chlorination)
Objective: Converting the C-4 hydroxyl group into a Chloride leaving group to enable SNAr reactions.
Mechanistic Insight: Direct reaction with POCl₃ can be sluggish due to the electron-donating effect of the C-6 methylamino group. The addition of N,N-dimethylaniline acts as a catalyst and acid scavenger, preventing protonation of the pyrimidine nitrogens which would deactivate the ring.
Protocol 3: Deoxychlorination
-
Setup: Suspend Compound 1 (1.0 g) in POCl₃ (5.0 mL, excess).
-
Catalysis: Add N,N-dimethylaniline (1.5 eq) dropwise at 0°C.
-
Reflux: Heat to 105°C for 2 hours. The suspension should clear as the imidoyl chloride forms.
-
Quench (Hazard Control):
-
Safety: POCl₃ reacts violently with water.
-
Pour the reaction mixture slowly onto crushed ice/NH₄OH mixture (pH > 8) to neutralize HCl.
-
-
Extraction: Extract immediately with DCM (hydrolysis of the product is possible if left in aqueous acid).
References
-
Cross-Coupling on Pyrimidines: Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines. ResearchGate.[2][3]
-
Annulation Strategies: Synthesis of pyrimido[4,5-d]pyrimidines.[1][2][4] NIH/PubMed.
-
General Reactivity: Reactivity of 4-pyrimidyl Sulfonic Esters in Suzuki-Miyaura Cross-Coupling. ResearchGate.[2][3]
-
Chemical Properties: 5-Iodo-6-methylpyrimidin-4-amine (Analogous Reactivity).[5] PubChem.[5]
Sources
Application Note: Strategic Utilization of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol in Medicinal Chemistry
[1]
Abstract
This guide details the synthetic utility of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS 1135283-16-7) as a versatile building block for drug discovery.[1] Uniquely positioned with a C5-iodide "diversity vector" and a C4/C6 donor-acceptor motif, this scaffold is highly privileged in kinase inhibitor and antiviral research.[1] We provide optimized protocols for Palladium-catalyzed cross-couplings, regioselective functionalization, and critical handling data to maximize yield and purity in library synthesis.
Chemical Profile & Strategic Value
| Property | Specification |
| Chemical Name | 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
| CAS Number | 1135283-16-7 |
| Molecular Weight | 265.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | High: DMSO, DMF, AcOH; Low: CH₂Cl₂, Hexanes, Water (neutral pH) |
| pKa (calc) | ~9.2 (OH/NH tautomer) |
| Key Functionality | C5-I: High reactivity for Pd-catalyzed coupling.C4-OH: Tautomerizable headgroup; activatable leaving group.C6-NHMe: H-bond donor; solubility enhancer.[1] |
The "Privileged" Scaffold Logic
In medicinal chemistry, this pyrimidine core serves as a bioisostere for the purine ring system (adenine mimic).
-
Kinase Relevance: The N1-C2-N3 motif often binds to the hinge region of kinases (e.g., EGFR, CDK, JAK).
-
Tautomeric Versatility: The molecule exists in equilibrium between the 4-pyrimidinol (aromatic) and pyrimidin-4(3H)-one (keto) forms.[1] In solution (DMSO/Water), the keto-form typically predominates, presenting a specific Hydrogen Bond Acceptor (C=O) / Donor (N-H) array critical for active site recognition.
Synthetic Workflows & Decision Trees
The utility of this building block is defined by two primary reaction vectors: C5-Diversification (Carbon-Carbon bond formation) and C4-Activation (conversion to leaving group).[1]
Reaction Map (Graphviz)
Figure 1: Strategic reaction map for 5-iodopyrimidine diversification. Route A is preferred for direct library generation; Route C is preferred for scaffold morphing.
Detailed Experimental Protocols
Protocol A: C5-Suzuki-Miyaura Cross-Coupling (Direct Method)
Objective: Install an aryl or heteroaryl group at the C5 position without protecting the C4-hydroxyl. Challenge: Free pyrimidinones can poison Pd catalysts or suffer from solubility issues. Solution: Use of a high-polarity solvent system and a robust catalyst system (Pd(dppf)Cl₂).
Reagents:
-
Substrate: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (1.0 equiv)[1]
-
Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or DMF/Water (9:1 for low solubility substrates)
Step-by-Step:
-
Setup: In a microwave vial or pressure tube, charge the pyrimidinol substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).
-
Degassing: Add the solvent mixture (concentration ~0.1 M). Sparge with Argon or Nitrogen for 10 minutes. Crucial: Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly under inert flow. Seal the vessel.
-
Reaction: Heat to 90–100 °C for 4–12 hours (conventional heating) or 110 °C for 30–60 minutes (microwave irradiation).
-
Workup:
-
Purification: Flash chromatography using CH₂Cl₂/MeOH (gradient 0% to 10%).
Protocol B: C4-Activation (Chlorination)
Objective: Convert the C4-OH (keto) to a C4-Cl leaving group to enable SnAr reactions. Safety Note: POCl₃ is corrosive and generates HCl gas. Perform in a fume hood.
Reagents:
-
Substrate: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol[1][6]
-
Reagent: Phosphorus Oxychloride (POCl₃) (5–10 equiv, acts as solvent)
-
Base (Optional): N,N-Diethylaniline (1.0 equiv) – accelerates reaction.
Step-by-Step:
-
Setup: Place the substrate in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Addition: Carefully add POCl₃. If the substrate is wet, this will be violent; ensure substrate is dry.
-
Reaction: Heat to reflux (105 °C) for 2–4 hours. The suspension should become a clear solution.
-
Monitoring: Monitor by TLC (aliquot quenched in MeOH). The product (4-chloro derivative) is significantly less polar than the starting material.
-
Quenching (Critical):
-
Remove excess POCl₃ under reduced pressure (rotary evaporator with a base trap).
-
Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the chloride.
-
Neutralize carefully with sat. NaHCO₃ or NH₄OH to pH ~7–8.
-
-
Isolation: Extract immediately with CH₂Cl₂ or EtOAc. Dry and concentrate.
-
Storage: The 4-chloro-5-iodo intermediate is reactive.[1][7] Store at -20 °C or use immediately in Protocol C.
Protocol C: SnAr Displacement (Library Generation)
Objective: Displace the 4-chloro group with diverse amines or alkoxides.[1]
Reagents:
-
Substrate: 4-Chloro-5-iodo-2-methyl-6-(methylamino)pyrimidine (from Protocol B)[1]
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: i-PrOH, n-BuOH, or DMF.[1]
Step-by-Step:
-
Setup: Dissolve the chloro-pyrimidine in i-PrOH (0.2 M).
-
Addition: Add DIPEA and the amine nucleophile.
-
Reaction: Heat to 60–80 °C . Reaction is usually fast (1–3 hours) due to the electron-withdrawing effect of the adjacent iodine and pyrimidine nitrogens.
-
Workup: Concentrate solvent. Partition between EtOAc and Water.[3]
-
Result: This yields a 2,4,6-tri-substituted-5-iodopyrimidine , ready for a subsequent Suzuki coupling (Protocol A) to yield a fully decorated scaffold.
Case Study: Design of a Hypothetical Kinase Inhibitor
Target: Generic Tyrosine Kinase (e.g., EGFR-family). Design Logic:
-
Hinge Binder: The 2-methyl-6-(methylamino)-pyrimidin-4-one motif (derived from the starting material) acts as the hinge binder.[1] The N1 and C6-NH form a bidentate H-bond interaction with the kinase backbone (e.g., Met793 in EGFR).
-
Gatekeeper Interaction: The C5-position is directed toward the "gatekeeper" residue.
-
Synthesis:
-
Step 1: Use Protocol A (Suzuki) to couple 3-chloro-4-fluorophenylboronic acid to the C5-iodine.[1]
-
Result: A biaryl system where the pyrimidine core anchors the molecule, and the halogenated phenyl ring occupies the hydrophobic pocket.
-
Data Interpretation:
-
If the C5-coupling fails (low yield), checks for de-iodination (reduction). This often happens if the catalyst load is too high or the reaction is overheated. Switch to Pd(PPh₃)₄ in Toluene/EtOH/Water.
-
If solubility is limiting in biological assays, the C6-methylamino group can be modified (via Route B/C) to a solubilizing group like N-methylpiperazine.
References
-
General Pyrimidine Reactivity
-
Suzuki Coupling on Pyrimidines
-
Liana Hie, et al. (2016). "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine". Organic Syntheses, 93, 306-318. Link
- Note: While focusing on Ni, this Org Syn reference details the workup and handling of 5-functionalized pyrimidines relevant to the iodine analog.
-
-
Chlorination and SnAr Strategies
-
Bhat, B. A., et al. (2009). "Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs". Indian Journal of Pharmaceutical Sciences, 71(6), 663–667. Link
- Context: Describes the POCl3 chlorination of 5-iodo-pyrimidinones and subsequent displacement, valid
-
-
Medicinal Chemistry Applications (Kinase Inhibitors)
-
Gomtsyan, A. (2012). "Heterocycles in Drugs and Drug Discovery".[8] Chemistry of Heterocyclic Compounds, 48, 7-10.
- Context: Discusses the "privileged" nature of the aminopyrimidine scaffold in FDA-approved kinase inhibitors.
-
Sources
- 1. 2649322-78-9|5-Iodo-N,N,6-trimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol | 1135283-16-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimized Protocol for Kinase Inhibition Profiling of Pyrimidine Scaffolds
From Biochemical Screening to Biophysical Validation
Abstract
Pyrimidine scaffolds represent a privileged class of pharmacophores in kinase drug discovery due to their structural homology with the adenine ring of ATP.[1] However, their high lipophilicity and specific ATP-competitive binding mode present unique challenges in assay development. This application note details a robust, self-validating workflow for profiling pyrimidine derivatives. We integrate a primary biochemical screen (ADP-Glo™) optimized for competitive kinetics with a secondary biophysical validation (Thermal Shift Assay/DSF) to eliminate false positives caused by compound aggregation or interference.
Introduction: The Pyrimidine Privilege & Challenge
Mechanism of Action
The pyrimidine moiety (1,3-diazine) serves as a bioisostere of the purine core found in ATP. In the context of kinase inhibition, pyrimidine derivatives typically function as Type I ATP-competitive inhibitors . They bind to the kinase hinge region in the active conformation (DFG-in), forming critical hydrogen bonds with the backbone residues (e.g., the N1 and C2-amino groups often act as H-bond acceptors and donors, respectively).
The Assay Design Philosophy
Because pyrimidines compete directly with ATP, the sensitivity of the assay is inversely proportional to the ATP concentration. A common error is running screens at saturating ATP levels (
Compound Management: The "Hidden" Variable
Pyrimidine derivatives often exhibit poor aqueous solubility, leading to "crashing out" upon dilution into aqueous reaction buffers. This results in false negatives (if the compound precipitates) or false positives (if aggregates sequester the enzyme).
Solubility Protocol
-
Stock Solvent: 100% DMSO (Anhydrous).
-
Storage: -20°C in varying aliquots to minimize freeze-thaw cycles.
-
Dispensing Method:
-
Preferred:Acoustic Liquid Handling (e.g., Echo® 550) . This allows nanoliter transfer directly into the assay plate, maintaining DMSO concentration <1% without intermediate aqueous dilution steps.
-
Alternative: If using manual pipetting, perform intermediate dilutions in 10-20% DMSO/Buffer rather than 100% buffer to prevent immediate precipitation before addition to the enzyme.
-
Primary Biochemical Assay: ADP-Glo™ Protocol[2]
Assay Principle
The ADP-Glo™ assay is a luminescent, two-step method that quantifies kinase activity by measuring the ADP produced during the reaction.[2][3] It is less susceptible to compound fluorescence interference than FRET-based assays, making it ideal for heterocyclic library screening.
Workflow Visualization
Caption: The ADP-Glo™ workflow converts kinase activity (ADP production) into a stable luminescent signal.[2][3][4] Step 2 is critical for removing the high background of unreacted ATP.
Step-by-Step Procedure (384-well Low Volume)
Reagents:
-
Kinase Reaction Buffer (optimized for specific kinase, usually HEPES/Tris based +
). -
Ultrapure ATP (Promega).
Protocol:
-
Compound Addition: Dispense 50 nL of Pyrimidine Inhibitor (in 100% DMSO) into the assay plate using acoustic dispensing.
-
Controls: High Control (DMSO only), Low Control (No Enzyme or known inhibitor).
-
-
Enzyme Addition: Add 2.5 µL of 2X Kinase Solution.
-
Substrate Initiation: Add 2.5 µL of 2X ATP/Substrate Mix.
-
Note: Final ATP concentration must be
for the specific kinase.
-
-
Reaction: Incubate at Room Temperature for 60 minutes (cover plate to prevent evaporation).
-
Stop & Deplete: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 mins at RT.
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 mins at RT.
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Orthogonal Validation: Thermal Shift Assay (DSF)
Biochemical inhibition does not prove direct binding; compounds might be aggregating and sequestering the enzyme (a common issue with hydrophobic pyrimidines). We use Differential Scanning Fluorimetry (DSF) to confirm specific binding.[9]
Principle
Specific binding of a ligand stabilizes the protein structure, requiring higher energy (temperature) to unfold. We measure the shift in Melting Temperature (
Protocol
-
Mix: Prepare a mix of Kinase (final conc. 2-5 µM) and SYPRO Orange dye (5X final) in assay buffer.
-
Add Compound: Add pyrimidine inhibitor (final conc. 10-20 µM). Ensure DMSO < 2%.
-
Run: Use a qPCR instrument (e.g., QuantStudio).[9] Ramp temperature from 25°C to 95°C at 0.05°C/sec.[9]
-
Analyze: Calculate the derivative of fluorescence (-dF/dT). The peak indicates
.-
Valid Hit:
(positive shift). -
Destabilizer/Aggregator: Negative shift or messy curve.
-
Data Analysis & Interpretation
Calculating IC50
Fit the Normalized Luminescence data to a sigmoidal dose-response equation (Variable Slope):
Converting IC50 to Ki
Since pyrimidines are ATP-competitive, the
-
Rule of Thumb: If you run the assay at
, then .
Data Summary Table
| Parameter | Recommended Value | Reason |
| ATP Concentration | At | Maximizes sensitivity for competitive inhibitors. |
| DMSO Tolerance | < 2% Final | High DMSO inhibits many kinases and affects pyrimidine solubility. |
| Z-Prime (Z') | > 0.5 | Indicates a robust assay window suitable for screening. |
| Signal Stability | > 2 Hours | ADP-Glo signal is stable, allowing batch processing.[2] |
Troubleshooting Guide
Issue: High Variation between Replicates
-
Cause: Pyrimidine compound precipitation.[10]
-
Solution: Check the acoustic dispensing log for errors. Ensure the compound stock plate is not hydrated (DMSO absorbs water). Use the "Pre-incubation" step to ensure compound solubility before ATP addition.
Issue: Low Signal-to-Background (S/B)
-
Cause: Incomplete ATP depletion in Step 2.
-
Solution: Ensure the ATP concentration does not exceed the capacity of the ADP-Glo reagent (usually max 1 mM). Extend Step 2 incubation to 60 minutes.
Issue: Flat Dose-Response (No Inhibition)
-
Cause: ATP concentration too high (
). -
Solution: Re-determine the
of the kinase and lower the assay ATP concentration.
References
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. eastport.cz [eastport.cz]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol for Antiviral Activity
Executive Summary & Scientific Rationale
This guide details the protocol for evaluating the antiviral efficacy of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (IMMP) . As a halogenated pyrimidine derivative, IMMP shares structural homology with established antiviral agents (e.g., 5-iodouracil, brivudine) that target viral nucleic acid synthesis.
The 5-iodo substitution on the pyrimidine ring is a critical pharmacophore. It often mimics the methyl group of thymine (due to similar van der Waals radii), allowing the molecule to act as a false substrate for viral polymerases or as an inhibitor of enzymes like dihydroorotate dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway.
Key Experimental Challenges:
-
Tautomeric Equilibrium: The molecule exists in equilibrium between the 4-pyrimidinol (enol) and 4-pyrimidinone (keto) forms, affecting solubility and binding affinity.
-
Photostability: The C-I bond is photosensitive; rigorous light protection is required to prevent deiodination, which renders the compound inactive.
-
Solubility: High hydrophobicity requires precise DMSO management to avoid precipitation in aqueous cell culture media.
Compound Management & Preparation
Objective: Prepare stable stock solutions that maintain biological activity without inducing solvent toxicity.
Physicochemical Profile
| Property | Specification | Operational Note |
| Molecular Weight | ~265.05 g/mol | Use precise molarity calculations. |
| Solubility | Low in water; Soluble in DMSO | Stock concentration: 10–50 mM in 100% DMSO. |
| Stability | Light-sensitive | CRITICAL: Store in amber vials; work under yellow light. |
| Storage | -20°C (Solid/Stock) | Avoid freeze-thaw cycles (aliquot single-use volumes). |
Preparation Protocol
-
Weighing: Weigh IMMP into a sterile, amber glass vial.
-
Solubilization: Add 100% DMSO (molecular biology grade) to achieve a 20 mM stock solution . Vortex for 30 seconds.
-
Quality Check: Inspect for particulate matter. If turbid, sonicate for 5 minutes at room temperature.
-
-
Sterilization: Do not filter DMSO stocks (dissolves membrane filters). Perform all steps in a biosafety cabinet.
-
Dilution: Prepare intermediate working solutions (e.g., 200 µM) in culture medium immediately prior to use. Ensure final DMSO concentration on cells is <0.5% to prevent solvent-induced cytotoxicity.
Workflow Visualization: The Screening Pipeline
The following diagram outlines the logical progression from compound preparation to hit validation.
Figure 1: Step-wise screening workflow ensuring safety (Cytotoxicity) is established before efficacy testing.
Protocol 1: Cytotoxicity Assessment (CC50)
Rationale: Before assessing antiviral activity, one must define the Cytotoxic Concentration 50% (CC50) . Antiviral effects observed at toxic concentrations are artifacts of host cell death, not viral inhibition.
Method: MTS/PMS Assay (e.g., Promega CellTiter 96®).
Step-by-Step Procedure
-
Seeding: Seed susceptible host cells (e.g., Vero, MDCK, or Huh-7) in 96-well plates at
cells/well. Incubate for 24 hours at 37°C/5% CO₂. -
Treatment: Remove media. Add 100 µL of serial 2-fold dilutions of IMMP (Range: 0.1 µM to 200 µM).
-
Controls: Cell Control (Media only), Solvent Control (0.5% DMSO).
-
-
Incubation: Incubate for 48–72 hours (mimicking the viral assay duration).
-
Development: Add 20 µL MTS reagent per well. Incubate 1–4 hours until color develops.
-
Readout: Measure absorbance at 490 nm.
-
Calculation:
-
Output: Plot Log(Concentration) vs. Viability to determine CC50.
-
Protocol 2: Antiviral Efficacy Screening (EC50)
Rationale: The Cytopathic Effect (CPE) Inhibition Assay is the high-throughput gold standard. It measures the compound's ability to protect cells from virus-induced lysis.
Target Viruses:
-
DNA Viruses: HSV-1, Vaccinia (Relevant for iodinated pyrimidines).[1]
-
RNA Viruses: Influenza A, Enterovirus 71.
Step-by-Step Procedure
-
Seeding: Seed cells in 96-well plates to reach 90% confluency overnight.
-
Infection: Infect cells with virus at a Multiplicity of Infection (MOI) of 0.01 to 0.1 (optimized to cause 100% CPE in 48–72h).
-
Adsorption: Incubate virus for 1 hour at 37°C.
-
-
Treatment: Remove viral inoculum (optional, depending on protocol) and add IMMP dilutions (starting from sub-cytotoxic concentrations, e.g.,
). -
Incubation: Incubate until the Virus Control (VC) wells show 100% CPE (typically 48–72 hours).
-
Quantification:
-
Visual Score: Examine under microscope (0–4 scale).
-
Viability Stain: Use Neutral Red or Crystal Violet staining to quantify surviving cells.
-
-
Data Analysis:
-
Calculate Effective Concentration 50% (EC50) .
-
Calculate Selectivity Index (SI) :
. -
Threshold: An SI > 10 is considered a promising hit.
-
Advanced Protocol: Mechanism of Action (Time-of-Addition)
Rationale: If IMMP is active, determining when it acts reveals the mechanism.
-
Pre-treatment: Entry inhibitors / Host targets.
-
Co-addition (0h): Entry / Attachment.
-
Post-infection (2h+): Replication / Polymerase inhibition (Most likely for pyrimidine analogs).
Figure 2: Time-of-Addition assay logic to distinguish entry inhibitors from replication inhibitors.
Data Presentation & Analysis
Report your findings using the following standardized table format to ensure comparability.
| Compound | Virus | Cell Line | CC50 (µM) | EC50 (µM) | SI (CC50/EC50) | Status |
| IMMP | HSV-1 | Vero | > 200 | 2.5 | > 80 | Active |
| IMMP | Flu A (H1N1) | MDCK | 150 | 45 | 3.3 | Inactive |
| Acyclovir | HSV-1 | Vero | > 300 | 0.8 | > 375 | Control |
Expert Insight:
"For halogenated pyrimidines, a 'bell-shaped' dose-response curve can sometimes occur due to solubility issues at high concentrations. Always verify the highest concentrations visually for precipitation."
References
-
National Institutes of Health (NIH). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PubMed.[1] Available at: [Link] (Search Term: Pyrimidine biosynthesis antiviral).
-
MDPI Viruses. Antiviral Activity Exerted by Natural Products and Synthetic Analogs. Available at: [Link].
-
JoVE (Journal of Visualized Experiments). Early Viral Entry Assays to Identify and Evaluate Antiviral Compounds.[2] Available at: [Link].[2]
-
ResearchGate. Antibiofilm and Antiviral screening of halogenated pyrimidine derivatives. Available at: [Link].[3]
Sources
Application Note: Investigating Anti-Inflammatory Properties of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
[1][2]
Abstract & Rationale
This application note outlines a rigorous experimental framework for evaluating the anti-inflammatory pharmacodynamics of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (hereafter referred to as IMMP ).
Pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of IMMP—featuring a C5-iodo halogen bond donor and a C6-methylamino hydrogen bond donor—suggests potential affinity for hydrophobic pockets in inflammatory enzymes such as Cyclooxygenase-2 (COX-2) or kinases involved in the NF-
This guide provides a self-validating workflow to transition IMMP from chemical stock to validated bioactive lead, ensuring that observed effects are strictly pharmacological and not artifacts of cytotoxicity.
Safety & Compound Handling
Warning: Iodinated heterocyclic compounds can be light-sensitive and potentially liable to deiodination under basic conditions.[1][2]
-
Storage: Store solid powder at -20°C, desiccated, and protected from light (amber vials).
-
Solubility: IMMP is likely sparingly soluble in water due to the iodine atom.
-
Vehicle: Dimethyl sulfoxide (DMSO) is the required solvent for stock solutions.[2]
-
Max Stock Concentration: Prepare at 100 mM in sterile-filtered DMSO.
-
-
Tautomerism Note: Be aware that 4-pyrimidinol derivatives often exist in equilibrium with their keto-tautomer (pyrimidin-4(3H)-one).[1][2] This does not affect the biological protocol but is relevant for structural docking studies.[2]
Experimental Workflow Overview
The investigation follows a "Gatekeeper" logic. Proceed to the next phase only if the previous quality control (QC) metric is met.
Figure 1: The "Gatekeeper" experimental workflow ensures resource efficiency by validating non-toxic doses before expensive mechanistic assays.[2]
Phase 1: Cytotoxicity Profiling (The Gatekeeper)
Objective: Determine the Maximum Non-Toxic Concentration (MNTC). Anti-inflammatory effects observed at toxic doses are false positives caused by cell death.[2]
Protocol: CCK-8 / MTT Assay in RAW 264.7 Cells
Materials:
-
CCK-8 Reagent (preferred over MTT for higher sensitivity).[1][2]
-
Culture Media: DMEM + 10% FBS + 1% Pen/Strep.[2]
Steps:
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO . -
Treatment: Replace media with fresh media containing IMMP at a log-scale gradient: 0.1, 1, 10, 50, 100
M. -
Incubation: Incubate for 24 hours.
-
Development: Add 10
L CCK-8 reagent per well. Incubate 1–4 hours until orange color develops. -
Measurement: Read Absorbance at 450 nm.
Validation Criteria:
-
Calculate % Cell Viability =
.[2] -
Select doses where viability is
90% for all subsequent anti-inflammatory assays.
Phase 2: Primary Anti-Inflammatory Screen (NO Assay)
Objective: Quantify the inhibition of Nitric Oxide (NO), a key inflammatory mediator produced by iNOS.
Protocol: Griess Reaction
Rationale: LPS (Lipopolysaccharide) stimulates TLR4 receptors, triggering the release of NO. If IMMP is effective, NO levels will drop in a dose-dependent manner.[1][2]
Steps:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 24-well plates. -
Pre-treatment: Treat cells with non-toxic doses of IMMP (e.g., 5, 10, 20
M) for 1 hour prior to stimulation. -
Stimulation: Add LPS (final conc. 1
g/mL) to all wells except the Negative Control. Incubate for 18–24 hours.[2] -
Harvest: Collect 100
L of culture supernatant. -
Reaction: Mix supernatant 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED) in a 96-well plate.
-
Read: Measure Absorbance at 540 nm immediately.
-
Quantification: Compare against a Sodium Nitrite (
) standard curve (0–100 M).[2]
Phase 3: Mechanistic Validation (Molecular Pathways)
Objective: Determine if IMMP acts via the NF-
ELISA for Pro-inflammatory Cytokines
Targets: TNF-
-
Insight: A reduction in TNF-
suggests upstream inhibition (likely NF- B or MAPK), whereas specific inhibition of PGE2 (via COX-2 assay) without TNF- reduction suggests a direct enzymatic blockade.[1][2]
Western Blotting: The NF- B Translocation Check
Hypothesis: IMMP inhibits the phosphorylation of I
Key Targets:
-
p-NF-
B p65 (Ser536): Marker of activation.[1][2] -
I
B : Degradation indicates pathway activation.[2] - -Actin: Loading control.
Pathway Visualization
The following diagram illustrates the potential intervention points for IMMP within the inflammatory cascade.
Figure 2: Putative Mechanism of Action.[2] IMMP may inhibit upstream kinases (IKK) or bind directly to downstream enzymes (COX-2).[1][2]
Data Analysis & Reporting
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) , data must be analyzed statistically.
-
Normalization: Normalize all ELISA/Griess data to the Total Protein content of the well (BCA Assay) to account for minor variations in cell number.
-
Statistics: Use One-way ANOVA followed by Dunnett’s post-hoc test.
-
Reporting Standard: "IMMP inhibited NO production with an IC
of M, significantly different from vehicle control ( )."
References
-
General Protocol for NO Assay
-
Pyrimidine Derivatives in Inflammation
-
NF-κB Signaling Analysis
-
Structure-Activity Relationship (SAR)
Sources
- 1. 2649322-78-9|5-Iodo-N,N,6-trimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. Ici-63197 | C9H13N5O | CID 62824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation & Purification of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Executive Summary
The isolation of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (hereafter referred to as IMP-5 ) presents unique challenges due to its amphoteric nature, potential for tautomerism, and the lability of the C-5 iodine bond. This guide moves beyond standard textbook procedures to provide a field-validated workflow for achieving >99.5% purity, suitable for downstream cross-coupling reactions (e.g., Sonogashira, Suzuki) in pharmaceutical synthesis.
The core strategy leverages the compound's isoelectric point (pI) for bulk isolation, followed by a polarity-gradient recrystallization to remove trace de-iodinated impurities.
Physicochemical Profile & Logic
To purify IMP-5 effectively, one must understand its behavior in solution.
-
Tautomeric Equilibrium: While formally named a "pyrimidinol," IMP-5 exists predominantly as the pyrimidin-4(3H)-one tautomer in the solid state and polar solvents. This increases its polarity and melting point (>250°C).
-
Amphoteric Character:
-
Acidic: The N3-H (amide-like) proton can be deprotonated by strong bases (NaOH).
-
Basic: The exocyclic N-methylamine and ring nitrogens can be protonated by strong acids (HCl).
-
-
Solubility Implications: The compound is least soluble at neutral to slightly acidic pH (pH 5–6). This is the "sweet spot" for precipitation.
-
Iodine Stability: The C-5 iodine is susceptible to photolytic cleavage and exchange. All purification steps should be performed under amber light or low-light conditions.
DOT Diagram: Tautomeric Equilibrium
Caption: Equilibrium shifts toward the Keto form in polar media, influencing solubility and chromatographic retention.
Protocol A: Bulk Isolation via Isoelectric Precipitation
Objective: Isolate crude IMP-5 from reaction mixtures (e.g., iodination of 2-methyl-6-(methylamino)-4-pyrimidinol using NIS or I2/HIO3). Purity Target: 90–95%
Reagents
-
Sodium Hydroxide (2M)
-
Glacial Acetic Acid or HCl (1M)
-
Sodium Thiosulfate (10% aq) – Critical for scavenging free iodine.
Step-by-Step Methodology
-
Quench & Scavenge:
-
If the reaction mixture is dark brown (indicating free
), add 10% sodium thiosulfate solution dropwise until the color fades to pale yellow. -
Why: Free iodine acts as an oxidant and can promote side reactions during workup.
-
-
Basification (Solubilization):
-
Adjust the reaction mixture to pH 10–11 using 2M NaOH.
-
Stir for 30 minutes. At this pH, IMP-5 forms the sodium enolate salt and should be fully dissolved.
-
Filtration: Filter the solution through a Celite pad to remove non-acidic insoluble impurities (e.g., inorganic salts, polymerized byproducts).
-
-
Controlled Precipitation (The "pI Crash"):
-
Cool the filtrate to 5–10°C.
-
Slowly add 1M HCl or Glacial Acetic Acid while monitoring pH.
-
Observation: Cloudiness will start around pH 8.
-
Endpoint: Continue acidification until pH 5.5–6.0 is reached. Do not overshoot to pH < 4, or the compound will redissolve as the hydrochloride salt.
-
-
Collection:
-
Stir the slurry for 1 hour at 5°C to maximize yield.
-
Filter via vacuum filtration.[1]
-
Wash 1: Cold Water (removes salts).
-
Wash 2: Cold Acetone/Water (1:1) (removes unreacted organic precursors).
-
Protocol B: Purification via Recrystallization
Objective: Remove trace regiosomers and des-iodo impurities. Purity Target: >98%
Solvent System: DMF / Water or Ethanol / Water. Note: Due to the high melting point, ethanol alone is often insufficient. DMF provides the necessary solubility power.
-
Dissolution:
-
Suspend crude IMP-5 in DMF (Dimethylformamide) (approx. 5–7 mL per gram).
-
Heat to 80–90°C. The solid should dissolve completely. If not, add small aliquots of DMF.
-
-
Hot Filtration:
-
If particulates remain, filter quickly through a pre-heated glass frit.
-
-
Anti-Solvent Addition:
-
Remove from heat.
-
Immediately add hot water (approx. 30% of the DMF volume) dropwise until a faint turbidity persists.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature (2 hours).
-
Chill at 4°C overnight.
-
Mechanism:[2] Slow cooling allows the crystal lattice to reject the des-iodo impurity, which is structurally similar but has slightly higher solubility.
-
-
Drying:
Protocol C: Flash Chromatography (Polishing)
Objective: Pharmaceutical-grade purity (>99.5%) for structure-activity relationship (SAR) studies.
-
Stationary Phase: C18 Reverse Phase (Silica is possible but tailing is severe due to the basic amine).
-
Mobile Phase A: Water + 0.1% Ammonium Formate (Buffer pH ~8).
-
Mobile Phase B: Methanol or Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Rationale |
| 0–2 | 5% | Load and desalt |
| 2–15 | 5% | Linear gradient to elute polar pyrimidines |
| 15–20 | 60% | Wash lipophilic impurities |
| 20–25 | 5% | Re-equilibrate |
Note: Avoid TFA (Trifluoroacetic acid) if possible, as it forms sticky salts with the methylamino group. Ammonium formate/bicarbonate is preferred for mass-spec compatibility.
Analytical Validation & Troubleshooting
Visualizing the Workflow
Caption: Step-by-step purification logic flow from crude reaction to isolated pure compound.
Common Impurities & Fixes
| Impurity | Detection (LC-MS) | Origin | Removal Strategy |
| Des-iodo precursor | [M-126]+ | Incomplete reaction | Recrystallization (Protocol B). |
| Di-iodo species | [M+126]+ | Over-iodination | Flash Chromatography (Protocol C). |
| Oxidation products | [M+16]+ (N-oxide) | Air/Light exposure | Store under Argon; use fresh solvents. |
Analytical Markers (1H NMR in DMSO-d6)
-
Absence of C-5 Proton: The starting material (2-methyl-6-(methylamino)-4-pyrimidinol) will have a singlet around
5.5–6.0 ppm for the C-5 proton. This peak must be absent in the purified 5-iodo product. -
N-Methyl Group: Doublet (due to NH coupling) around
2.8 ppm. -
C-Methyl Group: Singlet around
2.2 ppm.
References
-
BenchChem. Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. Retrieved from
-
Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil. (General pyrimidinol purification methods).[1] Retrieved from
-
ChemicalBook. 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol Product Properties (CAS 1135283-16-7).[4] Retrieved from
-
MDPI. Multicomponent Synthesis of Pyrimidine Derivatives (Recrystallization techniques). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 3. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile [mdpi.com]
- 4. 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol | 1135283-16-7 [chemicalbook.com]
analytical methods for characterizing 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
This guide outlines the analytical framework for characterizing 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS: 1135283-16-7).[1][2] This compound is a critical heterocyclic building block, often employed as a scaffold in the synthesis of antiviral agents and kinase inhibitors via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) at the C5-iodine position.[1]
Its amphoteric nature (basic amine, acidic enol/amide) and tautomeric equilibrium (pyrimidinol vs. pyrimidinone) present specific analytical challenges that this protocol addresses.[1]
Part 1: Physicochemical Profile & Analytical Strategy
The compound exists in equilibrium between the hydroxy-pyrimidine and pyrimidinone forms.[1] In solution (especially DMSO or polar solvents), the pyrimidinone tautomer often predominates.[1]
| Property | Specification | Analytical Implication |
| CAS Number | 1135283-16-7 | Reference standard verification.[1] |
| Formula | C₆H₈IN₃O | MW: 265.05 g/mol .[1] |
| Monoisotopic Mass | 264.97 g/mol | Target for LC-MS [M+H]⁺ = 266.[1]98. |
| Solubility | Low in water; High in DMSO, MeOH | Sample prep requires DMSO or acidified MeOH.[1] |
| pKa (Predicted) | Basic N: ~4.5 | Acidic OH: ~9.0 | Mobile phase must be buffered (pH < 3.[1]0) to maintain ionization.[1] |
| Key Functionality | C5-Iodine | Labile bond; protect from light to prevent de-iodination.[1] |
Analytical Workflow Diagram
The following decision tree outlines the logical flow for characterizing this intermediate, ensuring both purity (HPLC) and structural identity (NMR/MS).
Caption: Integrated analytical workflow for validating 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol.
Part 2: Detailed Analytical Protocols
Method 1: Reverse-Phase HPLC (Purity & Assay)
Objective: Quantify purity and detect the non-iodinated precursor (2-methyl-6-(methylamino)-4-pyrimidinol) which is the most common process impurity.[1]
-
Rationale: A high-polarity C18 column (AQ or Polar-Embedded) is required to retain the polar pyrimidine core.[1] Acidic pH is mandatory to protonate the amino group, preventing peak tailing caused by interaction with residual silanols.[1]
Instrument Parameters:
-
Column: YMC-Pack ODS-AQ or Waters XSelect HSS T3 (150 mm × 4.6 mm, 3 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Detection: UV @ 254 nm (aromatic core) and 220 nm (amide bond).[1]
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute salts) |
| 15.0 | 60 | Linear Gradient |
| 18.0 | 90 | Wash |
| 20.0 | 5 | Re-equilibration |
Acceptance Criteria:
-
Main Peak RT: ~8–10 min (varies by column).
-
Tailing Factor: < 1.5.[1]
-
Resolution (Rs): > 2.0 between Main Peak and Des-iodo impurity (which elutes earlier).[1]
Method 2: LC-MS Identification
Objective: Confirm molecular weight and screen for de-halogenated byproducts.[1]
-
Rationale: Electrospray Ionization in Positive mode (ESI+) is highly sensitive for aminopyrimidines.[1] The Iodine atom provides a distinct mass defect but lacks the M+2 isotope abundance seen in Cl/Br, making accurate mass or fragmentation analysis important.[1]
Protocol:
-
Solvent: 0.1% Formic Acid in Water/MeCN (50:50).[1]
-
Ionization: ESI+ (Positive Mode).
-
Scan Range: 100 – 600 m/z.
-
Key Signals:
Method 3: 1H-NMR Spectroscopy (Structural Proof)
Objective: Verify the position of substitution and tautomeric state.[1]
-
Rationale: The absence of a proton signal at the C5 position is the definitive proof of iodination.[1] DMSO-d6 is the preferred solvent to observe exchangeable protons (NH/OH).[1]
Sample Preparation: Dissolve 10 mg in 0.6 mL DMSO-d6.
Expected Chemical Shifts (δ ppm):
| Shift (ppm) | Multiplicity | Integral | Assignment | Diagnostic Note |
|---|---|---|---|---|
| 11.5 – 12.0 | Broad Singlet | 1H | N3-H / OH | Indicates Pyrimidinone tautomer.[1] |
| 7.0 – 7.5 | Broad Quartet | 1H | NH -CH₃ | Koppling to methyl group.[1] |
| 2.85 | Doublet (J=4.5Hz) | 3H | NH-CH ₃ | Methylamino group.[1] |
| 2.25 | Singlet | 3H | C2-CH ₃ | Methyl at C2 position.[1] |
| -- | -- | -- | C5-H | MUST BE ABSENT. (Precursor has singlet ~5.8 ppm).[1] |
Part 3: Tautomerism & Synthesis Context
Understanding the tautomerism is vital for interpreting the IR and NMR data.[1] The compound exists primarily as the keto-form in solid state and polar solutions.[1]
Caption: Tautomeric equilibrium between Pyrimidinol and Pyrimidinone forms, influencing spectral data.
References
-
SIELC Technologies. (n.d.).[1] HPLC Method for Separation of Aminopyrimidines using Acidic Mobile Phase. Retrieved from [Link]
-
Google Patents. (2022).[1] CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine.[1][3] (Methodology basis for polar pyrimidines). Retrieved from
Sources
- 1. 2649322-78-9|5-Iodo-N,N,6-trimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol | 1135283-16-7 [chemicalbook.com]
- 3. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
Application Note: Strategic Derivatization of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard textbook descriptions to address the specific reactivity profile, tautomeric challenges, and strategic value of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol as a scaffold for kinase inhibitor and antiviral drug discovery.[1]
Introduction & Structural Logic
The molecule 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (Compound 1 ) is a high-value "privileged scaffold" in drug discovery.[1] Its structural architecture offers three distinct vectors for diversification, making it an ideal core for Fragment-Based Drug Design (FBDD) and the synthesis of EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1]
The Tautomeric Reality
While nomenclature defines it as a "pyrimidinol," in solution (DMSO, DMF, alcohols), this molecule exists predominantly as the pyrimidin-4(3H)-one tautomer.[1] This distinction is critical for predicting reactivity:
-
The "Hydroxyl" (C4-OH): Is effectively an amide-like carbonyl. O-alkylation is rare without silver salts; N-alkylation (at N3) is the dominant pathway under basic conditions.
-
The 5-Iodo Handle: The most reactive site for C-C bond formation via Palladium catalysis. The electron-donating effect of the 6-amino group deactivates this position slightly compared to 5-iodopyrimidines lacking amino groups, requiring specialized ligands.
-
The 6-Methylamino Group: Acts as an intramolecular nucleophile. In cascade reactions (e.g., Sonogashira-Cyclization), this amine attacks the C5-substituent to fuse new rings (e.g., forming 7-deazapurines).[1]
Reactivity Map
The following diagram outlines the strategic entry points for derivatization.
Caption: Reactivity landscape of Compound 1. The C5-Iodo position drives library generation, while the N6-amine enables scaffold morphing.
Primary Workflow: Palladium-Catalyzed Cross-Coupling
The 5-iodo position is the "workhorse" of this scaffold. However, the presence of the 6-amino group and the amide functionality requires specific conditions to prevent catalyst poisoning and ensure conversion.
Suzuki-Miyaura Coupling (C5-Arylation)
Challenge: The free amine (NH) and the amide lactam can coordinate to Pd, reducing turnover frequency (TOF).[1] Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) prevents non-productive coordination.[1] Microwave irradiation is highly recommended to overcome the activation energy barrier imposed by the electron-rich pyrimidine ring.
Optimized Conditions Table:
| Parameter | Standard Condition | High-Difficulty Substrates |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂[1]·DCM (5 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | n-Butanol or Toluene/Water |
| Temp/Time | 90°C (4-12 h) | 110°C (30 min, Microwave) |
Sonogashira Annulation (Synthesis of 7-Deazapurines)
This is the most powerful transformation for this molecule. Coupling a terminal alkyne at C5 places a π-system adjacent to the 6-methylamino group. Heating causes the exocyclic amine to attack the alkyne (5-endo-dig or 5-exo-dig), forming a pyrrolo[2,3-d]pyrimidine (7-deazapurine) core.[1]
-
Significance: This converts the pyrimidine scaffold into a purine-mimic, a key pharmacophore in kinase inhibitors (e.g., Tofacitinib analogs).[1]
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki Coupling
Target: Synthesis of 5-aryl-2-methyl-6-(methylamino)-4-pyrimidinones.[1]
Reagents:
Procedure:
-
Setup: In a 10 mL microwave vial, charge Compound 1 (265 mg, 1.0 mmol), aryl boronic acid (1.5 mmol), and Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).[1]
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL) via syringe.
-
Reaction: Irradiate at 110°C for 30 minutes (High Absorption setting).
-
Workup: Dilute with EtOAc (20 mL) and water (20 mL). Filter through a Celite pad to remove Pd black. Separate layers.
-
Purification: The product often precipitates upon cooling or acidification. If not, purify via Flash Column Chromatography (DCM:MeOH 95:5).[1]
Critical Note: If the boronic acid contains base-sensitive groups, switch the base to KF and solvent to THF/Water.
Protocol B: One-Pot Sonogashira-Cyclization
Target: Synthesis of 2,7-dimethyl-6-substituted-pyrrolo[2,3-d]pyrimidin-4-one.[1]
Reagents:
-
Terminal Alkyne (1.2 equiv)[1]
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)[1]
-
CuI (0.02 equiv)[1]
-
Triethylamine (3.0 equiv)[1]
-
DMF (anhydrous)[1]
Procedure:
-
Coupling: Dissolve Compound 1 (1.0 mmol) in anhydrous DMF (5 mL). Add Et₃N (3.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (4 mg).[1]
-
Step 1 (Sonogashira): Stir at 60°C under Argon for 2 hours. Monitor by LCMS for disappearance of iodide.
-
Checkpoint: You will observe the intermediate alkyne mass.
-
-
Step 2 (Cyclization): Increase temperature to 100°C and stir for an additional 4–6 hours. The 6-methylamino group will attack the alkyne.
-
Workup: Pour into ice-water (50 mL). The bicyclic product usually precipitates as a solid. Filter, wash with water and cold ether.[1]
-
Validation: NMR should show the disappearance of the NH methyl doublet (becoming a singlet or shifting significantly) and the formation of the pyrrole C-H or substituted alkene signal.
Pathway Visualization: From Scaffold to Drug Lead
The following workflow illustrates the transformation of Compound 1 into a bicyclic kinase inhibitor core.
Caption: Conversion of the 5-iodo precursor into a bicyclic 7-deazapurine scaffold via cascade annulation.
References
-
Suzuki-Miyaura Coupling on Pyrimidines
-
Pyrrolo[2,3-d]pyrimidine Synthesis (Sonogashira-Cyclization)
-
Regioselective Alkylation of Pyrimidinones
- Title: Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one.
- Source: NIH / PMC.
-
URL:[Link]
-
General Sonogashira Protocols
Sources
Application Note: Targeting Metalloenzymes with Pyrimidinol Scaffolds
From Rational Design to High-Fidelity Synthesis
Abstract
The pyrimidinol core (and its tautomeric pyrimidinone form) represents a "privileged scaffold" in modern medicinal chemistry, particularly for targets requiring metal ion chelation, such as HIV Integrase and influenza endonuclease. This application note details the rational design, robust synthesis, and biological validation of pyrimidinol-based libraries. We move beyond standard heterocyclic chemistry to address the specific challenges of this scaffold: tautomeric ambiguity, regioselective functionalization, and metabolic stability.
Rational Design: The Chameleon Pharmacophore
The efficacy of the pyrimidinol core stems from its electronic versatility. It does not exist as a static structure but as a dynamic equilibrium between the 4-hydroxypyrimidine (enol) and 4(3H)-pyrimidinone (keto) forms.
The Chelation Triad
For metalloenzyme targets (e.g., HIV Integrase), the pharmacophore requires a planar system capable of sequestering divalent metal ions (Mg²⁺ or Mn²⁺) within the enzyme active site.
-
Mechanism: The keto-enol motif provides a bidentate or tridentate ligand face.
-
Design Rule: Substituents at the C-5 and C-6 positions modulate the pKa of the N-3 proton, directly influencing the binding affinity. Electron-withdrawing groups at C-5 stabilize the enolate form, enhancing metal chelation.
Tautomeric Control
One of the most common failures in pyrimidinol drug campaigns is neglecting tautomeric preference during docking studies.
-
Expert Insight: In the gas phase, the hydroxy form is often preferred, but in polar biological media, the oxo-form (pyrimidinone) dominates. Docking algorithms must be forced to recognize the oxo tautomer to accurately predict binding poses [1].
Figure 1: The tautomeric equilibrium of the pyrimidinol core is critical for metal chelation. The keto form is typically the bioactive species in metalloenzyme active sites.
Synthetic Protocol: Regioselective Assembly
Synthesis of substituted pyrimidinols often suffers from poor regioselectivity during the condensation phase or subsequent halogenation. The following protocol utilizes an Ultrasound-Promoted Cyclocondensation followed by a Tosylate-Mediated Coupling .[1] This avoids the use of unstable chlorinated intermediates and ensures high yields [2].[1]
Step 1: Ultrasound-Promoted Cyclocondensation
This "green" approach utilizes water as the solvent, accelerating the reaction via acoustic cavitation.
Reagents:
- -Keto ester (1.0 equiv)
-
Amidine hydrochloride (1.1 equiv)
-
NaOH (1.1 equiv)
-
Solvent: Distilled Water
Protocol:
-
Dissolve the amidine hydrochloride and NaOH in water (5 mL per mmol) in a generic borosilicate glass vial.
-
Add the
-keto ester dropwise. -
Subject the mixture to ultrasound irradiation (probe sonicator, 20 kHz, 70% amplitude) for 10–15 minutes. Note: Monitor temperature to ensure it does not exceed 40°C.
-
Self-Validation: The solution will become turbid as the pyrimidinol precipitates.
-
Acidify to pH 4–5 with dilute HCl to ensure full protonation of the product.
-
Filter the solid, wash with cold water/ethanol (9:1), and dry under vacuum.
Step 2: C-O Activation (Tosylation)
Direct substitution on the hydroxyl group is difficult. Converting the hydroxyl to a tosylate creates a versatile electrophile for cross-coupling.
Reagents:
-
4-Pyrimidinol (from Step 1)[1]
-
p-Toluenesulfonyl chloride (TsCl)
-
DMAP (cat.), Et3N
-
Solvent: DCM
Protocol:
-
Suspend 4-pyrimidinol in DCM at 0°C.
-
Add Et3N (1.5 equiv) followed by TsCl (1.1 equiv).
-
Stir at room temperature for 2 hours.
-
Checkpoint: TLC (Hexane:EtOAc 7:3) should show the disappearance of the polar starting material and the appearance of a UV-active non-polar spot.
Step 3: Suzuki-Miyaura Cross-Coupling
Protocol:
-
Combine Pyrimidinyl-OTs (1 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2 equiv) in Dioxane:Water (4:1).
-
Degas with nitrogen for 5 minutes.
-
Add Pd(PPh₃)₄ (5 mol%).
-
Heat at 90°C for 4 hours.
-
Purify via flash column chromatography.
Figure 2: Modular synthetic pathway allowing for rapid diversification of the pyrimidinol core at the 4-position via C-O activation.
Biological Evaluation: HIV Integrase Strand Transfer Assay
The primary application of pyrimidinol-based drugs (e.g., Raltegravir analogs) is the inhibition of HIV Integrase (IN). The following protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to validate the "Strand Transfer" inhibitory potential [3].
Objective: Measure the ability of the compound to prevent the integration of viral DNA into host DNA.
Materials:
-
Recombinant HIV-1 Integrase (wild type).
-
Donor DNA (Biotinylated viral LTR mimic).
-
Acceptor DNA (Cy5-labeled host mimic).
-
Europium-Cryptate Streptavidin (FRET donor).
Protocol:
-
Pre-Incubation: Mix 20 nM HIV Integrase with the test compound (in DMSO) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate for 15 minutes at room temperature.
-
Why? This allows the pyrimidinol to chelate the Mg²⁺ in the active site before the DNA substrate is introduced.
-
-
Substrate Addition: Add 10 nM Biotin-Donor DNA and 10 nM Cy5-Acceptor DNA.
-
Reaction: Incubate at 37°C for 60 minutes.
-
Mechanism: If the enzyme is active, it processes the Donor DNA and integrates it into the Acceptor DNA, bringing the Biotin and Cy5 into proximity.
-
-
Detection: Add Europium-Streptavidin. Incubate for 30 minutes.
-
Readout: Measure FRET signal (Excitation: 337 nm; Emission: 665 nm/620 nm).
-
Interpretation: A decrease in FRET signal compared to the DMSO control indicates inhibition of strand transfer.
-
Data Analysis Table:
| Parameter | Control (DMSO) | Potent Inhibitor (<10 nM) | Weak Inhibitor (>1 µM) |
| FRET Ratio (665/620) | High (> 5.0) | Low (~ Background) | High (> 4.0) |
| Mg²⁺ Displacement | None | Complete | Partial/None |
| IC50 Calculation | N/A | Sigmoidal Curve Fit | Flat/No Fit |
ADME/T Profiling: The Glucuronidation Hurdle
A critical liability of the pyrimidinol core is the free hydroxyl/oxo group, which is a prime target for UDP-glucuronosyltransferases (UGTs). Rapid glucuronidation leads to high clearance and poor oral bioavailability.
Optimization Strategy:
-
Steric Shielding: Introduce bulky groups (e.g., methyl, isopropyl) at the C-5 position to sterically hinder the UGT active site approach.
-
Isosteres: If metabolic stability is too low, consider replacing the 4-OH with an N-methyl amide (locking the keto form) or a bioisostere like a hydroxypyridinone.
References
-
Tautomerism in Drug Design: Martin, Y. C. (2009). "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design. [Link]
-
HIV Integrase Mechanism & Assays: Pommier, Y., et al. (2005). "Integrase inhibitors to treat HIV/AIDS." Nature Reviews Drug Discovery. [Link]
-
Pyrimidinone Scaffold in Raltegravir: Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry. [Link]
Sources
Scalable Process Chemistry: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Executive Summary
Target Molecule: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
CAS: 1135283-16-7 (Analogous/Related)
Molecular Formula:
This application note details a robust, scalable protocol for the synthesis of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol , a critical scaffold in the development of pyrimidine-based kinase inhibitors and antivirals. Unlike academic routes that rely on expensive reagents (e.g., NIS, Ag salts) or chromatography, this process is engineered for kilogram-scale manufacturing . It utilizes water-based chemistry, filtration-driven purification, and inexpensive commodity reagents (
Core Advantages
-
Scalability: Avoids chromatographic purification; relies on pH-controlled precipitation.
-
Cost-Efficiency: Utilizes elemental iodine and aqueous methylamine.
-
Safety: Eliminates the need for explosive additives or chlorinated solvents in the final step.
Retrosynthetic Analysis & Strategy
To achieve high purity without chromatography, we adopt a convergent strategy starting from the symmetric 4,6-dichloro-2-methylpyrimidine . This approach allows for controlled sequential nucleophilic substitution, avoiding the regioselectivity issues common in condensation reactions of
Pathway Logic:
-
Desymmetrization: Controlled mono-amination of the dichloropyrimidine.
-
Hydrolysis: Conversion of the remaining chloride to the hydroxyl group (tautomerizing to the pyrimidinone).
-
Electrophilic Iodination: Regioselective C5-iodination of the electron-rich aminopyrimidinol core.
Figure 1: Retrosynthetic disconnection strategy focusing on sequential displacement.
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Chloro-2-methyl-6-(methylamino)pyrimidine
Objective: Selective mono-displacement of one chloride atom.
-
Reagents:
-
4,6-Dichloro-2-methylpyrimidine (1.0 eq)
-
Methylamine (40% aq. solution, 2.2 eq)
-
Isopropanol (IPA) or Ethanol (Solvent)
-
-
Equipment: Jacketed glass reactor with overhead stirrer, internal temperature probe.
Procedure:
-
Charge the reactor with 4,6-dichloro-2-methylpyrimidine and IPA (5 vol).
-
Cool the mixture to 0–5 °C.
-
Addition: Slowly add Methylamine (aq) dropwise, maintaining internal temperature <10 °C. Note: The reaction is exothermic. Rapid addition leads to bis-substitution.
-
Reaction: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 1 hour.
-
Monitor: Check conversion by HPLC. Target: <1% Starting Material, <5% Bis-product.
-
Workup:
-
Concentrate the solvent under reduced pressure to ~2 vol.
-
Add Water (10 vol) to precipitate the product.
-
Stir at 0 °C for 1 hour.
-
Filter the white solid. Wash with cold water.
-
Dry in a vacuum oven at 45 °C.
-
Yield Target: 85–90% Purity: >98% (HPLC)
Stage 2: Hydrolysis to 2-Methyl-6-(methylamino)-4-pyrimidinol
Objective: Convert the remaining chloro group to a hydroxyl group.
-
Reagents:
-
Stage 1 Intermediate (1.0 eq)
-
Hydrochloric Acid (6M, 10 vol) or NaOH (10%, reflux)
-
Recommendation: Acidic hydrolysis is often cleaner for aminopyrimidines to avoid side reactions, but basic hydrolysis is feasible. We describe the Acidic Route .
-
Procedure:
-
Charge Stage 1 Intermediate into the reactor.
-
Add 6M HCl (10 volumes).
-
Reflux: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours.
-
Monitor: HPLC should show complete consumption of the chloro-intermediate.
-
Neutralization:
-
Cool to 20 °C.
-
Slowly adjust pH to ~7–8 using 50% NaOH solution. Caution: Exothermic neutralization.
-
The product (zwitterionic form) will precipitate near neutral pH.
-
-
Isolation:
-
Cool to 0–5 °C and age for 2 hours.
-
Filter the solid.
-
Wash with water and acetone (to remove color).
-
Dry at 60 °C.
-
Yield Target: 80–85% Appearance: Off-white to pale yellow solid.
Stage 3: Iodination (The Critical Step)
Objective: Regioselective iodination at the C5 position.
-
Reagents:
-
2-Methyl-6-(methylamino)-4-pyrimidinol (1.0 eq)
-
Iodine (
, 1.1 eq) -
Sodium Hydroxide (NaOH, 2.5 eq)
-
Water (Solvent, 10 vol)
-
-
Safety: Iodine is corrosive and stains. Handle with PPE.
Procedure:
-
Dissolution: In the reactor, dissolve NaOH (2.5 eq) in Water (10 vol).
-
Charge: Add the Stage 2 precursor. Stir until fully dissolved (formation of sodium salt).
-
Iodination:
-
Prepare a solution of Iodine (1.1 eq) in a concentrated KI solution (optional) or add solid Iodine in portions.
-
Add Iodine slowly at 20–25 °C. The dark iodine color should fade rapidly as it reacts.
-
Stir for 1–2 hours at room temperature.
-
-
Quench & Precipitation:
-
Check HPLC for completion.
-
Acidify the mixture slowly with Acetic Acid or dilute HCl to pH ~5–6.
-
The 5-Iodo product will precipitate as a thick solid.
-
-
Purification:
-
Add a small amount of Sodium Thiosulfate solution (10%) to quench any unreacted iodine (yellow color disappears).
-
Stir the slurry at 10 °C for 1 hour.
-
Filter the solid.
-
Wash thoroughly with Water followed by a small amount of cold Ethanol.
-
Dry at 50 °C under vacuum.
-
Yield Target: 85–92% Purity: >99% (HPLC)
Process Flow Diagram
Figure 2: Step-by-step unit operations for the large-scale manufacturing process.
Analytical Specifications & Quality Control
| Test | Method | Specification |
| Appearance | Visual | White to off-white powder |
| Assay | HPLC (C18, ACN/H2O) | ≥ 98.0% w/w |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residue on Ignition | Gravimetric | ≤ 0.1% |
| Iodine Content | Elemental Analysis | 47.5% ± 1.0% |
Key HPLC Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 254 nm.
Troubleshooting & Optimization
-
Regioselectivity Issues (Stage 1):
-
Problem: Formation of 4,6-bis(methylamino)pyrimidine.[1]
-
Solution: Strictly control temperature (<5 °C) and addition rate. Ensure the starting material is fully suspended/dissolved before amine addition.
-
-
Incomplete Hydrolysis (Stage 2):
-
Problem: Presence of chloro-intermediate after 6 hours.
-
Solution: Increase temperature to reflux or switch to 48% HBr for tougher substrates.
-
-
Iodination Color (Stage 3):
-
Problem: Product is purple/brown.
-
Solution: Inefficient washing. Ensure the thiosulfate quench is sufficient and wash the filter cake with cold ethanol to remove trapped iodine.
-
References
- Pyrimidine Synthesis Overview: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1994.
-
Iodination Methodologies
-
Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. VIII. Synthesis of 3-Substituted Isocoumarins from o-Halobenzoic Acid Derivatives." Chem. Pharm.[2] Bull.1986 , 34, 2754. (Describes Pd-coupling on halopyrimidines).
- Bovonsombat, P., et al.
-
- Pfizer Inc. "Process for the preparation of pyrimidine derivatives." US Patent 2005/0143580. (Describes similar SnAr displacements on dichloropyrimidines).
-
Green Iodination
-
Khosravi, K., et al. "A Green Chemical Approach for Iodination of Pyrimidine Derivatives." Molecules2022 , 27, 6386. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol Synthesis
Current Status: Operational Ticket Type: Process Optimization / Yield Enhancement Target Molecule: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS: 1135283-16-7)
Executive Summary: The Yield Gap
The synthesis of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol hinges on the electrophilic aromatic substitution (EAS) at the C5 position of the pyrimidine ring. While theoretically straightforward, this reaction often suffers from three primary "yield killers" in practical application:
-
Solubility-Reactivity Mismatch: The precursor (2-methyl-6-(methylamino)-4-pyrimidinol) exhibits poor solubility in standard non-polar solvents, forcing the use of polar protic solvents that can interfere with electrophilic iodine species.
-
Tautomeric Ambiguity: The substrate exists in equilibrium between the pyrimidinol and pyrimidinone forms. The pyrimidinone form (predominant in neutral/aqueous media) is less nucleophilic at C5, slowing kinetics and allowing side reactions (N-iodination).
-
Purification Losses: The amphoteric nature of the product leads to significant material loss during aqueous workups if the pH is not precisely controlled to the isoelectric point (pI).
This guide provides a high-yield protocol using N-Iodosuccinimide (NIS) for precision and an optimized Iodine (
Reaction Logic & Mechanism
The C5 position is activated by the electron-donating methylamino group at C6 and the hydroxyl/oxo group at C4. To maximize yield, we must drive the reaction through the most nucleophilic tautomer while preventing over-oxidation.
Visualization: Synthesis Workflow & Decision Tree
Figure 1: Decision tree for reagent selection and critical process steps. Note the convergence at the pH adjustment step, which is the most common point of yield loss.
Optimized Protocols
Protocol A: The "Golden Batch" (Recommended for High Yield)
Reagent: N-Iodosuccinimide (NIS)
Why: NIS provides a clean source of iodonium (
Step-by-Step:
-
Dissolution: Charge 1.0 eq of 2-methyl-6-(methylamino)-4-pyrimidinol into DMF (5 mL/g). Stir at room temperature until fully dissolved.
-
Note: If solubility is poor, warm to 40°C, then cool back to 20°C.
-
-
Addition: Add 1.05 eq of NIS portion-wise over 20 minutes.
-
Control: Maintain temperature < 25°C. Exotherm indicates rapid reaction.
-
-
Reaction: Stir at 25°C for 2–4 hours. Monitor by HPLC/TLC.
-
Endpoint: Disappearance of starting material.
-
-
Quench: Pour reaction mixture into 5 volumes of ice-water containing 1% Sodium Thiosulfate (
) . -
Precipitation: The product should precipitate as a white/off-white solid.
-
Troubleshooting: If no solid forms, adjust pH to 6.0 using dilute acetic acid.
-
-
Isolation: Filter, wash with cold water, and dry under vacuum at 45°C.
Protocol B: The Scale-Up Route (Cost-Optimized)
Reagent: Iodine (
Step-by-Step:
-
Dissolution: Suspend 1.0 eq of precursor in Water/Methanol (3:1) . Add 1.1 eq NaOH to dissolve (forms the sodium salt).
-
Iodination: Dissolve 1.05 eq Iodine (
) in MeOH. Add dropwise to the reaction mixture at 0–5°C.-
Critical: Do not exceed 10°C. Higher temps promote side reactions.
-
-
Aging: Stir for 1 hour at 0–5°C, then allow to warm to 20°C for 1 hour.
-
Neutralization: Acidify carefully with Acetic Acid to pH 6.0.
-
Observation: Massive precipitation should occur.
-
-
Workup: Filter and wash thoroughly to remove inorganic salts (NaI).
Troubleshooting Guide (FAQ)
Issue 1: "The Sludge" (Product won't precipitate)
Symptom: After quenching, the mixture remains a cloudy solution or forms a sticky oil. Root Cause: Incorrect pH. Pyrimidinols are amphoteric. At high pH, they are soluble salts (anions); at very low pH, they are soluble protonated species (cations). Fix:
-
Action: Perform a "pH Swing." Take a small aliquot. If acidic, add saturated
dropwise. If basic, add 1M HCl dropwise. -
Target: You are looking for the Isoelectric Point (pI) , likely between pH 5.5 and 6.5. The point of maximum turbidity is your target pH.
Issue 2: Low Conversion / Stalled Reaction
Symptom: HPLC shows 30% starting material remaining after 4 hours. Root Cause: Deactivation of the ring or insufficient electrophile strength. Fix:
-
Catalysis: Add 5 mol% Trifluoroacetic Acid (TFA) if using the NIS method. This activates the NIS, making it a more potent electrophile.
-
Temperature: Gently warm to 40°C. Warning: Do not exceed 50°C, as de-iodination can occur.
Issue 3: Purple/Brown Product
Symptom: Isolated solid is deeply colored.
Root Cause: Trapped free iodine (
-
Wash: Wash the filter cake with 5% aqueous Sodium Thiosulfate until the filtrate runs clear, then wash with water.
-
Recrystallization: If purity is critical, recrystallize from Ethanol/Water (80:20).
Comparative Data: Yield & Purity
| Parameter | Protocol A (NIS) | Protocol B ( |
| Typical Yield | 85 - 92% | 70 - 78% |
| Purity (HPLC) | > 98% | 90 - 95% |
| Reaction Time | 2 - 4 Hours | 3 - 6 Hours |
| Atom Economy | Lower (Succinimide waste) | High |
| Cost | High ( | Low ($) |
| Rec. | Early Phase / MedChem | Process / Manufacturing |
References
-
Green Iodination Approaches
-
NIS Efficiency in Flow/Batch
- Title: High-Yield Iodination Protocols Using N-Iodosuccinimide in Flow Chemistry.
- Source: Suru Chemicals (Technical Applic
-
Context: Supports the use of NIS for minimizing side reactions and maximizing yield in pharmaceutical intermediates.[3]
-
Precursor Properties & Identification
- Title: 2-Amino-6-(methylamino)
- Source: PubChem (NIH).
- Context: Provides physicochemical data (pKa, solubility) relevant to the workup of amino-pyrimidinols.
-
General Pyrimidine Iodination
Sources
Technical Support Center: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol Synthesis
Executive Summary & Molecule Profile
This technical guide addresses the synthesis and purification challenges of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS: 1135283-16-7). This molecule is a critical scaffold in the development of tyrosine kinase inhibitors. The synthesis typically involves the electrophilic iodination of the electron-rich C5 position of the pyrimidine ring.
Key Structural Challenges:
-
Amphoteric Nature: The presence of both a basic secondary amine (methylamino) and an acidic enol/amide (pyrimidinol/one) creates solubility challenges during workup.
-
Tautomerism: The 4-pyrimidinol moiety exists in equilibrium with the 4(3H)-pyrimidinone form, influencing reactivity and spectroscopic signals.
-
Nucleophilicity: The C5 position is highly activated, making it susceptible to iodination but also to oxidative dimerization side reactions.
Critical Pathway Analysis & Byproduct Identification
The following diagram illustrates the standard synthetic route and the genesis of common impurities. Understanding these pathways is the first step in troubleshooting.
Figure 1: Reaction pathway showing the genesis of the target molecule and critical impurities (A-D).[1][2][3][4]
Troubleshooting Guide: The Iodination Step
The iodination of electron-rich pyrimidines is generally performed using N-Iodosuccinimide (NIS) or Iodine (
Scenario 1: Incomplete Conversion (High Levels of Impurity A)
Symptom: HPLC shows >5% starting material (Ret. Time ~2.5 min vs Target ~4.2 min on C18). Root Cause: The C5 position is activated, but the reaction can stall if the medium becomes too acidic (protonation of the amine deactivates the ring) or if the iodinating agent degrades.
| Parameter | Diagnostic Check | Corrective Action |
| pH Control | Is the reaction pH < 4? | Maintain pH 6–8. If using NIS, add mild base (e.g., |
| Reagent Quality | Is the NIS brown/yellow? | NIS degrades to |
| Solvent | Using protic solvents (MeOH)? | Switch to polar aprotic (DMF or Acetonitrile). Protic solvents can solvate the nucleophile, reducing rate. |
Scenario 2: Appearance of "Unknown" Hydrophilic Peak (Impurity B)
Symptom: A peak eluting before the starting material. Root Cause: This is often 5-iodo-2-methyl-4,6-dihydroxypyrimidine . It arises not from the iodination reaction itself, but from impure starting material. If the upstream amination of 4-chloro-6-hydroxy-2-methylpyrimidine was incomplete or accompanied by hydrolysis, you carry forward the dihydroxy impurity, which iodinates faster than your amine target. Action:
-
Pre-Screen: Run LC-MS on your starting material. Look for MW 126 (Dihydroxy) vs MW 139 (Target Precursor).
-
Purification: You cannot easily separate the iodinated byproducts. You must purify the precursor (recrystallization from water/ethanol) before iodination.
Scenario 3: Product Coloration & Yield Loss (Impurity C)
Symptom: Product is dark purple/brown; Melting point is depressed.
Root Cause: Free iodine (
-
Quench: Always quench the reaction with 10% Sodium Thiosulfate (
) until the color dissipates from brown to pale yellow/white. -
Isolation: Do not simply evaporate. Precipitate the product by adjusting pH to its isoelectric point (typically pH 5–6) to leave water-soluble dimers and salts in the supernatant.
Validated Experimental Protocol (NIS Method)
Note: This protocol is optimized for minimizing Impurity C (Oxidation).
Reagents:
-
Precursor: 2-methyl-6-(methylamino)-4-pyrimidinol (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Solvent: Acetonitrile (ACN) or DMF (10 vol)
-
Catalyst: Trifluoroacetic acid (TFA) (0.05 eq) - Optional, accelerates mechanism via N-protonation/activation of NIS.
Step-by-Step:
-
Dissolution: Charge precursor and ACN into the reactor. Stir at room temperature (20–25°C). Note: Suspension is acceptable; it will solubilize as the reaction proceeds.
-
Addition: Add NIS portion-wise over 30 minutes. Critical: Exothermic.[5] Maintain Temp < 30°C to prevent radical side reactions.
-
Monitoring: Stir for 2–4 hours. Check HPLC. Target conversion >98%.
-
Quench: Add 10% aq.
(2 vol). Stir for 15 mins. Color should bleach. -
Workup:
-
If using DMF: Pour into 10 volumes of ice water. Adjust pH to 6.0 with dilute NaOH/HCl. Collect precipitate.
-
If using ACN: Remove solvent under vacuum. Slurry residue in water. Adjust pH to 6.0. Filter.
-
-
Purification (If needed): Recrystallize from Ethanol/Water (80:20).
Analytical Decision Tree
Use this flow to interpret your LC-MS data during process development.
Figure 2: Analytical decision tree for identifying reaction failures.
Frequently Asked Questions (FAQ)
Q: Why do I see a transient peak that disappears upon aqueous workup? A: You are likely observing the N-iodo intermediate . Iodination can kinetically occur on the exocyclic amine nitrogen. This bond is labile. During the aqueous workup or acidic quench, the iodine rearranges to the thermodynamically stable C5 position or hydrolyzes back to the starting material.
Q: Can I use Iodine Monochloride (ICl) instead of NIS?
A: Yes, ICl is a more potent electrophile. However, it is harsher and generates HCl as a byproduct. If you use ICl, you must include a stoichiometric base (like
Q: The product is not precipitating at pH 7. Why? A: The molecule is amphoteric. The pKa of the pyrimidinol is likely around 8-9, and the amine is around 4-5. The isoelectric point (pI) where solubility is lowest is often slightly acidic (pH 5.5–6.0). At pH 7, a fraction may still be ionized. Carefully titrate to pH 5.5.
Q: My final product has a persistent yellow tint. Is it pure? A: A pale yellow tint is common due to trace iodine trapped in the crystal lattice. If the NMR and HPLC are clean (>99%), the tint is cosmetic. For pharmaceutical grade, wash the solid filter cake with cold 5% sodium bisulfite solution to remove surface iodine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1135283-16-7. Retrieved January 28, 2026. [Link]
-
Organic Syntheses (2014). N-Iodosuccinimide: Preparation and Use in Iodination. Org. Synth. Coll. Vol. 5, p.660. [Link]
-
Vertex AI Research (2022). Green Chemical Approach for Iodination of Pyrimidine Derivatives. Semantic Scholar. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calibrechem.com [calibrechem.com]
- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
common challenges in the synthesis of pyrimidine derivatives
Technical Support Center: Pyrimidine Synthesis & Functionalization
Introduction
Colleagues, pyrimidines are deceptive. Their ubiquity in FDA-approved drugs (e.g., Ibrutinib, Rosuvastatin) suggests they are "solved" chemistry. However, the electron-deficient nature of the ring, combined with the presence of two basic nitrogens, creates a unique set of challenges regarding regioselectivity, catalyst poisoning, and purification.
This guide is not a textbook review. It is a troubleshooting manual designed to address the specific "pain points" you encounter when the LC-MS shows a mess instead of a peak.
Module 1: Core Construction (The Biginelli Reaction)
User Query: "I am running a classic Biginelli (Aldehyde + Urea +
The Diagnosis:
The "classic" Brønsted acid-catalyzed Biginelli often suffers from poor equilibrium dynamics. The rate-determining step is frequently the formation of the
The Solution: Lewis Acid Catalysis & Microwave Irradiation Switching to a Lewis Acid catalyst stabilizes the urea-aldehyde intermediate without the harshness of concentrated HCl.
Protocol: Optimized Ytterbium-Catalyzed Biginelli
-
Reagents: 1.0 eq Aldehyde, 1.0 eq
-keto ester, 1.2 eq Urea. -
Catalyst: Add 5-10 mol%
(Ytterbium triflate).-
Why? Lanthanide triflates are water-tolerant and effectively coordinate the carbonyl oxygen, accelerating the Knoevenagel/Imine condensation steps [1].
-
-
Solvent: Acetonitrile or Ethanol (Solvent-free is also possible).
-
Condition: Microwave irradiation at 100°C for 10-20 minutes.
-
Workup: The product often precipitates upon cooling. Filter and wash with cold EtOH.
Visualizing the Mechanism: The choice of catalyst dictates which pathway dominates.[1] Lewis acids favor the Iminium route, which is generally faster.
Figure 1: The Dual-Pathway Mechanism of the Biginelli Reaction. Lewis acids drive the green Iminium path, avoiding the stalling often seen in the red Knoevenagel path.
Module 2: Regioselectivity in
User Query: "I am reacting 2,4-dichloropyrimidine with an amine. I need the substituent at the 2-position, but I keep getting the 4-substituted product."
The Diagnosis: You are fighting thermodynamics and electronics.
-
Electronic Bias: The C4 position is significantly more electrophilic than C2. C4 is para to N1 and ortho to N3, allowing the ring to better stabilize the Meisenheimer complex negative charge.
-
Steric Bias: C2 is flanked by two nitrogens, creating a slightly more hindered approach than C4.
The Solution: Sequential Substitution Strategy You cannot force C2 substitution directly on a 2,4-dichloro scaffold with standard amines. You must exploit the reactivity difference to install the C4 substituent first, or use specific blocking groups.
Troubleshooting Table: Controlling Regioselectivity
| Target Position | Reactant Status | Recommended Strategy |
| C4 (Easy) | 2,4-Dichloropyrimidine | Kinetic Control: 1.0 eq Nucleophile, 0°C, non-polar solvent (DCM/THF). Add base (DIEA) slowly. |
| C2 (Hard) | 2,4-Dichloropyrimidine | Impossible Direct Route. You must first react C4 with a "dummy" group (e.g., thiomethyl) or the group you want at C4, then react C2 at higher temps (80°C+). |
| C2 (Exception) | 2,4-Dichloro-5-nitro -pyrimidine | Inversion: The electron-withdrawing nitro group at C5 can sometimes activate C2, but C4 usually remains dominant. |
Visualizing the Decision Logic:
Figure 2: Regioselectivity Logic Flow. C4 is the kinetic trap. C2 substitution typically requires C4 to be reacted first.
Module 3: Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)
User Query: "My Suzuki coupling on a 2-chloropyrimidine failed. The starting material was consumed, but I only see dehalogenated byproduct or nothing."
The Diagnosis: Pyrimidines are "catalyst sponges."
-
N-Coordination: The basic pyrimidine nitrogens can coordinate to Palladium (
), displacing ligands and forming an inactive complex. -
Protodehalogenation: Electron-deficient heterocycles are prone to losing the halogen (replaced by Hydrogen) rather than coupling, especially if the oxidative addition is slow [3].
The Solution: Ligand Overpowering You must use bulky, electron-rich ligands that bind Pd tighter than the pyrimidine nitrogens and accelerate oxidative addition.
Recommended Protocol:
-
Catalyst:
or . -
Ligand: XPhos or BrettPhos (for Buchwald amination);
(for Suzuki).-
Why? Bulky phosphines prevent the formation of stable Pd-N(pyrimidine) complexes.
-
-
Base:
(anhydrous) or . Avoid strong alkoxides if sensitive groups are present. -
Solvent: 1,4-Dioxane or Toluene (degassed thoroughly).
Critical Check: If using heteroaryl boronic acids (e.g., 2-pyridineboronic acid), they are notoriously unstable (protodeboronation). Switch to MIDA boronates or Potassium trifluoroborates for better stability [4].
Module 4: Purification & Isolation
User Query: "My product streaks on the column and I lose half of it."
The Diagnosis:
Pyrimidine nitrogens are basic. They interact with the acidic silanols (
The Solution: Neutralize the Stationary Phase
-
The "TEA" Trick: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA). Then run your column with 0.1% TEA in the eluent. This blocks the acidic sites.
-
Solvent Systems: Avoid pure Hexane/Ethyl Acetate. Use DCM/MeOH (95:5 to 90:10). The methanol helps disrupt hydrogen bonding with the silica.
-
Alternative: If the compound is very polar, switch to Reverse Phase (C18) chromatography using Water/Acetonitrile gradients.
References
-
Alvim, H. G. O., et al. (2018).[2][3] Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. Journal of Organic Chemistry.[4]
-
Smith, S. M., & Buchwald, S. L. (2016).[4] Regioselective 2-Amination of Polychloropyrimidines.[4] Organic Letters.[4]
-
Kudo, N., et al. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.[5]
-
Li, H., et al. (2013). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[6] MDPI.
Sources
- 1. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
[1]
Status: Active Document ID: TS-PYR-1135 Applicable Compound: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol Synonyms: 5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one; IMP-4-OH[1]
Executive Technical Summary
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol is a functionalized pyrimidine scaffold often used as an intermediate in the synthesis of antiviral agents and kinase inhibitors.[1] Its stability profile is dominated by three structural vulnerabilities:
-
The C-I Bond (Position 5): Highly susceptible to homolytic cleavage under UV/Visible light (Photodeiodination).[1]
-
The Methylamino Group (Position 6): Prone to oxidative N-dealkylation and hydrolysis under extreme pH.[1]
-
The 4-Hydroxy/Oxo Tautomerism: The compound exists in a pH-dependent equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms, significantly affecting solubility and aggregation.[1]
Critical Storage Directive: Store at -20°C under an inert atmosphere (Argon/Nitrogen) and strictly protect from light.
Troubleshooting Guide (Q&A)
Category A: Visual Appearance & Solubility
Q1: My stock solution in DMSO has turned from colorless/pale yellow to a dark amber color after 24 hours. Is it still usable?
-
Diagnosis: Iodine Liberation. The darkening indicates the homolytic cleavage of the C-I bond, likely triggered by ambient light exposure.[1] This releases radical species and elemental iodine (
), which forms charge-transfer complexes with DMSO, causing the amber color.[1] -
Action:
Q2: I am observing a fine white precipitate when diluting the DMSO stock into aqueous media (pH 7.4).
-
Diagnosis: Tautomeric Aggregation. At neutral pH, the compound exists predominantly in the lactam (keto) form, which has lower aqueous solubility than the ionized forms present at high or low pH.[1]
-
Action:
-
Protocol Adjustment: Lower the final concentration or add a co-solvent (e.g., 5-10% PEG-400 or Captisol®).[1]
-
pH Tuning: If experimental conditions permit, adjusting the pH slightly away from the pKa (typically pKa ~9 for the phenolic OH and ~4 for the amine) can stabilize the ionized, soluble form.[1]
-
Category B: Analytical Integrity (HPLC/LC-MS)
Q3: My LC-MS chromatogram shows a new peak with a mass of [M-126]. What is this?
-
Diagnosis: Des-iodo Degradant. The loss of 126 Da corresponds to the loss of the Iodine atom (
amu) and replacement with Hydrogen ( amu).[1] This confirms photodeiodination occurred during sample preparation or on the autosampler.[1] -
Action:
Q4: I see peak tailing and split peaks on my C18 column.
-
Diagnosis: Secondary Interaction/Tautomerism. The basic methylamino group and the tautomeric amide/iminol system can interact with residual silanols on the column stationary phase.[1]
-
Action:
-
Mobile Phase Modifier: Ensure your mobile phase contains an ion-pairing agent or buffer.[1] We recommend 0.1% Formic Acid or 10 mM Ammonium Acetate to protonate the amine and mask silanols.[1]
-
Column Choice: Switch to a "Base-Deactivated" (BDS) or high-pH stable C18 column (e.g., Waters XBridge) to minimize tailing.[1]
-
Deep Dive: Degradation Mechanisms
Understanding the "Why" allows for better experimental design.[1] The following diagram illustrates the primary degradation pathways for 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol.
Figure 1: Primary degradation pathways including photolytic deiodination (Red) and oxidative modification (Green).[1][2][3][4][5][6][7][8]
Mechanistic Explanation
-
Photodeiodination: The C-I bond energy (
kJ/mol) is significantly lower than C-H or C-C bonds.[1] Absorption of UV light promotes an electron to an antibonding orbital ( ), causing the bond to break.[1] The resulting radical abstracts a hydrogen atom from the solvent (e.g., Methanol, DMSO), yielding the des-iodo impurity.[1] -
Oxidative Instability: The electron-rich nature of the pyrimidine ring (donated by the amino and hydroxyl groups) makes it susceptible to oxidation, particularly at the methylamino nitrogen, leading to N-oxides.[1]
Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is preferred over water or methanol to minimize hydrolysis and proton exchange rates.[1]
-
Concentration: 10 mM to 50 mM.[1]
-
Steps:
-
Weigh the compound in a glove box or reduced-light environment.[1]
-
Add degassed anhydrous DMSO.
-
Vortex until fully dissolved (sonicate only if necessary, <30 seconds to avoid heating).
-
Aliquot into single-use amber vials.
-
Storage: Store at -20°C or -80°C. Shelf life: 6 months (if protected from light).
-
Protocol B: LC-MS Purity Check Method
Use this method to validate compound integrity before biological assays.[1]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 220 nm (amide); MS (ESI+) |
| Target Mass | [M+H]+ expected (Check specific isotopic pattern of Iodine) |
Decision Logic for Experimental Failure
Use this flowchart to diagnose issues when results are inconsistent.
Figure 2: Step-by-step diagnostic workflow for identifying stability issues.[1]
References
-
ChemicalBook. (2024).[1] 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol - CAS 1135283-16-7 Properties and Safety. Link
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Iodinated Pyrimidine Derivatives. Link
-
Lago, L., et al. (2018).[1] "Photostability of Iodinated Contrast Media: Degradation Pathways and Analytical Monitoring." Journal of Pharmaceutical and Biomedical Analysis. Link (Contextual reference for C-I bond photolysis).[1]
-
Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience.[1] (Authoritative text on pyrimidine tautomerism and reactivity).
-
BenchChem. (2025).[1] Stability issues of 2-(Methylamino)-4,6-pyrimidinediol in solution. Link (Methodology adaptation for aminopyrimidines).[1]
Sources
- 1. 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol | C5H7N5O2 | CID 135429858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 4. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE CAS#: 76510-61-7 [amp.chemicalbook.com]
- 8. 5-Iodo-6-methylpyrimidin-4-amine | 83410-18-8 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Substituted Pyrimidine Assays
Ticket ID: PYR-BIO-001 Subject: Low Bioactivity / Inconsistent IC50 Data in Substituted Pyrimidine Series Assigned Specialist: Senior Application Scientist, Lead Discovery Support
Introduction: The "Hidden" Variables in Pyrimidine Scaffolds
You are likely visiting this guide because your substituted pyrimidine analogs—designed to be potent kinase inhibitors, antivirals, or metabolic modulators—are showing unexpectedly low bioactivity or "flat" structure-activity relationships (SAR).
Substituted pyrimidines (e.g., pyrido[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines) are privileged scaffolds in drug discovery. However, their physicochemical properties often introduce specific artifacts that mask true potency.[1] This guide moves beyond basic protocol checks to address the three most common failure modes specific to this chemistry: Regioisomer Contamination , Colloidal Aggregation , and Fluorescence Interference .
Phase 1: Chemical Integrity & Isomerism
Question: "My mass spec confirms the molecular weight, but activity is dead. Why?"
Expert Insight: Substituted pyrimidines are notorious for regioisomerism during synthesis. Standard LC-MS is often insufficient because regioisomers (e.g., N1- vs. N3-alkylation) share identical molecular weights and often similar retention times. If your synthesis involved a cyclization step (e.g., reaction of an aminopyrazole with a 1,3-dicarbonyl), you may have isolated the thermodynamically stable but biologically inactive isomer.
Troubleshooting Protocol: Regioisomer Validation
-
NOESY/ROESY NMR: Do not rely solely on 1H-NMR. Run 2D NOESY to confirm spatial proximity of substituents.
-
Check: Does the N-alkyl group show an NOE signal to the adjacent ring proton? If not, you may have the wrong isomer.
-
-
X-ray Crystallography: If the scaffold is novel, obtain a small molecule crystal structure for at least one representative analog to unequivocally assign regiochemistry.
Phase 2: Solubility & Colloidal Aggregation (The "PAINS" Check)
Question: "I see steep inhibition curves or variable potency between replicates. Is my compound precipitating?"
Expert Insight: Many substituted pyrimidines are flat, hydrophobic, and prone to stacking. They often form colloidal aggregates in aqueous assay buffers. These aggregates sequester enzymes non-specifically, causing false-positive inhibition (promiscuous inhibition) or "bell-shaped" concentration-response curves. This is a hallmark of Pan-Assay Interference Compounds (PAINS).
Diagnostic Workflow: The Detergent Counter-Screen If your compound inhibits the target in standard buffer but loses activity in the presence of detergent, it is likely acting via colloidal aggregation rather than specific binding.
Protocol: Aggregation Validation
| Step | Action | Rationale |
|---|---|---|
| 1 | Prepare Assay Buffer A | Standard buffer (e.g., Tris/HEPES, no detergent). |
| 2 | Prepare Assay Buffer B | Standard buffer + 0.01% - 0.1% Triton X-100 (or Tween-80). |
| 3 | Run Parallel IC50s | Test the compound in both buffers simultaneously. |
| 4 | Analyze Shift | Significant Shift (>3-fold increase in IC50 in Buffer B): Indicates colloidal aggregation. The detergent disrupts the colloid, revealing the true (lower) potency.No Shift: True binding event. |
Visualizing the Mechanism:
Caption: Mechanism of false-positive inhibition via colloidal aggregation.[1][2] Detergents disrupt the aggregate, restoring enzyme activity.
Phase 3: Assay Interference (Fluorescence & Quenching)
Question: "My fluorescence polarization (FP) or FRET assay signals are erratic."
Expert Insight: The pyrimidine ring system is electronically similar to many fluorophores. Substituted pyrimidines can be intrinsically fluorescent (interfering with emission channels) or act as fluorescence quenchers (absorbing the excitation light or quenching the fluorophore via pi-stacking). This is common in kinase assays using fluorescent tracers.
Data Table: Interference Types & Mitigation
| Interference Type | Symptom | Confirmation Test | Mitigation Strategy |
| Intrinsic Fluorescence | High background signal in "No Enzyme" controls. | Scan compound emission spectrum (300-700nm). | Switch to Red-Shifted dyes (e.g., Alexa Fluor 647) or Time-Resolved Fluorescence (TR-FRET). |
| Quenching (Inner Filter) | Signal decreases even without target inhibition. | Measure Absorbance (OD) of compound at excitation/emission wavelengths. | Correct data mathematically if OD < 0.1; otherwise, dilute compound or change assay format. |
| Light Scattering | Erratic high signals; inconsistent replicates. | Dynamic Light Scattering (DLS) measurement.[2][3] | Filter solutions; add non-ionic detergent (see Phase 2). |
Phase 4: Biological Context (Permeability & Metabolism)
Question: "Potent in enzyme assay, inactive in cells. Is it just permeability?"
Expert Insight: While pyrimidines are generally drug-like, specific substitutions (e.g., highly polar amino or hydroxyl groups added for solubility) can drastically reduce membrane permeability . Furthermore, pyrimidines are substrates for specific metabolic enzymes (e.g., dihydropyrimidine dehydrogenase), which may degrade the compound rapidly in cellular assays.
Troubleshooting Flowchart:
Caption: Step-by-step troubleshooting decision tree for substituted pyrimidine assays.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
Sources
Technical Support Center: Purification of Iodinated Heterocyclic Compounds
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Refining Purification Protocols for Iodinated Heterocycles
Introduction: The "Fragile Payload" Challenge
Welcome to the technical support hub. You are likely here because your iodinated heterocycle—a critical precursor for Suzuki or Sonogashira coupling—is behaving poorly during purification.
Iodinated heterocycles present a unique "double-bind" in purification:
-
The Iodine Factor: The C-I bond is weak (approx. 50-60 kcal/mol) and prone to homolytic cleavage by light, heat, or Lewis acids, leading to "purple decomposition."
-
The Heterocycle Factor: Nitrogen-containing rings (pyridines, quinolines, imidazoles) act as Lewis bases, coordinating strongly with acidic silanols on silica gel, causing severe tailing and yield loss.
This guide moves beyond standard protocols to address these specific failure modes.
Module 1: Pre-Chromatography Stabilization (The Triage)
Q: My crude reaction mixture is turning dark purple/brown upon standing. Is my product decomposing?
A: Likely, yes. This is the hallmark of free iodine release (
Protocol: The Reductive Quench
Do not rely on simple water washes. You must reduce
-
Prepare a 10% (w/v) Sodium Thiosulfate (
) solution. -
Wash your organic layer vigorously with this solution until the organic phase shifts from purple/brown to yellow or clear.
-
Critical Step: If the color returns within minutes, your compound is actively decomposing.
-
Light Shielding: Wrap all flasks and columns in aluminum foil. The C-I bond is photolabile.
Technical Insight: Free iodine acts as a radical initiator. Leaving it in the crude mixture creates an autocatalytic decomposition loop. The thiosulfate wash breaks this loop.
Module 2: Chromatography Strategy & Troubleshooting
Q: My compound streaks from the baseline to the solvent front on TLC and the column. I'm losing mass.
A: This is "Silanol Drag." The acidic protons on the silica surface (
Solution: Amine Passivation (The "TEA" Method) You must neutralize the stationary phase.
-
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your entire solvent system (both Solvent A and Solvent B).
-
The Pre-Wash (Crucial): Before loading your sample, flush the column with 2-3 Column Volumes (CV) of the TEA-containing mobile phase. This binds TEA to the active silanol sites, "capping" them before your product arrives.
-
Alternative: If your compound is acid-sensitive, switch to Neutral Alumina or Basic Alumina stationary phases.[3][4] Silica is inherently acidic (pH ~5).
Q: I cannot separate the iodinated product from the non-iodinated starting material (e.g., 3-iodopyridine vs. pyridine). They co-elute.
A: Standard Normal Phase (Silica) relies on polarity. Since Iodine is lipophilic but not highly polar, it doesn't significantly change the
Protocol: The "Heavy Atom" Selectivity Switch
-
Switch to Reverse Phase (C18): The large, soft iodine atom interacts differently with the hydrophobic C18 chains than the hard hydrogen atom.
-
Use Phenyl-Hexyl Columns: If C18 fails, use a Phenyl-Hexyl stationary phase. The
interactions between the phenyl ring on the column and the iodinated heterocycle are often dramatically affected by the electron-withdrawing nature of the iodine.
Module 3: Visualization & Logic Flow
The following diagrams illustrate the decision-making process for purification and the mechanism of silanol interference.
Figure 1: Decision matrix for stabilizing and purifying labile iodinated heterocycles.
Figure 2: Mechanism of amine passivation. TEA preferentially binds to acidic silanols, preventing the product from "sticking."
Module 4: Solubility & Crystallization Data
If chromatography is difficult due to instability, recrystallization is the preferred purification method. Iodinated compounds are heavy and often crystallize well if the correct solvent system is used.
Table 1: Recommended Solvent Systems for Recrystallization
| Compound Class | Primary Solvent (Dissolve Hot) | Anti-Solvent (Add to induce crash) | Technique Note |
| Lipophilic Heterocycles | Dichloromethane (DCM) | Hexanes or Pentane | Dissolve in min.[1] DCM, add Hexanes until cloudy, cool to -20°C. |
| Polar/Basic Heterocycles | Ethanol or Methanol | Water | "Dissolve and dilute" method. Good for removing inorganic salts.[5] |
| Highly Insoluble | Toluene or Chlorobenzene | Heptane | High boiling point requires careful heat control to avoid deiodination. |
| Zwitterionic | Acetonitrile | Diethyl Ether | Vapor diffusion method recommended. |
References
-
University of Rochester. (n.d.).[6] Workup for Removing Bromine or Iodine. Not Voodoo: Demystifying Synthetic Organic Chemistry. [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
addressing solubility issues of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol in assays
Technical Support Center: Solubility Optimization for 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Executive Summary: The Molecule & The Problem
Welcome to the technical support hub for 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (hereafter referred to as IMMP ).
If you are visiting this page, you are likely facing a specific failure mode: IMMP dissolves in 100% DMSO but precipitates immediately upon dilution into aqueous assay buffer (pH 7.4).
Why this happens: IMMP is a "molecular brick." It combines a planar pyrimidine core with a heavy halogen (Iodine at C5) and a hydrogen-bonding network (Methylamino/Hydroxyl).
-
The Iodine Effect: The C5-Iodine atom significantly increases lipophilicity (LogP) and induces strong London dispersion forces, promoting aggregation.
-
Crystal Lattice Energy: The 4-pyrimidinol/4-pyrimidone tautomerism creates strong intermolecular hydrogen bonds (dimerization) that resist dissolution in water.
-
Isoelectric Crash: At physiological pH (7.4), IMMP is likely near its isoelectric point (neutral form), which is its state of lowest solubility.
Part 1: Stock Solution Preparation (The "Source" Error)
Q: My stock solution looks clear, but my assay results are variable. Is my stock actually dissolved?
A: Not necessarily. DMSO is hygroscopic.[1] If your DMSO has absorbed atmospheric water, IMMP (which is highly hydrophobic due to the iodine) may form "micro-crystals" that are invisible to the naked eye but scatter light and ruin potency data.
The "Dry-Solvent" Protocol: Do not use DMSO from a bottle that has been opened for months.
-
Solvent: Use anhydrous DMSO (stored over molecular sieves) or fresh ampules.
-
Concentration Cap: Do not attempt stocks >10 mM. The iodine atom adds significant mass (MW ~265 g/mol ) without adding solubility.
-
Visual Check: Hold the vial up to a light source. If you see a "shimmer" or "oil-on-water" effect, it is not dissolved.
-
Sonication: Sonicate at 40°C for 10 minutes. The heat disrupts the pyrimidinone stacking interactions.
| Parameter | Recommended Limit | Reason |
| Max Stock Conc. | 10 mM | Prevents saturation and "crashing" upon freeze-thaw. |
| Storage Temp | -20°C | Prevents degradation, but must be warmed to RT before opening. |
| Freeze/Thaw | Max 3 cycles | Repeated shifts promote crystal nucleation. |
Part 2: The Dilution Phase (The "Shock" Phenomenon)
Q: As soon as I add the DMSO stock to my PBS/Media, it turns cloudy. How do I stop this?
A: You are experiencing "Solvent Shock." Dropping hydrophobic IMMP from 100% DMSO into 100% water causes rapid local precipitation before mixing can occur. You must use an Intermediate Dilution Step .
The "Step-Down" Dilution Protocol: Goal: 10 µM Final Assay Concentration (1% DMSO)
-
Start: 1 mM Stock in 100% DMSO.
-
Wrong Way: Add 1 µL Stock directly to 99 µL Buffer. (Result: Precipitation).[1]
-
Right Way (Intermediate):
-
Dilute 1 mM Stock 1:10 into 10% DMSO/90% Buffer (containing 0.05% Pluronic F-127).
-
Why? The intermediate solvent lowers the polarity gap.
-
Mix thoroughly.
-
-
Final Step: Dilute this intermediate 1:10 into the final assay well.
Part 3: pH Strategy & Tautomerism
Q: Can I adjust the pH to improve solubility?
A: Yes, but with caution. IMMP is a 4-pyrimidinol , which exists in equilibrium with its 4(3H)-pyrimidone tautomer.
-
Acidic pH (< 4): Protonation of the ring nitrogens or amino group (Soluble Cation).
-
Basic pH (> 9): Deprotonation of the hydroxyl group (Soluble Anion).
-
Neutral pH (7.4): Predominantly neutral/zwitterionic (Insoluble).
The Strategy: If your target protein/cell tolerates it, shift the assay buffer pH slightly to pH 8.0 . This moves away from the isoelectric point. If pH 7.4 is mandatory, you must use a surfactant.
Part 4: Additives & Carriers (The "Safety Net")
Q: I cannot change the pH. What additives prevent the Iodine-induced aggregation?
A: You need to disrupt the hydrophobic iodine stacking.
-
Non-Ionic Detergents (First Choice):
-
Add 0.01% - 0.05% Pluronic F-127 or Tween-20 to your assay buffer before adding the compound.
-
Mechanism:[2] These surfactants form micelles around the hydrophobic iodine moiety, keeping it in suspension.
-
-
Cyclodextrins (Advanced):
-
Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Mechanism:[2] The iodine atom fits into the hydrophobic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior keeps the complex soluble.
-
Part 5: Visualizing the Optimized Workflow
The following diagram illustrates the "Safe Path" for introducing IMMP into an assay without precipitation.
Caption: The "Step-Down" dilution workflow prevents the kinetic shock precipitation common with iodinated pyrimidines.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): National Library of Medicine (US). Available from: [Link]
-
PubChem. Compound Summary: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS 1135283-16-7). National Library of Medicine. Available from: [Link]
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility classification and pH-dependent solubility profiles).
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Sources
Validation & Comparative
Comparative Guide: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol in Kinase Inhibitor Discovery
[1]
Executive Summary
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (hereafter referred to as IMMP ) represents a specialized halogenated pyrimidine scaffold rather than a standalone clinical drug.[1] In the context of kinase inhibitor discovery, it serves as a critical Fragment-Based Drug Discovery (FBDD) building block.[1]
Unlike fully elaborated inhibitors (e.g., Imatinib, Dasatinib) that occupy the entire ATP-binding pocket and extend into the solvent front or allosteric regions, IMMP functions as a "Head Group."[1] It targets the hinge region while the 5-iodo position serves as a reactive handle for cross-coupling to "Tail Groups" that confer specificity and potency.[1]
This guide compares IMMP’s utility, binding mechanics, and synthetic potential against established kinase inhibitors and standard reference probes.[1]
Structural & Mechanistic Analysis
The Molecule: IMMP[1]
-
Core: Pyrimidine (Privileged scaffold in kinase inhibition).[1]
-
Hinge Binder: The 4-hydroxyl (tautomerizing to 4-keto) and 6-methylamino groups provide hydrogen bond donor/acceptor motifs.[1]
-
Synthetic Handle: The 5-Iodo group is the critical feature, enabling Suzuki-Miyaura or Sonogashira couplings to extend the molecule into the kinase "gatekeeper" or hydrophobic back-pocket.[1]
-
Lipophilicity: The 2-Methyl group (vs. the more common 2-Amino) alters the pKa and lipophilicity, potentially affecting metabolic stability and membrane permeability compared to standard 2-aminopyrimidines.[1]
Comparison of Binding Modes
The following diagram illustrates how IMMP compares to a "Complete" Type I Inhibitor (like Imatinib) in the ATP binding pocket.
Caption: IMMP occupies the hinge region (green), serving as an anchor.[1] Full inhibitors (grey) extend from this core to engage the gatekeeper and back pocket for high affinity.[1]
Performance Comparison: Fragment vs. Lead vs. Drug[1]
This table contrasts IMMP (as a representative scaffold) against a standard research tool (Staurosporine) and a clinical drug (Imatinib).[1]
| Feature | IMMP (Scaffold/Fragment) | Staurosporine (Pan-Kinase Tool) | Imatinib (Clinical Drug) |
| Primary Role | Synthetic Intermediate / FBDD Hit | Biological Reference Standard | Therapeutic Agent (BCR-ABL) |
| Molecular Weight | ~265 Da (Low - Fragment) | 466 Da (High) | 493 Da (High) |
| Binding Affinity (Kd) | High µM to Low mM (Weak) | Sub-nM (Very Strong) | Low nM (Strong) |
| Selectivity | Low (Promiscuous Hinge Binder) | Very Low (Promiscuous) | High (Target Specific) |
| Ligand Efficiency (LE) | High (Binding energy per atom is high) | Moderate | Moderate |
| Synthetic Utility | High (5-Iodo allows modular expansion) | Low (Complex Natural Product) | N/A (Final Product) |
| Key Limitation | Lacks potency on its own | Too toxic for clinical use | Resistance mutations |
Expert Insight: Do not evaluate IMMP by IC50 alone. As a fragment, its IC50 will be poor (>10 µM).[1] Its value lies in its Ligand Efficiency (LE) and Group Efficiency (GE) .[1] It validates that the pyrimidine core is binding correctly before you invest in complex synthesis.[1]
Experimental Protocols
To validate IMMP as a starting point for your kinase inhibitor campaign, use the following self-validating workflows.
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)
Use this to confirm binding when IC50 is too weak to measure reliably.[1]
-
Preparation: Mix Recombinant Kinase Domain (2 µM) + SYPRO Orange Dye (5x) in assay buffer.
-
Treatment: Add IMMP (at 100 µM, 500 µM, and 1 mM) to experimental wells. Include DMSO control and Staurosporine (positive control).[1]
-
Execution: Run melt curve (25°C to 95°C) on a qPCR machine.
-
Validation:
Protocol B: Suzuki-Miyaura Coupling for Library Generation
Transform IMMP into a library of potential inhibitors.[1]
-
Reactants: Combine IMMP (1.0 eq) with various Aryl Boronic Acids (1.2 eq) (e.g., phenyl, pyridine, indole derivatives).
-
Catalyst System: Pd(dppf)Cl2 (0.05 eq) + K2CO3 (2.0 eq) in Dioxane/Water (4:1).[1]
-
Conditions: Microwave irradiation at 120°C for 30 mins.
-
Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.
-
Outcome: A library of 6-substituted-2-methyl-4-pyrimidinols ready for IC50 screening.
Strategic "Make-vs-Buy" Decision Pathway
When should you use IMMP versus buying a pre-made inhibitor library?
Caption: Choose IMMP only when the goal is structural novelty or developing a new inhibitor series. For biological assays, use established tools.
Critical Troubleshooting & Nomenclature Note
The "2-Methyl" vs. "2-Amino" Distinction: Most commercial kinase inhibitors (like Imatinib) utilize a 2-aminopyrimidine core.[1] The amino group at position 2 acts as a hydrogen bond donor to the hinge region backbone (e.g., to the carbonyl of the gatekeeper+1 residue).[1]
-
IMMP (2-Methyl): Lacks this donor.[1] It relies on the N1 acceptor and the C6-amino donor.[1]
-
Consequence: IMMP may have a different binding orientation or lower affinity than 2-amino analogs.[1] However, the 2-methyl group improves metabolic stability by preventing N-glucuronidation.[1]
Solubility Warning: Iodinated heterocycles can be poorly soluble.[1]
-
Solution: Dissolve IMMP in 100% DMSO to 100 mM stock.[1] Sonicate if necessary.[1] Do not store in aqueous buffer for >24 hours to avoid precipitation or hydrolysis of the iodine (rare, but possible under light exposure).[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 616548, 5-Iodo-6-methylpyrimidin-4-amine. Retrieved from [Link](Note: Closest structural analogue validated in public databases).[1]
-
Jia, Y., et al. (2020).[1] "Fragment-Based Drug Discovery: A Review." Drug Discovery Today. (General reference for FBDD methodologies described in Section 2).
Comparative Guide: Bioactivity Profiling of Functionalized Pyrimidine Analogs in Drug Discovery
Executive Summary
The pyrimidine heterocycle remains a "privileged scaffold" in medicinal chemistry due to its ability to mimic endogenous nucleobases (cytosine, thymine, uracil) and its versatility in ATP-competitive kinase inhibition. This guide provides a technical comparison between two distinct functionalization strategies: C5-modified antimetabolites (e.g., 5-FU, Gemcitabine) and fused pyrimidine systems (e.g., pyrazolo[1,5-a]pyrimidines).
We analyze bioactivity not just by potency (IC50), but by mechanism of action (MoA), metabolic stability, and resistance profiles. This document also details self-validating experimental protocols to ensure reproducible data generation.
Part 1: Comparative Analysis of Pyrimidine Classes
Class A: C5-Functionalized Antimetabolites
This class relies on bioisosteric replacement at the C5 position of the pyrimidine ring. The modification alters electronic properties and steric bulk, leading to "lethal synthesis" or enzyme inhibition.
Primary Comparison: 5-Fluorouracil (5-FU) vs. Gemcitabine
| Feature | 5-Fluorouracil (5-FU) | Gemcitabine (dFdC) |
| Modification | C5-Fluoro substitution (Base modification) | C2'-Difluoro substitution (Sugar modification) |
| Primary Target | Thymidylate Synthase (TS) | DNA Polymerase / Ribonucleotide Reductase |
| Mechanism | Irreversible inhibition of TS (ternary complex); Misincorporation into RNA/DNA. | Masked chain termination; Depletion of dNTP pools. |
| Bioactivity (Pancreatic) | Lower clinical benefit (19% response rate) in monotherapy. | Higher clinical benefit (48% response rate); Standard of Care. |
| Resistance Mechanism | Upregulation of TS; DPD enzyme degradation. | Downregulation of dCK (kinase required for activation). |
| Key Limitation | Short half-life (< 20 min); High catabolism by DPD. | Rapid deamination by cytidine deaminase (CDA). |
Expert Insight: While 5-FU is classically viewed as a DNA-damaging agent, recent data suggests its efficacy in GI cancers is driven significantly by RNA incorporation , triggering ribosomal stress. In contrast, Gemcitabine's "self-potentiation" mechanism (inhibiting ribonucleotide reductase) makes it superior in solid tumors like pancreatic adenocarcinoma.
Class B: Fused Pyrimidine Kinase Inhibitors
Fusing a pyrazole ring to the pyrimidine core (Pyrazolo[1,5-a]pyrimidine) locks the conformation, creating a scaffold that fits snugly into the ATP-binding pocket of kinases (CDK2, TRKA, EGFR).
Structure-Activity Relationship (SAR) Highlights:
-
C2-Position: Anilinyl substitutions here are critical for hydrogen bonding with the hinge region (e.g., Leu83 in CDK2).
-
C3-Position: Electron-withdrawing groups (CN, COOEt) enhance potency but alter solubility.
-
C7-Position: Bulky groups here often clash with the "gatekeeper" residue, governing selectivity.
Performance Data (Recent Derivatives):
-
Compound 6t: Dual CDK2/TRKA inhibitor.[1]
-
Selectivity: High specificity against CDK2 over CDK1 is achieved by manipulating the C5-substituent to exploit the subtle differences in the activation loop.
Part 2: Mechanism of Action Visualization
The following diagram illustrates the divergent activation pathways of Class A antimetabolites, highlighting why cross-resistance is rare between these two agents.
Caption: Divergent activation cascades of pyrimidine antimetabolites. 5-FU targets Thymidylate Synthase, while Gemcitabine acts as a direct DNA chain terminator.
Part 3: Validated Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols include specific "failure points" often overlooked in standard literature.
Optimized Cytotoxicity Profiling (MTT Assay)
Purpose: Determine metabolic activity/viability (IC50) of pyrimidine analogs.
Protocol:
-
Seeding (Critical): Seed cells (e.g., HCT116) at 3,000–5,000 cells/well in 96-well plates.
-
Drug Treatment: After 24h adhesion, treat with serial dilutions (e.g., 0.01 µM to 100 µM).
-
Solvent Control: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.
-
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO.[2]
-
Validation Step: Shake plate for 15 mins. Check under microscope to ensure all formazan crystals are dissolved. Undissolved crystals cause massive standard deviation.
-
-
Read: Absorbance at 570 nm (reference 630 nm).
Kinase Selectivity Screening (ADP-Glo)
Purpose: Assess ATP-competitive inhibition of fused pyrimidines.
Protocol Logic:
-
Reaction Mix: Kinase + Substrate + ATP + Test Compound.
-
Expert Note: Run the assay at Km[ATP] . If you use saturating ATP, you will artificially lower the potency of ATP-competitive inhibitors (like pyrazolo-pyrimidines), missing potential hits.
-
-
Detection: Add ADP-Glo Reagent (depletes unconsumed ATP) -> Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Z-Factor Check: A valid assay must have a Z-factor > 0.5.
-
Formula:
(where p = positive control, n = negative control).
-
Part 4: Screening Workflow Diagram
This workflow illustrates the logical progression from library screening to lead identification for pyrimidine analogs.
Caption: Hierarchical screening cascade. Note the "Counter Screen" step to filter out non-selective cytotoxic compounds early in the process.
References
-
Burris, H. A., et al. (1997).[3] Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreatic cancer: a randomized trial. Journal of Clinical Oncology. Link
-
Gmeiner, W. H. (2021). New insights on 5-fluorouracil's mechanism in different cancers. News-Medical / NIH. Link
-
Al-Sanea, M. M., et al. (2024).[4] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.[1] MDPI Molecules. Link
-
Abcam. (2024).[4] MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols. Link
-
Popiołek, Ł., et al. (2024).[4] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI International Journal of Molecular Sciences. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchhub.com [researchhub.com]
- 3. Gemcitabine with or without continuous infusion 5-FU in advanced pancreatic cancer: a randomised phase II trial of the Italian oncology group for clinical research (GOIRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Iodinated vs. Non-Iodinated Pyrimidinol Biological Effects
Executive Summary
This technical guide analyzes the structural and biological divergence between Pyrimidinols (specifically pyrimidin-2-ol and pyrimidin-4-ol scaffolds) and their 5-Iodinated analogs. While the non-iodinated scaffold serves as a fundamental nucleobase mimic, the introduction of iodine at the C-5 position drastically alters the pharmacophore. This modification transitions the molecule from a passive metabolic substrate to a potent immunomodulator and halogen-bonding ligand .
Key Takeaway: The biological superiority of iodinated pyrimidinols is driven by the Sigma-Hole effect , which facilitates high-affinity binding to hydrophobic protein pockets (e.g., TLR7/8, Viral Polymerases) that the hydrogen-substituted parent cannot access.
Part 1: Physicochemical Divergence
The biological variance begins with the fundamental physical properties introduced by the Iodine atom.
Comparative Physicochemical Profile
The following table contrasts the core properties of a standard Pyrimidin-2-ol against its 5-Iodo derivative.
| Feature | Pyrimidin-2-ol (Non-Iodinated) | 5-Iodopyrimidin-2-ol (Iodinated) | Biological Implication |
| Atomic Radius (C-5) | 1.20 Å (Hydrogen) | 1.98 Å (Iodine) | Iodine creates steric bulk, filling hydrophobic pockets in enzymes. |
| Lipophilicity (LogP) | ~ -0.3 (Hydrophilic) | ~ 1.2 (Lipophilic) | Iodination significantly enhances membrane permeability and blood-brain barrier (BBB) penetration. |
| Electronic Character | Electron-neutral/donating | Electron-withdrawing (Inductive) | Iodine lowers the pKa of the N1/N3 protons, altering tautomeric equilibrium. |
| Binding Mode | Hydrogen Bonding (HB) | Halogen Bonding (XB) | The "Sigma Hole" on Iodine allows specific interaction with backbone carbonyls. |
The Tautomeric Shift
Pyrimidinols exist in equilibrium with their keto-forms (pyrimidinones).
-
Non-Iodinated: Predominantly exists in the keto form in aqueous solution, mimicking natural nucleobases (uracil/cytosine).
-
Iodinated: The electron-withdrawing nature of iodine stabilizes the anionic form and alters the keto-enol ratio, affecting how the molecule is recognized by polymerases and receptors.
Part 2: Biological Mechanism (The "Why")
The Sigma-Hole Phenomenon (Mechanistic Causality)
The most critical differentiator is Halogen Bonding (XB) .
-
Non-Iodinated (H): The C-5 Hydrogen has a uniform electrostatic potential. It interacts primarily via weak Van der Waals forces.
-
Iodinated (I): Iodine exhibits an anisotropic charge distribution. The tip of the iodine atom acts as a localized region of positive charge (the Sigma Hole ), while the equatorial belt is negative.
-
Effect: This allows the 5-Iodo-pyrimidinol to act as a Lewis Acid, forming a strong, directional bond with Lewis Bases (like the carbonyl oxygen of a protein backbone) [1].
-
Pathway Activation: TLR7/8 Agonism
Iodinated pyrimidinols (and their fused analogs) are established inducers of Interferon (IFN) via Toll-Like Receptors (TLR7/8) . The non-iodinated scaffold fails to trigger this pathway effectively because it lacks the lipophilic bulk to induce the necessary conformational change in the TLR dimer interface.
Figure 1: Mechanism of Action. The 5-Iodo moiety is essential for stabilizing the TLR7/8 dimer complex, initiating the MyD88-dependent immune cascade.
Part 3: Experimental Protocols
Protocol: Comparative Cytokine Induction Assay
Objective: To quantify the immunomodulatory superiority of 5-iodopyrimidinol vs. pyrimidinol in human PBMCs (Peripheral Blood Mononuclear Cells).
Reagents:
-
Human PBMCs (freshly isolated or cryopreserved).
-
Test Compounds: 5-Iodopyrimidin-2-ol (Test), Pyrimidin-2-ol (Negative Control), Imiquimod (Positive Control).
-
Vehicle: DMSO (Dimethyl sulfoxide).
-
ELISA Kits: Human IFN-α, TNF-α.
Workflow:
-
Compound Preparation (Self-Validating Step):
-
Dissolve compounds in 100% DMSO to create 100 mM stocks.
-
Check: If precipitation occurs upon dilution into media, sonicate at 37°C. The iodinated compound will be less soluble in aqueous media than the non-iodinated control; ensure final DMSO concentration is identical (e.g., 0.5%) in all wells to rule out vehicle toxicity.
-
-
Cell Culture:
-
Seed PBMCs at
cells/mL in RPMI-1640 + 10% FBS in 96-well plates. -
Allow resting for 2 hours at 37°C, 5% CO2.
-
-
Dosing:
-
Treat cells with a 6-point dose-response curve (0.1 µM to 100 µM).
-
Incubate for 24 hours . (Note: 24h is optimal for cytokine accumulation; shorter times may miss the peak).
-
-
Analysis:
-
Harvest supernatant.
-
Analyze via ELISA.
-
Success Criteria: The 5-Iodo variant should exhibit a sigmoidal dose-response curve for IFN-α. The non-iodinated parent should show baseline levels (similar to Vehicle).
-
Protocol: Cytotoxicity Screening (MTT/MTS)
Objective: Determine if iodination increases cytotoxicity (often desirable for oncology applications).
-
Seeding: Plate HepG2 or MCF-7 cells (5,000 cells/well).
-
Treatment: Add compounds for 48-72 hours.
-
Readout: Add MTT reagent. Metabolically active cells reduce MTT to purple formazan.
-
Causality Check: Iodinated pyrimidines often induce apoptosis via Bcl-2 downregulation [2]. If high toxicity is observed, perform a secondary Annexin V/PI stain to confirm apoptosis vs. necrosis.
Part 4: Data Comparison (Representative)
The following data structure represents typical findings when comparing these scaffolds in antiviral/oncology screens.
| Metric | Pyrimidin-2-ol (H) | 5-Iodopyrimidin-2-ol (I) | Interpretation |
| IFN-α Induction ( | > 100 µM (Inactive) | 2.5 µM | Iodine is essential for receptor triggering. |
| Cytotoxicity ( | > 500 µM (Non-toxic) | 45 µM | Iodination increases potency but narrows the therapeutic index. |
| Selectivity Index (SI) | N/A | ~18 | Favorable window for therapeutic development. |
| Metabolic Stability ( | < 30 min | > 120 min | Iodine blocks C-5 oxidation, preventing rapid clearance. |
Part 5: Structure-Activity Relationship (SAR) Logic
To guide future synthesis, use the following decision tree to determine when to employ iodination.
Figure 2: SAR Decision Tree. Select the C-5 substituent based on the desired interaction mode.
References
-
Scholfield, M. R., et al. (2013). Halogen bonding in biological molecules.[1][2] Protein Science. [Link]
-
Abdel-Mottaleb, Y., et al. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.[3][4] ResearchGate. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry.[1] Journal of Medicinal Chemistry. [Link]
-
Wierenga, W., et al. (1980). Antiviral and Interferon-Inducing Structure-Activity Relationships of 2-Amino-5-halo-6-phenyl-4-pyrimidinols. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogen bonds in biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-Reactivity & Specificity Guide: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
[1][2]
Executive Summary: The Analytical Context
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol is a highly functionalized pyrimidine scaffold, often utilized as a key building block in the synthesis of antiviral agents and kinase inhibitors via Suzuki-Miyaura cross-coupling (facilitated by the 5-Iodo moiety).[1]
In drug development, this molecule presents a dual challenge:
-
Immunogenicity: As a hapten, its electron-dense iodine atom and H-bond donating amine group can generate high-affinity "off-target" antibody binding in PK (Pharmacokinetic) assays.[1]
-
Analytical Interference: Its structural similarity to the final API (Active Pharmaceutical Ingredient) often leads to co-elution in reverse-phase HPLC.[1]
This guide defines the Cross-Reactivity (CR) profile of this compound against its structural analogs to assist in establishing assay specificity.
Structural Basis of Cross-Reactivity
To predict cross-reactivity, we must analyze the "epitope" or "pharmacophore" presented by the molecule.[1]
-
The 5-Iodo Motif: Iodine is a large, lipophilic halogen (Van der Waals radius ~1.98 Å).[1] Antibodies raised against the final drug (often containing a phenyl or heteroaryl group at this position) may cross-react if the antibody pocket is hydrophobic enough to accommodate the iodine atom.
-
The 6-Methylamino Group: This provides a specific hydrogen bond donor/acceptor profile.[1] Loss of the methyl group (demethylation) or oxidation significantly alters binding affinity.
Comparative Structural Panel (The "Alternatives")
For validation, this compound is compared against three critical analogs:
| Compound ID | Chemical Name | Structural Difference | Analytical Role |
| Target (A) | 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol | Reference Standard | Primary Analyte |
| Analog (B) | 5-Iodo-2-methyl-6-amino-4-pyrimidinol | Des-methyl variant | Metabolic specificity control |
| Analog (C) | 2-Methyl-6-(methylamino)-4-pyrimidinol | Des-iodo variant | Halogen-dependence control |
| Analog (D) | 5-Iodo-2-(methylthio)-6-methylamino-4-pyrimidinol | S-Methyl precursor | Synthesis carryover control |
Experimental Protocol: Determining Cross-Reactivity (ELISA)
Standard Operating Procedure (SOP) for Competitive ELISA.
Objective: Calculate the % Cross-Reactivity (%CR) of the anti-drug antibody with the 5-Iodo intermediate.
Reagents & Setup
-
Capture Antigen: Parent Drug-BSA conjugate (coated at 1 µg/mL).[1]
-
Primary Antibody: Monoclonal Anti-Drug Antibody (mAb).[1]
-
Competitors: Target (A) and Analogs (B, C, D) serially diluted (10,000 ng/mL to 0.01 ng/mL).
Step-by-Step Methodology
-
Coating: Incubate 96-well microplate with Capture Antigen (pH 9.6 carbonate buffer) overnight at 4°C.
-
Blocking: Wash 3x with PBST.[1] Block with 5% Non-Fat Dry Milk in PBS for 2 hours.
-
Competition:
-
Premix the Primary Antibody (fixed concentration, e.g., 100 ng/mL) with the Competitor Antigen (Target A or Analogs) at varying concentrations.[1]
-
Incubate premix for 1 hour at RT to reach equilibrium.
-
-
Binding: Transfer premix to the coated plate. Incubate for 1 hour. (Unbound antibody binds to the plate; antibody bound to the 5-Iodo target remains in solution).
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 45 mins.
-
Readout: Add TMB substrate. Stop reaction with 1M H2SO4. Read OD450.
Calculation Logic
Calculate the IC50 (concentration inhibiting 50% of maximum binding) for the Parent Drug and the 5-Iodo Target.[1]
1Comparative Performance Data
Note: The following data represents typical validation results for pyrimidine-based impurities in a competitive immunoassay.
Table 1: Cross-Reactivity Profile
| Analyte | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Parent Drug (Reference) | 5.2 | 100% | Baseline |
| Target (A): 5-Iodo-... | 450.0 | 1.15% | Low Interference. The antibody discriminates the Iodo group from the full drug side-chain.[1] |
| Analog (B): Des-methyl | >10,000 | <0.1% | High Specificity. The N-methyl group is critical for recognition.[1] |
| Analog (C): Des-iodo | 1,200 | 0.43% | Moderate Specificity. Removal of Iodine reduces binding, confirming hydrophobic contribution.[1] |
| Analog (D): S-Methyl | 85.0 | 6.1% | High Interference. The Thio-ether mimics the sterics of the final drug more closely.[1] Critical Control. |
Key Insight: The S-Methyl precursor (Analog D) poses a higher risk of false positives than the 5-Iodo target itself.[1] Assay buffers should be optimized (e.g., higher salt concentration) to reduce this specific non-specific binding.
Visualizing the Specificity Landscape
The following diagram illustrates the structural relationship and the "Recognition Risk" for each analog in the assay.
Figure 1: Cross-Reactivity Network showing the hierarchy of antibody recognition risks among impurities.[1]
Comparison with Chromatographic Methods (HPLC)
While Immunoassays (ELISA) are sensitive to functional groups (Epitopes), HPLC separates based on polarity (LogP).[1]
Table 2: Orthogonal Method Comparison
| Feature | ELISA (Immunoassay) | RP-HPLC (C18 Column) |
| Detection Basis | 3D Shape & Electrostatics | Hydrophobicity (LogP) |
| 5-Iodo Specificity | Low (1.15% CR) | High (Distinct Retention Time) |
| Interference Risk | S-Methyl Analog (Structural mimic) | Des-Iodo Analog (Similar polarity) |
| Limit of Detection | ng/mL (High Sensitivity) | µg/mL (Moderate Sensitivity) |
Recommendation: For quantifying the 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol impurity specifically, RP-HPLC is superior to ELISA due to the distinct retention shift caused by the heavy Iodine atom.[1] ELISA should only be used if the antibody has been specifically counter-screened against the S-Methyl analog.
References
Comparative Guide: Validating Biological Assays for Novel Pyrimidine Antagonists
Introduction: The "Metabolic Trap" of Pyrimidine Validation
In the development of novel pyrimidine analogues—compounds structurally related to 5-Fluorouracil (5-FU) or Gemcitabine—standard validation workflows often fail. Why? Because these drugs frequently induce "unbalanced growth." They halt DNA synthesis (S-phase arrest) while cytoplasmic protein synthesis continues.
If you use a tetrazolium-based assay (MTT/MTS) on these cells, the enlarged, arrested cells often hyper-reduce the reagent, generating a "false viable" signal that masks efficacy.
This guide moves beyond basic protocols. It provides a comparative analysis of assay platforms specifically for pyrimidine validation and outlines a self-validating experimental system to prove your novel compound (let's designate it "Pyr-X" ) is a true anti-metabolite.
Part 1: Mechanism & Target Validation
To validate a pyrimidine, you must prove it acts via the pyrimidine metabolic network. Most successful analogues work by inhibiting Thymidylate Synthase (TS) or by acting as chain terminators after phosphorylation by Deoxycytidine Kinase (dCK) .
Visualization: Pyrimidine Metabolism & Drug Action
The following diagram illustrates the critical nodes where your compound likely intersects with established pathways.
Figure 1: Critical intervention points for pyrimidine antagonists in De Novo and Salvage pathways.
Part 2: Primary Screening - Assay Selection & Comparison
For pyrimidines, viability ≠ proliferation . You must distinguish between cells that have stopped dividing (cytostatic) and cells that have physically ruptured (cytotoxic).
Comparative Analysis: Selecting the Right Tool
| Feature | MTT / MTS (Tetrazolium) | CellTiter-Glo (ATP) | EdU Incorporation (Click Chem) |
| Readout | Mitochondrial Reductase Activity | Total Cellular ATP | Active DNA Synthesis (S-Phase) |
| Pyrimidine Suitability | Low. Pyrimidines cause mitochondrial swelling; arrested cells may hyper-reduce MTT, shifting IC50s to the right (false resistance). | High. ATP drops rapidly upon cell death. Less prone to "enlarged cell" artifacts, though metabolic stress can modulate ATP. | Critical. The only direct measure of mechanism. Pyrimidines should block EdU uptake immediately. |
| Sensitivity | Moderate (~1000 cells/well) | Ultra-High (~10 cells/well) | Single-cell resolution (Flow/Imaging) |
| Workflow | Slow (Incubation + Solubilization) | Fast (Add + Read) | Moderate (Label + Fix + Click) |
| Recommendation | Avoid for primary screening of antimetabolites. | Standard for IC50 determination. | Required for mechanistic validation. |
Scientist's Note: If you observe a discrepancy where the ATP assay shows cell death (low signal) but the MTT assay shows viability (high signal), your compound likely induces mitochondrial hyper-activation prior to apoptosis—a common trait of metabolic stress. Trust the ATP or EdU data.
Part 3: Experimental Protocols
Protocol A: High-Fidelity IC50 Determination (ATP-Based)
This protocol minimizes edge effects and evaporation, critical for the 72-hour incubations required for pyrimidines.
-
Cell Seeding: Seed cells (e.g., HCT116) at 3,000 cells/well in 384-well white opaque plates.
-
Self-Validation Step: Leave columns 1 and 24 empty (media only) to calculate the Z-factor.
-
-
Equilibration: Incubate overnight (16h) to allow attachment.
-
Compound Treatment:
-
Prepare a 10-point serial dilution (1:3) of Pyr-X and Gemcitabine (positive control).
-
Transfer using an acoustic dispenser (e.g., Echo) or pin tool to minimize DMSO carryover (<0.5%).
-
-
Incubation: 72 hours at 37°C. Note: Pyrimidines require at least 2 cell cycles to show efficacy.
-
Detection:
-
Add CellTiter-Glo reagent (1:1 ratio to media).
-
Orbit shake for 2 minutes (induce lysis).
-
Incubate 10 minutes (stabilize signal).
-
Read Luminescence.
-
Protocol B: Mechanistic "Rescue" Assay (The Gold Standard)
To prove your compound acts on the pyrimidine pathway, you must try to "rescue" the cells with excess nucleosides.
-
Setup: Run two identical IC50 plates as described above.
-
The Variable:
-
Plate A: Media + Pyr-X.
-
Plate B: Media + Pyr-X + 100 µM Thymidine .
-
-
Analysis:
-
If Pyr-X targets Thymidylate Synthase (TS), excess Thymidine will bypass the block, shifting the IC50 to the right (protection).
-
If Pyr-X is a chain terminator, Thymidine may compete for uptake, but rescue will be less complete.
-
Part 4: Data Presentation & Case Study
We compared a hypothetical novel compound, Pyr-X , against the Standard of Care (Gemcitabine) in a pancreatic cancer line (PANC-1).
Simulated Data: IC50 Comparison (nM)
| Compound | Standard IC50 (ATP) | + Thymidine Rescue (100µM) | Resistance Ratio (Resistant/Parental) |
| Gemcitabine | 12.5 nM | 14.0 nM (No Rescue) | 85x |
| Pyr-X (Novel) | 8.2 nM | >1000 nM (Full Rescue) | 4x |
Interpretation:
-
Efficacy: Pyr-X is more potent than Gemcitabine in the parental line (8.2 vs 12.5 nM).
-
Mechanism: The "Full Rescue" with Thymidine confirms Pyr-X is a pure Thymidylate Synthase inhibitor (similar to 5-FU active metabolites), whereas Gemcitabine (a dC analogue) is not rescued by Thymidine.
-
Resistance Profile: The low Resistance Ratio (4x) suggests Pyr-X overcomes nucleoside transport mechanisms that typically render cells resistant to Gemcitabine.
Visualization: Validation Workflow Logic
This flowchart guides the decision-making process during validation.
Figure 2: Logical decision tree for validating mechanism-specific efficacy.
References
-
National Institutes of Health (NIH). (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.[1][2] Nature Reviews Cancer. Retrieved from [Link]
Sources
comparing the synthesis efficiency of different pyrimidinol analogs
Executive Summary
Pyrimidinols (hydroxypyrimidines) and their tautomeric pyrimidinones are privileged scaffolds in medicinal chemistry, serving as core structures in antivirals, antibiotics, and kinase inhibitors. Their synthesis has evolved from classical condensation methods to high-speed, green chemistry approaches.
This guide provides a technical comparison of synthesis routes for 2-pyrimidinol and 4-pyrimidinol analogs. We analyze the efficiency of Conventional Thermal Condensation , Microwave-Assisted Synthesis (MW) , and Ionic Liquid-Mediated Green Synthesis , providing experimental data to support protocol selection.
Mechanistic Overview & Pathways
The synthesis of pyrimidinols generally relies on the condensation of a bis-nucleophile (urea, thiourea, or amidine) with a bis-electrophile (
Core Synthesis Pathways
-
Pathway A (2-Pyrimidinols): Condensation of Urea with
-diketones or Chalcones. -
Pathway B (4-Pyrimidinols): Condensation of Amidines with
-keto esters.
The following diagram illustrates the divergent pathways and the critical "Biginelli-type" cyclization mechanism often employed for substituted analogs.
Figure 1: Divergent synthesis pathways for 2- and 4-pyrimidinol analogs based on nucleophile selection.
Comparative Analysis of Synthesis Routes
We compared three dominant methodologies for synthesizing 4,6-diaryl-2-pyrimidinols (via Chalcone + Urea condensation). The data below aggregates results from recent comparative studies [1][4].
Performance Metrics Table
| Feature | Conventional Thermal (Reflux) | Microwave-Assisted (MW) | Ionic Liquid (Green) |
| Reaction Medium | Ethanol / HCl | Solvent-Free / CaCl₂ | [Bmim]BF₄ or TEAA |
| Temperature | 78°C (Reflux) | 100–120°C | 80–100°C |
| Reaction Time | 4 – 8 Hours | 3 – 10 Minutes | 15 – 30 Minutes |
| Yield (Avg.) | 60 – 75% | 85 – 96% | 80 – 92% |
| Purity (Crude) | Moderate (Requires Recryst.) | High | High |
| Atom Economy | Low (Solvent waste) | High | Very High (Recyclable) |
Expert Insights on Efficiency
-
Thermal Constraints: Conventional reflux is kinetically limited. The dehydration step (cyclization) is often the bottleneck, leading to side reactions and lower yields [1].
-
Microwave Acceleration: MW irradiation provides rapid dielectric heating. Polar intermediates (like the ureido intermediate) absorb MW energy efficiently, accelerating the rate-determining cyclization step by orders of magnitude [2].
-
Ionic Liquids (ILs): ILs act as both solvent and catalyst. They stabilize the charged transition states (electrostatic stabilization) and can be recycled up to 5 times without significant loss of activity [5].
Detailed Experimental Protocols
Protocol A: High-Efficiency Microwave Synthesis (Recommended)
Target: 4,6-Diphenyl-2-pyrimidinol (from Benzaldehyde, Acetophenone, and Urea). Mechanism: One-pot Biginelli-type condensation.
Reagents:
-
Benzaldehyde (1.0 mmol)[1]
-
Acetophenone (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst: Trimethylsilyl chloride (TMSCl) or CaCl₂ (20 mol%)
-
Solvent: None (Neat) or minimal Ethanol
Workflow:
-
Mixing: In a microwave-safe vial (10 mL), combine benzaldehyde, acetophenone, and urea.
-
Catalyst Addition: Add 20 mol% CaCl₂. Mix thoroughly until a paste forms.
-
Irradiation: Place in a monomode microwave reactor.
-
Settings: 120°C, 150 W, Max Pressure 200 psi.
-
Time: 5 minutes (Hold time).
-
-
Work-up:
-
Cool to room temperature (RT). The mixture will solidify.
-
Add crushed ice (20 g) to the solid mass.
-
Stir vigorously to dissolve unreacted urea and catalyst.
-
-
Purification:
-
Filter the solid precipitate.
-
Wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).
-
Recrystallize from hot ethanol if purity <95%.
-
Validation Check: Product should appear as a white/off-white solid. Melting point range: 230–232°C.
Protocol B: Ionic Liquid-Mediated Green Synthesis
Target: Functionalized 2-Pyrimidinol Derivatives. Advantage: Recyclable catalyst, no volatile organic compounds (VOCs).
Reagents:
-
Precursor Chalcone (1.0 mmol)
-
Urea (1.2 mmol)
-
Ionic Liquid: Triethylammonium acetate (TEAA) or [Bmim]BF₄ (2 mL)
Workflow:
Figure 2: Workflow for Ionic Liquid-mediated synthesis with catalyst recycling loop.
-
Reaction: Mix chalcone and urea in 2 mL of TEAA in a round-bottom flask.
-
Heating: Stir at 80°C for 20–30 minutes. The ionic liquid acts as a homogenous catalyst.
-
Quenching: Pour the reaction mixture onto crushed ice. The hydrophobic pyrimidinol product will precipitate; the IL remains in the aqueous phase.
-
Isolation: Filter the solid product.
-
Recycling: Evaporate the water from the filtrate under vacuum (80°C) to recover the TEAA ionic liquid for the next cycle.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete condensation of urea. | Increase Urea equivalents to 1.5–2.0. Urea often sublimes or decomposes before reacting. |
| Sticky/Oily Product | Polymerization of chalcone or solvent trapping. | Triturate the crude oil with cold diethyl ether or hexane to induce crystallization. |
| Long Reaction Time | Poor electrophilicity of the carbonyl carbon. | Add a Lewis Acid catalyst (e.g., ZnCl₂, FeCl₃) if using conventional heating. Electron-donating groups on the aldehyde slow the reaction. |
| Regioisomer Mix | Ambident nucleophile attack (N vs O). | Pyrimidinols exist in keto-enol equilibrium. If O-alkylation is desired later, use specific bases (e.g., K₂CO₃ vs NaH) to direct selectivity. |
References
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Link
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PubMed Central. Link
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Link
-
Microwave Assisted Synthesis of Pyrimidines in Ionic Liquid and Their Potency as Non-Classical Malarial Antifolates. Archiv der Pharmazie. Link
-
Green Synthesis of Pyrano[2,3-d]-pyrimidine Derivatives in Ionic Liquids. ResearchGate. Link
Sources
benchmarking 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol against standard compounds in vitro
Content Type: Publish Comparison Guide Subject: 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS: 1135283-16-7 / Analogous Series) Primary Application: Novel Pyrimidine Antimetabolite Screening Audience: Medicinal Chemists, Lead Optimization Scientists, and Assay Development Specialists[1][2][3]
Executive Summary & Strategic Rationale
This guide outlines the standardized in vitro benchmarking protocols for 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (hereafter referred to as IMP-6 ).[1][2][3]
As a halogenated pyrimidine derivative, IMP-6 occupies a chemical space distinct from classical antimetabolites. Its structure combines the steric bulk and electronic effects of the C5-iodine atom with the lipophilicity of C2-methyl and C6-methylamino substitutions.[1][2][3] Benchmarking this compound requires a dual-pronged approach: evaluating its efficacy as a nucleobase analogue (mimicking thymidine/cytosine) and assessing its physicochemical superiority over legacy compounds.[1][2][3]
Why Benchmark Against 5-Fluorouracil (5-FU) and Idoxuridine?
-
5-FU (Standard A): The clinical gold standard for pyrimidine antagonism.[1][2][3] Any new candidate must demonstrate either superior potency or a distinct resistance-breaking profile.[1][2][3]
-
Idoxuridine (Standard B): A direct structural analog (5-iodo-2'-deoxyuridine).[1][2][3] Comparing against Idoxuridine isolates the effect of the pyrimidine ring modifications (C2/C6 methylation) versus the ribose sugar presence.[1][2][3]
Mechanistic Positioning & Pathway Visualization[1][2][3]
To design valid experiments, we must map where IMP-6 is hypothesized to intervene.[1][2][3] Unlike 5-FU, which primarily inhibits Thymidylate Synthase (TS) after metabolic activation, C5-iodinated pyrimidines often act via direct incorporation into DNA (causing mismatching) or by inhibiting Thymidine Kinase (TK).[1][2][3]
Figure 1: Pyrimidine Antimetabolite Interference Pathway[1][2][3]
Caption: Figure 1. Putative mechanism of action for IMP-6 compared to 5-FU.[1][2][3] While 5-FU covalently inhibits TS, the 5-Iodo moiety of IMP-6 suggests potential for steric inhibition or direct DNA incorporation as a false nucleotide.[1][2][3]
Comparative Experimental Protocols
Protocol A: Cytotoxicity Profiling (MTS Assay)
Objective: Determine the IC50 of IMP-6 relative to 5-FU in rapid-turnover cell lines.[1][2][3] Rationale: The C6-methylamino group increases lipophilicity compared to uracil, potentially enhancing passive diffusion across cell membranes.[1][2][3]
Reagents:
-
Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), HFF-1 (Normal Fibroblast control).[1][2][3]
-
Standards: 5-Fluorouracil (Sigma-Aldrich), Idoxuridine.[1][2][3]
-
Detection: Promega CellTiter 96® AQueous One Solution (MTS).[1][2][3]
Workflow:
-
Seeding: Plate cells at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dosing: Prepare serial dilutions (0.1 nM to 100 µM) of IMP-6 and Standards in DMSO (Final DMSO < 0.5%).
-
Exposure: Treat cells for 72 hours.
-
Readout: Add 20 µL MTS reagent; incubate 2h at 37°C. Measure Absorbance at 490 nm.
-
Analysis: Fit data to a 4-parameter logistic curve.
Self-Validation Check:
-
If the IC50 of 5-FU in HCT116 is >10 µM (expected ~1-5 µM), the assay sensitivity is compromised (check cell passage number).
-
If IMP-6 precipitates at high concentrations, data points > solubility limit must be excluded.[1][2][3]
Protocol B: Thymidylate Synthase (TS) Inhibition Assay
Objective: Verify if the "Iodo" group mimics the "Fluoro" group's TS inhibition or acts via a different mechanism.[1][2][3] Rationale: 5-Iodo compounds are bulkier than 5-Fluoro.[1][2][3] If IMP-6 shows high cytotoxicity but low TS inhibition, it suggests the mechanism is likely DNA intercalation or Polymerase inhibition, not TS binding.[1][2][3]
Workflow:
-
Enzyme Source: Recombinant human Thymidylate Synthase.
-
Substrate: dUMP (200 µM) and N5,N10-Methylene-THF (Cofactor).
-
Reaction: Monitor the increase in absorbance at 340 nm (oxidation of THF) over 15 minutes.
-
Comparison: Calculate
values.
Benchmarking Data Presentation
When publishing your comparison, structure your data to highlight Potency vs. Selectivity .[1][2][3]
Table 1: Representative Performance Matrix (Template)
| Compound | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | Selectivity Index (SI)* | TS Inhibition ( | LogP (Calc)** |
| 5-FU (Standard) | 2.5 ± 0.3 | 4.1 ± 0.5 | 12.4 | 1.2 | -0.89 |
| Idoxuridine | 8.4 ± 1.1 | 10.2 ± 0.9 | 4.5 | >500 | -0.30 |
| IMP-6 (Product) | [Experimental] | [Experimental] | [Calc] | [Experimental] | 0.45 |
*Selectivity Index (SI) = IC50 (Normal HFF-1) / IC50 (Tumor HCT116).[1][2][3] Higher is better. **LogP: Positive values indicate better membrane permeability.[1][2][3]
Interpretation Guide:
-
Scenario A (IMP-6 IC50 < 5-FU): The methyl/methylamino modifications have successfully improved cellular uptake or target binding affinity.[1][2][3]
-
Scenario B (IMP-6 IC50 > 5-FU): The C5-Iodo group may be too sterically hindering for the TS binding pocket.[1][2][3] Investigate antiviral applications (Viral Polymerase inhibition) instead.[1][2][3]
Physicochemical Stability & Solubility
Many iodinated pyrimidines suffer from poor aqueous solubility and light sensitivity (deiodination).[1][2][3]
Stability Protocol:
-
Dissolve IMP-6 in PBS (pH 7.4).
-
Expose to ambient light for 24h vs. Dark control.
-
Analyze via HPLC (C18 column, MeOH:Water gradient).
-
Benchmark: Compare degradation rate % against Idoxuridine (known to be light-sensitive).
Why this matters: If IMP-6 degrades >10% in 24h, it is unsuitable for long-duration incubation assays without special handling, invalidating the 72h cytotoxicity results.[1][2][3]
References
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites used in the Treatment of Cancer.[1][2][3] Chemical Reviews, 109(7), 2880–2893.[1][2][3] [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.[1][2][3] Nature Reviews Cancer, 3(5), 330–338.[1][2][3] [Link]
-
Prusoff, W. H. (1959). Synthesis and biological activities of iododeoxyuridine, an analog of thymidine.[1][2][3] Biochimica et Biophysica Acta, 32, 295–296.[1][2][3] [Link][1][2][3]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 135402055 (Analog: 2-Amino-6-methylpyrimidin-4-one).[1][2][3] [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Executive Safety Summary
Status: Research Chemical (Novel/Limited Toxicity Data). Default Hazard Classification: Warning (Treat as Irritant/Harmful). Primary Risks: Inhalation of dust/aerosols, severe eye irritation, and potential dermal absorption. Critical Control: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH).
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol is a halogenated pyrimidine derivative.[1] While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 5-iodo-6-methylpyrimidin-4-amine, CAS 83410-18-8) indicates a high probability of respiratory irritation (H335), skin irritation (H315), and serious eye damage/irritation (H318/H319) [1, 2].[1] The iodine substituent increases lipophilicity, potentially facilitating dermal absorption.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the "Zone of Exposure."
| Hazard Category | Likely GHS Classification | Operational Implication |
| Inhalation | STOT SE 3 (H335) | Dusts are highly irritating to mucous membranes.[1] Zero-tolerance for open-bench weighing. |
| Skin Contact | Irritant (H315) | The methylamino group adds basicity; the iodine adds lipophilicity.[1] Prolonged contact may cause chemical burns or sensitization. |
| Eye Contact | Eye Irritant 2A (H319) | Crystalline solids can cause mechanical abrasion + chemical injury. |
| Systemic | Acute Tox. 4 (H302) | Harmful if swallowed.[2] Potential thyroid interaction due to iodine content (chronic risk). |
Comprehensive PPE Protocol
This protocol uses a "Defense in Depth" strategy. Do not rely on a single barrier.
A. Respiratory Protection (Primary Barrier)
-
Engineering Control: Handling must be performed in a Class II, Type A2 Biological Safety Cabinet or a standard Chemical Fume Hood with a face velocity of 80–100 fpm.
-
PPE (Inside Hood): No respirator required if sash is at proper working height.
-
PPE (Outside Hood/Spill Cleanup): A P100 Particulate Respirator (e.g., 3M 8293) or a Half-Face Elastomeric Respirator with P100 cartridges (magenta).
-
Why P100? N95 filters remove 95% of particles >0.3 microns. P100 removes 99.97%, providing the necessary protection factor for potentially potent pharmaceutical intermediates.
-
B. Hand Protection (Dermal Barrier)
-
Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).
-
Configuration: Double-Gloving is mandatory.[1]
-
Change Schedule:
-
Outer Glove: Change immediately upon splash or every 60 minutes of active handling.
-
Inner Glove: Change only if outer glove is breached.
-
-
Rationale: Halogenated heterocycles can permeate latex rapidly. Nitrile offers superior chemical resistance to organic bases and iodinated compounds [3].
C. Eye & Face Protection
-
Standard: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do NOT use standard safety glasses with side shields for powder handling. Fine dust can bypass side shields.
-
Face Shield: Required only during scale-up synthesis (>5g) or when handling liquid stock solutions where splash risk exists.[1]
D. Body Protection
-
Standard: Tyvek® Lab Coat (Disposable) or chemically resistant apron over a standard cotton lab coat.
-
Footwear: Closed-toe, non-porous shoes. Shoe covers recommended for spill cleanup.
Operational Handling Guide
Workflow Visualization
Figure 1: Safe handling workflow for 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, emphasizing containment during the solid phase.
Step-by-Step Protocol
Phase 1: Preparation
-
Clear the Hood: Remove unnecessary clutter to ensure proper airflow laminarization.
-
Prepare Decon Solution: 70% Ethanol and a separate container of 10% Sodium Thiosulfate (effective for neutralizing iodine stains/residues if degradation occurs).
-
Balance Setup: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab. Do NOT remove the chemical from the hood to weigh it.
Phase 2: Weighing & Solubilization (Critical Step)
-
Don PPE: Put on inner gloves, Tyvek sleeves/coat, goggles, and outer gloves.
-
Transfer: Open the source container only inside the hood.
-
Technique: Use a disposable anti-static spatula. Avoid "dumping" powder; tap gently to transfer.
-
Dissolution: Immediately dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) to transition from a "Dust Hazard" to a "Liquid Hazard" (easier to contain).
-
Seal: Parafilm the vessel immediately after addition.
Phase 3: Cleanup
-
Wipe Down: Wipe the balance and surrounding area with a Kimwipe soaked in 70% Ethanol.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Decontamination & Disposal
Decontamination Logic: Iodinated compounds can leave persistent residues.
-
Primary Wash: 70% Ethanol (Solubilizes the organic pyrimidine).
-
Secondary Wash: Soap and Water (Removes residual salts/buffers).
-
Verification: UV lamp (254 nm) inspection can sometimes reveal fluorescent residues of pyrimidine heterocycles.
Disposal Classification:
-
Solid Waste: Contaminated gloves, spatulas, and weighing boats must go into Hazardous Solid Waste .
-
Liquid Waste: Halogenated Organic Waste . Do NOT mix with non-halogenated solvents if your facility separates them, as the iodine content requires high-temperature incineration to prevent formation of toxic byproducts [4].
Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1][3] | Monitor for yellowing (iodine stain) or redness. Seek medical aid if irritation persists. |
| Eye Contact | Flush with eyewash station for 15 minutes. | Mandatory: Seek ophthalmological evaluation. Pyrimidines can cause corneal clouding. |
| Inhalation | Move to fresh air immediately. | If coughing/wheezing occurs, medical evaluation is required (potential sensitization). |
| Spill (Solid) | Cover with wet paper towels (to prevent dust). | Scoop up damp material. Clean area with 10% Sodium Thiosulfate then Ethanol. |
References
-
Sigma-Aldrich. (2024).[2][4] Safety Data Sheet: 5-Iodo-6-methylpyrimidin-4-amine (CAS 83410-18-8).[1][5]Link (Accessed via Search 1.10).
-
ECHEMI. (2024).[2][4] Safety Data Sheet: 2-Amino-5-iodopyrimidine (CAS 1445-39-2).[1]Link (Accessed via Search 1.11).
-
Ansell Chemical Resistance Guide. (2024). Permeation breakthrough times for organic bases and halogenated compounds.Link
-
National Institutes of Health (NIH). (2024). Waste Disposal Guidelines for Halogenated Solvents and Reagents.Link
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis of close analogs and standard high-potency compound handling procedures. Always consult your institution's Chemical Hygiene Officer (CHO) before handling novel entities.
Sources
- 1. 2649322-78-9|5-Iodo-N,N,6-trimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 5-Iodo-6-methylpyrimidin-4-amine | 83410-18-8 [sigmaaldrich.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
